Netupitant
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[3,5-bis(trifluoromethyl)phenyl]-N,2-dimethyl-N-[4-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)pyridin-3-yl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32F6N4O/c1-19-8-6-7-9-23(19)24-17-26(40-12-10-38(4)11-13-40)37-18-25(24)39(5)27(41)28(2,3)20-14-21(29(31,32)33)16-22(15-20)30(34,35)36/h6-9,14-18H,10-13H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAXQNWCZJDTGBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=NC=C2N(C)C(=O)C(C)(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN(CC4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32F6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50183271 | |
| Record name | Netupitant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50183271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
578.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
290297-26-6 | |
| Record name | Netupitant | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=290297-26-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Netupitant [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0290297266 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Netupitant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09048 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Netupitant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50183271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NETUPITANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7732P08TIR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Chemical structure and properties of Netupitant
An In-depth Technical Guide to the Chemical Structure and Properties of Netupitant
Introduction
This compound is a potent and highly selective neurokinin-1 (NK1) receptor antagonist.[1][2] It is a crucial component in the prevention of both acute and delayed chemotherapy-induced nausea and vomiting (CINV), a significant side effect of many cancer treatments.[1][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and clinical pharmacology of this compound, intended for researchers, scientists, and professionals in drug development.
Chemical Structure and Identifiers
This compound is an achiral molecule, a monocarboxylic acid amide, and is classified as an organofluorine compound, an aminopyridine, a member of toluenes, and both an N-alkylpiperazine and a N-arylpiperazine.[2][4][5] Its structure is formally derived from the condensation of the carboxy group of 2-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanoic acid with the secondary amino group of N-methyl-4-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)pyridin-3-amine.[4]
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference |
| IUPAC Name | 2-[3,5-Bis(trifluoromethyl)phenyl]-N,2-dimethyl-N-[4-(2-methylphenyl)-6-(4-methyl-1-piperazinyl)-3-pyridinyl]propanamide | [1][4] |
| SMILES | Cc1ccccc1c2cc(ncc2N(C)C(=O)C(C)(C)c3cc(cc(c3)C(F)(F)F)C(F)(F)F)N4CCN(CC4)C | [1] |
| InChI Key | WAXQNWCZJDTGBU-UHFFFAOYSA-N | [1] |
| CAS Number | 290297-26-6 | [1] |
| Molecular Formula | C₃₀H₃₂F₆N₄O | [1] |
| PubChem CID | 6451149 | [1] |
| DrugBank ID | DB09048 | [1] |
Physicochemical and Pharmacokinetic Properties
This compound is a white to beige powder. Its pharmacokinetic profile is characterized by a long half-life, extensive metabolism, and high protein binding.[1][6]
Table 2: Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 578.603 g·mol⁻¹ | [1] |
| Solubility | DMSO: 2 mg/mL (clear) | |
| Bioavailability | >60% (estimated) | [1] |
| Protein Binding | >99% | [1][6] |
| Metabolism | Primarily hepatic, via CYP3A4 and to a lesser extent by CYP2D6 and CYP2C9. | [1][6] |
| Biological Half-life | Approximately 88 hours | [1] |
| Excretion | Primarily via feces (>85%) | [1][7] |
Mechanism of Action and Signaling Pathway
This compound exerts its antiemetic effect by selectively antagonizing the neurokinin-1 (NK1) receptor.[1][8] The endogenous ligand for the NK1 receptor is Substance P (SP), a neuropeptide implicated in the vomiting reflex, particularly the delayed phase of CINV.[1][9] SP is found in vagal afferent neurons that innervate the brainstem's nucleus tractus solitarii and the chemoreceptor trigger zone in the area postrema.[1]
The NK1 receptor is a G-protein coupled receptor (GPCR).[9][10] Upon binding of Substance P, the NK1 receptor primarily activates Gq and Gs heterotrimeric G-proteins.[9][10] This activation initiates downstream signaling cascades, leading to the generation of second messengers such as inositol triphosphate (IP3), diacylglycerol (DAG), and cyclic AMP (cAMP), which ultimately results in the physiological response of emesis.[9][11] this compound competitively binds to the NK1 receptor, blocking the binding of Substance P and thereby inhibiting this signaling pathway.[1][12]
Clinical Pharmacology and Metabolism
This compound is administered orally, often in a fixed-dose combination with palonosetron, a 5-HT3 receptor antagonist, to provide broad protection against CINV.[1][13][14]
Absorption: this compound is rapidly absorbed after oral administration.[7]
Distribution: It is highly bound to plasma proteins (>99%).[1][6] Studies using positron emission tomography (PET) have shown that this compound effectively crosses the blood-brain barrier and achieves high receptor occupancy (≥90%) in key brain regions at clinically relevant doses.[7]
Metabolism: this compound is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4.[1][6] This process yields three main pharmacologically active metabolites: desmethyl-netupitant (M1), this compound N-oxide (M2), and hydroxy-netupitant (M3).[1] As a moderate inhibitor of CYP3A4 itself, this compound has the potential for drug-drug interactions with other substrates of this enzyme.[14]
Excretion: The elimination of this compound and its metabolites is predominantly through the hepatic/biliary route, with over 85% excreted in the feces.[1][7] Renal excretion plays a minor role.[7]
Experimental Protocols
The characterization of this compound's binding affinity and functional antagonism at the NK1 receptor is typically performed using in vitro assays. A representative experimental protocol for determining the binding affinity via a competitive radioligand binding assay is detailed below.
Protocol: NK1 Receptor Competitive Binding Assay
Objective: To determine the inhibitory constant (Ki) of this compound for the human NK1 receptor.
Materials:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human NK1 receptor.
-
Radioligand: [³H]-Substance P or another suitable radiolabeled NK1 receptor antagonist.
-
Competitor: this compound (test compound).
-
Positive Control: A known potent NK1 antagonist (e.g., Aprepitant).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Scintillation Cocktail and Microplates (e.g., 96-well).
-
Filtration Apparatus with glass fiber filters.
Methodology:
-
Membrane Preparation: Culture the NK1-HEK293 cells and harvest. Homogenize the cells in an ice-cold buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in the assay buffer to a specific protein concentration.
-
Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of the radioligand, and varying concentrations of this compound (serial dilutions).
-
Incubation: Add the prepared cell membranes to each well to initiate the binding reaction. Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters into scintillation vials, add a scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion
This compound is a well-characterized, potent, and selective NK1 receptor antagonist with a pharmacokinetic profile that makes it highly suitable for the prevention of chemotherapy-induced nausea and vomiting. Its mechanism of action, centered on the blockade of the Substance P-mediated signaling pathway in the central nervous system, is well-established. The data presented in this guide underscore its chemical and pharmacological properties, providing a foundational resource for researchers and clinicians in the field of oncology and supportive care.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. SmallMolecules.com | this compound (500 g) from Clearsynth | SmallMolecules.com [smallmolecules.com]
- 3. This compound and palonosetron trigger NK1 receptor internalization in NG108-15 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C30H32F6N4O | CID 6451149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. gsrs-dev-public.ncats.io [gsrs-dev-public.ncats.io]
- 6. Complementary Pharmacokinetic Profiles of this compound and Palonosetron Support the Rationale for Their Oral Fixed Combination for the Prevention of Chemotherapy-Induced Nausea and Vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound PET imaging and ADME studies in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. The Neurokinin-1 Receptor: Structure Dynamics and Signaling [mdpi.com]
- 10. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 13. This compound; palonosetron | C47H56F6N6O2 | CID 78759283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. This compound/Palonosetron Monograph for Professionals - Drugs.com [drugs.com]
The Discovery and Synthesis of Netupitant: A Technical Guide
An in-depth exploration of the discovery, mechanism of action, and synthetic pathways of the potent and selective NK1 receptor antagonist, Netupitant.
Abstract
This compound is a highly potent and selective neurokinin-1 (NK1) receptor antagonist developed for the prevention of chemotherapy-induced nausea and vomiting (CINV). This technical guide provides a comprehensive overview of the discovery, pharmacological characterization, and chemical synthesis of this compound. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and visualizations of key pathways and processes.
Introduction
Chemotherapy-induced nausea and vomiting are debilitating side effects of cancer treatment, significantly impacting patients' quality of life. The emetic response to chemotherapy is a complex process involving multiple neurotransmitter pathways. A key pathway implicated in delayed CINV is the binding of substance P to the neurokinin-1 (NK1) receptor in the central nervous system.[1] this compound, with the IUPAC name 2-[3,5-bis(trifluoromethyl)phenyl]-N,2-dimethyl-N-[4-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)pyridin-3-yl]propanamide, was designed as a potent and selective antagonist of the NK1 receptor to block this pathway.[2] This document details the scientific journey of this compound, from its discovery and lead optimization to its chemical synthesis and pharmacological evaluation.
Discovery and Lead Optimization
The development of this compound originated from the need for a highly selective and orally active NK1 receptor antagonist with a long duration of action.[3] The lead optimization process focused on enhancing potency, selectivity, and pharmacokinetic properties to improve upon existing NK1 receptor antagonists. This involved systematic structural modifications to explore structure-activity relationships (SAR), ultimately leading to the identification of this compound as a clinical candidate.
Pharmacological Profile
Mechanism of Action
This compound is a selective antagonist of the human NK1 receptor.[1] It competitively binds to and blocks the activity of the NK1 receptor, thereby preventing the binding of its natural ligand, substance P. This action is particularly relevant in the brainstem regions that control the vomiting reflex.[1] The inhibition of substance P-mediated signaling is the primary mechanism by which this compound exerts its antiemetic effects.[2]
Preclinical and Clinical Efficacy
Preclinical studies in various animal models demonstrated the potent antiemetic activity of this compound. In clinical trials, this compound, in combination with the 5-HT3 receptor antagonist palonosetron, has shown significant efficacy in preventing both acute and delayed CINV in patients undergoing moderately and highly emetogenic chemotherapy.[4][5]
Pharmacokinetics and Metabolism
This compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and a long elimination half-life of approximately 90 hours.[5] It is primarily metabolized by the cytochrome P450 enzyme CYP3A4 and is also a moderate inhibitor of this enzyme.[6]
Quantitative Pharmacological Data
The following tables summarize key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Binding Affinity and Functional Antagonism
| Parameter | Species/Cell Line | Value | Reference |
| Ki (hNK1) | CHO cells | 0.95 nM | [7] |
| pKB (Functional Antagonism) | CHO NK1 cells | 8.87 | [8] |
| IC50 (SK-BR-3 cells) | Human breast cancer | 16.15 ± 4.25 µmol/L | [9] |
| IC50 (MDA-MB-231 cells) | Human breast cancer | 24.02 ± 4.19 µmol/L | [9] |
Table 2: In Vivo Efficacy Data
| Animal Model | Endpoint | ID50 | Route of Administration | Reference |
| Gerbil | Inhibition of foot tapping | 1.5 mg/kg | Intraperitoneal | [8] |
| Gerbil | Inhibition of foot tapping | 0.5 mg/kg | Oral | [8] |
Table 3: Clinical Efficacy in Preventing CINV (Delayed Phase, 25-120h)
| Clinical Trial | Treatment Group | Complete Response Rate (%) | Comparator Group | Complete Response Rate (%) | P-value | Reference |
| Phase III (MEC) | This compound/Palonosetron | 76.9 | Palonosetron | 69.5 | 0.001 | [4] |
| NETU 8-18 (HEC) | This compound/Palonosetron | 90.0 | Palonosetron | 87.6 | <0.001 | [10] |
Signaling Pathways and Experimental Workflows
Substance P / NK1 Receptor Signaling Pathway
Substance P, upon binding to the G-protein coupled NK1 receptor, activates downstream signaling cascades. This involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events ultimately lead to neuronal excitation and the transmission of emetic signals. This compound blocks the initial binding of Substance P, thereby inhibiting this entire cascade.
Synthetic Workflow for this compound
The synthesis of this compound is a multi-step process involving the preparation of two key intermediates: 2-(3,5-bis(trifluoromethyl)phenyl)-2-methylpropanoic acid and N-methyl-4-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)pyridin-3-amine. These intermediates are then coupled to form the final this compound molecule.
Experimental Protocols
Synthesis of 2-(3,5-bis(trifluoromethyl)phenyl)-2-methylpropanoic acid
This key intermediate can be synthesized from 3,5-bis(trifluoromethyl)bromobenzene.
Step 1: Diethyl (3,5-bis(trifluoromethyl)phenyl)malonate In a suitable reactor, 3,5-bis(trifluoromethyl)bromobenzene is reacted with diethyl malonate in the presence of a base such as sodium hydride in a solvent like toluene. The reaction mixture is heated to reflux for 8-10 hours.
Step 2: (3,5-bis(trifluoromethyl)phenyl)acetic acid The product from Step 1 is subjected to saponification using an aqueous solution of sodium hydroxide, followed by decarboxylation upon acidification with a strong acid like hydrochloric acid.
Step 3: 2-(3,5-bis(trifluoromethyl)phenyl)-2-methylpropanoic acid The resulting (3,5-bis(trifluoromethyl)phenyl)acetic acid is then methylated. This can be achieved by treating it with a strong base like sodium hydride in a solvent such as tetrahydrofuran (THF) at low temperatures, followed by the addition of a methylating agent like methyl sulfate. The reaction is typically stirred for 6-10 hours at an elevated temperature (e.g., 50°C). After workup and purification, the desired product is obtained as a white solid.
Synthesis of N-methyl-4-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)pyridin-3-amine
This second key intermediate can be synthesized from a 6-chloronicotinic acid derivative.
Step 1: 6-Chloro-4-(o-tolyl)nicotinamide A 6-chloronicotinic acid derivative is reacted with o-tolylmagnesium chloride via a Grignard reaction to introduce the o-tolyl group.
Step 2: 6-(4-methylpiperazin-1-yl)-4-(o-tolyl)nicotinamide The chloro-substituent is then displaced by N-methylpiperazine.
Step 3: 6-(4-methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-amine The amide group is converted to an amine via a Hofmann rearrangement.
Step 4: N-methyl-4-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)pyridin-3-amine The primary amine is then methylated. A common method involves the formation of a carbamate intermediate followed by reduction with a reducing agent like Red-Al® (sodium bis(2-methoxyethoxy)aluminum dihydride) in a suitable solvent system such as dichloromethane and toluene. The reaction is typically carried out at an elevated temperature (e.g., 50°C) for a few hours.
Final Synthesis of this compound
The two key intermediates are coupled to form this compound.
Amide Coupling Reaction 2-(3,5-bis(trifluoromethyl)phenyl)-2-methylpropanoic acid is first converted to its acid chloride using a reagent like oxalyl chloride in the presence of a catalytic amount of dimethylformamide (DMF) in a solvent such as dichloromethane. The resulting acid chloride is then reacted with N-methyl-4-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)pyridin-3-amine in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in dichloromethane. The reaction mixture is stirred at room temperature until completion. After an aqueous workup and purification by chromatography, this compound is obtained as a white solid.[11]
NK1 Receptor Binding Assay
Cell Culture Chinese Hamster Ovary (CHO) cells stably expressing the human NK1 receptor are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
Radioligand Binding Assay Cell membranes are prepared from the cultured cells. The binding assay is performed in a buffer containing the cell membranes, a radiolabeled ligand for the NK1 receptor (e.g., [3H]-Substance P or a suitable antagonist radioligand), and varying concentrations of this compound. Non-specific binding is determined in the presence of a high concentration of an unlabeled NK1 receptor antagonist. After incubation, the bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filters is measured by liquid scintillation counting. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Antagonism Assay (Calcium Mobilization)
Cell Preparation CHO cells expressing the human NK1 receptor are seeded in 96-well plates and grown to confluence. The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
Assay Procedure The cells are pre-incubated with varying concentrations of this compound for a specified period. Substance P is then added to the wells to stimulate the NK1 receptor. The resulting increase in intracellular calcium concentration is measured using a fluorescence plate reader. The ability of this compound to inhibit the Substance P-induced calcium mobilization is quantified, and the pKB value is determined.[8]
Conclusion
This compound represents a significant advancement in the management of CINV. Its discovery was the result of a targeted drug design and lead optimization program aimed at developing a potent, selective, and long-acting NK1 receptor antagonist. The synthetic route to this compound, though multi-stepped, is well-defined and allows for the efficient production of this important therapeutic agent. The detailed pharmacological and clinical data underscore its efficacy and safety profile. This technical guide provides a foundational resource for scientists and researchers interested in the development of novel antiemetic agents and the broader field of medicinal chemistry.
References
- 1. 2-(3,5-bis(trifluoroMethyl)phenyl)-2-Methyl propanoic acid | 289686-70-0 [chemicalbook.com]
- 2. CN105503569A - Synthetic method for this compound intermediate 2-(3,5-bi-trifluoromethyl-phenyl)-2-methyl-propionic acid - Google Patents [patents.google.com]
- 3. 2-(3,5-bis(trifluoroMethyl)phenyl)-2-Methyl propanoic acid synthesis - chemicalbook [chemicalbook.com]
- 4. A randomized phase III study evaluating the efficacy and safety of NEPA, a fixed-dose combination of this compound and palonosetron, for prevention of chemotherapy-induced nausea and vomiting following moderately emetogenic chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Profile of this compound/palonosetron (NEPA) fixed dose combination and its potential in the treatment of chemotherapy-induced nausea and vomiting (CINV) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of this compound, a highly selective NK₁ receptor antagonist, on the pharmacokinetics of midazolam, erythromycin, and dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | Neurokinin receptor | TargetMol [targetmol.com]
- 8. In vitro and in vivo pharmacological characterization of the novel NK₁ receptor selective antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Inhibits the Proliferation of Breast Cancer Cells by Targeting AGK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Results - Clinical Review Report: this compound/Palonosetron 300 mg/0.5 mg (Akynzeo) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. newdrugapprovals.org [newdrugapprovals.org]
Netupitant: A Comprehensive Technical Review of its Role as a Substance P/Neurokinin-1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chemotherapy-induced nausea and vomiting (CINV) remains a significant and debilitating side effect of cancer treatment, impacting patient quality of life and treatment adherence. The neurokinin-1 (NK1) receptor and its endogenous ligand, Substance P, are key mediators in the pathophysiology of emesis, particularly the delayed phase. Netupitant is a highly selective and potent antagonist of the Substance P/NK1 receptor, developed to prevent both acute and delayed CINV. This document provides an in-depth technical overview of this compound, detailing its mechanism of action, pharmacodynamic and pharmacokinetic properties, pivotal experimental methodologies for its characterization, and its clinical application.
The Substance P/NK1 Receptor System in Emesis
Substance P, an 11-amino acid neuropeptide of the tachykinin family, is broadly distributed throughout the central and peripheral nervous systems.[1] Its biological effects, including the regulation of emesis and nociception, are primarily mediated through binding to the G protein-coupled NK1 receptor.[1][2] The delayed phase of CINV is largely associated with the activation of NK1 receptors in the brain by Substance P.[3] Upon binding of Substance P, the NK1 receptor undergoes a conformational change, initiating downstream signaling cascades that lead to neuronal excitation and the vomiting reflex.[4] The receptor is then rapidly internalized, followed by recycling to the plasma membrane.[1][2]
This compound's Mechanism of Action
This compound functions as a highly selective and potent antagonist at the human NK1 receptor.[5][6] It competitively binds to and blocks the activity of NK1 receptors, primarily in the central nervous system, thereby preventing the binding of Substance P.[5] This blockade inhibits the substance P-mediated downstream signaling that is critical for the emetic response.[3]
This compound is clinically available as a fixed-dose oral combination with palonosetron (NEPA), a second-generation serotonin-3 (5-HT3) receptor antagonist.[7] This combination targets two critical pathways involved in CINV.[7] Palonosetron not only blocks the 5-HT3 receptor but has also been shown to inhibit the crosstalk between the 5-HT3 and NK1 receptor signaling pathways.[8] Studies have demonstrated that this compound and palonosetron exhibit a synergistic effect in inhibiting the Substance P-mediated response.[8] Furthermore, both this compound and palonosetron can independently trigger the internalization of the NK1 receptor, and their combined effect on internalization is additive, providing a potential mechanism for their enhanced efficacy.[9]
Pharmacodynamic Properties
This compound demonstrates high-affinity binding to the human NK1 receptor with exceptional selectivity over other neurokinin receptors. In vitro studies have quantified its potent antagonist activity.
| Parameter | Value | Cell Line / System | Reference |
| Binding Affinity (Ki) | 0.95 nM | CHO cells expressing hNK1 | [6] |
| Binding Affinity (pKi) | 9.0 | Human NK1 Receptor | [6][10] |
| Selectivity | >1000-fold over NK2 and NK3 receptors | CHO cells | [6] |
| Functional Antagonism (pA2) | 8.87 | CHO NK1 cells (vs. Substance P) | [6] |
| Receptor Occupancy (in vivo) | >90% for up to 96 hours | Human Brain (PET studies) | [10][11] |
Pharmacokinetic Profile
The pharmacokinetic profile of this compound is characterized by its oral bioavailability, extensive metabolism, high plasma protein binding, and a notably long elimination half-life, which supports its efficacy in preventing delayed CINV.
| Parameter | Value | Condition / Population | Reference |
| Bioavailability | >60% (estimated) | Healthy Subjects | [5] |
| Time to Peak (Tmax) | ~5 hours | Healthy Subjects | [12] |
| Plasma Protein Binding | >99% | In vitro | [5][7] |
| Metabolites (M1, M2, M3) Binding | >97% | In vitro | [12][13] |
| Volume of Distribution (Vz/F) | 1982 L | Cancer Patients (Oral) | [14] |
| Primary Metabolism | CYP3A4 (major), CYP2C9 & CYP2D6 (lesser extent) | In vitro | [5][13][15] |
| Metabolites | M1 (desmethyl), M2 (N-oxide), M3 (hydroxy) - all pharmacologically active | In vivo | [5][7] |
| Elimination Half-life (t1/2) | 80 - 93.8 hours | Cancer Patients | [5][7][16] |
| Excretion | Primarily via feces (~71%) | Healthy Subjects | [5] |
| CYP Inhibition | Moderate inhibitor of CYP3A4 | In vitro / In vivo | [15][17] |
Experimental Protocols
The characterization of this compound as an NK1 receptor antagonist involves standard pharmacological assays.
Radioligand Binding Assay for NK1 Receptor Affinity
-
Objective: To determine the binding affinity (Ki) of this compound for the human NK1 receptor.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably transfected with and expressing the human NK1 receptor.
-
Assay Components: The assay mixture includes the cell membranes, a radiolabeled NK1 receptor ligand (e.g., [3H]-Substance P), and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the bound ligand, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18]
-
In Vitro Functional Assay: Substance P-Induced Calcium Mobilization
-
Objective: To measure the functional antagonist activity of this compound at the NK1 receptor.
-
Methodology:
-
Cell Culture: CHO cells expressing the human NK1 receptor are cultured and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Compound Addition: Cells are pre-incubated with varying concentrations of this compound or vehicle control.
-
Stimulation: The cells are then stimulated with a fixed concentration of Substance P, the NK1 receptor agonist.
-
Signal Detection: The binding of Substance P to the NK1 receptor activates a Gq protein, leading to an increase in intracellular calcium ([Ca2+]i). This change is detected as an increase in fluorescence intensity using a fluorometric imaging plate reader.
-
Data Analysis: The ability of this compound to inhibit the Substance P-induced calcium mobilization is measured. The IC50 value, representing the concentration of this compound that causes 50% inhibition of the maximum response to Substance P, is calculated. The Schild analysis can be used to determine the pA2 value, a measure of antagonist potency.
-
Clinical Efficacy in CINV
This compound, as part of the fixed-dose combination NEPA (this compound 300 mg/palonosetron 0.5 mg), has demonstrated significant efficacy in preventing CINV in large-scale clinical trials. It is approved for the prevention of acute and delayed nausea and vomiting associated with initial and repeat courses of cancer chemotherapy, including highly emetogenic chemotherapy (HEC).[5][15]
| Clinical Trial Phase | Patient Population | Comparator | Key Finding (Complete Response) | Reference |
| Phase III | HEC (Cisplatin-based) | Palonosetron | NEPA was superior in the delayed (25-120h) and overall (0-120h) phases. | [16][19] |
| Phase III | MEC (Anthracycline-cyclophosphamide) | Palonosetron | NEPA showed superior complete response rates over multiple cycles. | [16][19] |
| Phase III | HEC | Aprepitant + Granisetron | NEPA was non-inferior to the comparator regimen. | [20] |
| Phase II | HEC/MEC with breakthrough CINV | N/A | NEPA-based regimen was effective in subsequent cycles (CR: 76-79%). | [21] |
| Complete Response is typically defined as no emetic episodes and no use of rescue medication. |
Signaling Pathway Visualization
The binding of Substance P to the NK1 receptor initiates a cascade of intracellular events. This compound acts by blocking the initial step of this pathway.
Conclusion
This compound is a cornerstone in the modern management of CINV. Its high potency, selectivity for the NK1 receptor, and long duration of action make it highly effective against both acute and, particularly, delayed emesis. The co-formulation with palonosetron provides a convenient, single-dose oral regimen that targets two major emetic pathways, demonstrating superior clinical efficacy and adherence to treatment guidelines. The data presented herein underscore the critical role of this compound as a Substance P antagonist and provide a comprehensive foundation for researchers and clinicians in the field of supportive cancer care and neuropharmacology.
References
- 1. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. experts.azregents.edu [experts.azregents.edu]
- 3. This compound | C30H32F6N4O | CID 6451149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Complementary Pharmacokinetic Profiles of this compound and Palonosetron Support the Rationale for Their Oral Fixed Combination for the Prevention of Chemotherapy‐Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of substance P-mediated responses in NG108-15 cells by this compound and palonosetron exhibit synergistic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound and palonosetron trigger NK1 receptor internalization in NG108-15 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Overview of the neurokinin-1 receptor antagonists - Navari - Biotarget [biotarget.amegroups.org]
- 12. This compound/Palonosetron - PMC [pmc.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. This compound/Palonosetron: A Review in Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 15. drugs.com [drugs.com]
- 16. Profile of this compound/palonosetron (NEPA) fixed dose combination and its potential in the treatment of chemotherapy-induced nausea and vomiting (CINV) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effect of this compound, a highly selective NK₁ receptor antagonist, on the pharmacokinetics of midazolam, erythromycin, and dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 19. onclive.com [onclive.com]
- 20. cancernetwork.com [cancernetwork.com]
- 21. NEPA (this compound/Palonosetron) for the Prevention of Chemotherapy-Induced Nausea and Vomiting (CINV) in Patients Receiving Highly or Moderately Emetogenic Chemotherapy Who Experienced Breakthrough CINV in Cycle 1 of Chemotherapy: A Phase II Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of Netupitant for Chemotherapy-Induced Nausea and Vomiting (CINV): A Technical Guide
Introduction
Chemotherapy-Induced Nausea and Vomiting (CINV) is a debilitating side effect of cancer treatment, significantly impairing patients' quality of life and potentially compromising treatment adherence.[1] The pathophysiology of CINV involves multiple neuro-transmittal pathways. The two most critical pathways are the serotonin (5-hydroxytryptamine, 5-HT) pathway, which primarily mediates acute CINV (occurring within 24 hours of chemotherapy), and the substance P/neurokinin-1 (NK1) pathway, which is the principal driver of delayed CINV (occurring 25 to 120 hours post-chemotherapy).[2][3]
Netupitant is a highly selective, potent neurokinin-1 (NK1) receptor antagonist.[1][4] It is developed as a fixed-dose oral combination with palonosetron (NEPA), a second-generation 5-HT3 receptor antagonist.[5][6] This combination, available as Akynzeo®, targets both the acute and delayed phases of CINV, offering a streamlined therapeutic option that aligns with antiemetic guidelines.[3][4][5] This guide provides an in-depth review of the pharmacological profile of this compound, focusing on its mechanism of action, pharmacodynamics, pharmacokinetics, drug interaction potential, and clinical efficacy for researchers and drug development professionals.
Mechanism of Action: Dual Pathway Inhibition
This compound exerts its antiemetic effect by competitively blocking the binding of substance P to NK1 receptors, which are densely located in key brain regions responsible for the emetic reflex, such as the chemoreceptor trigger zone and the nucleus tractus solitarii.[1][2] By inhibiting this interaction, this compound effectively disrupts the signaling cascade that leads to delayed nausea and vomiting.[5]
The co-formulated agent, palonosetron, is a 5-HT3 receptor antagonist with a high binding affinity and a long duration of action.[7][8][9] It prevents acute CINV by blocking serotonin, released by enterochromaffin cells in the gastrointestinal tract following chemotherapy, from activating 5-HT3 receptors on vagal afferent nerves and in the brain.[7][8] There is also evidence that this compound and palonosetron act synergistically, with the combination providing enhanced inhibition of substance P-mediated effects.[5]
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the high and sustained occupancy of NK1 receptors in the brain. This has been quantified in human positron emission tomography (PET) studies.
Table 1: NK1 Receptor Occupancy in Human Brain (Striatum) after a Single 300 mg Oral Dose of this compound
| Time Post-Dose | Mean NK1 Receptor Occupancy (%) | Reference(s) |
|---|---|---|
| 3 hours | ~90% | [10][11] |
| 6 hours | 92.5% | [12] |
| 24 hours | 86.5% | [12] |
| 48 hours | 85.0% | [12] |
| 72 hours | 78.0% | [12] |
| 96 hours (Day 5) | 76.0% | [10][11][12] |
| 168 hours (Day 7) | 70% | [10][11] |
| 240 hours (Day 10) | 60% | [10][11] |
| 480 hours (Day 20) | 22% |[10][11] |
This prolonged receptor occupancy, a direct result of this compound's long half-life, ensures sustained antiemetic protection throughout the entire period of risk for delayed CINV.[10][13]
The degree and duration of central NK1 receptor occupancy by this compound were determined in a single-dose, randomized, open-label PET study in healthy male subjects.[14]
-
Objective: To determine the level and duration of central NK1 receptor occupancy achieved by therapeutic doses of this compound.[14]
-
Subjects & Dosing: Healthy male volunteers received single oral doses of this compound (100 mg, 300 mg, or 450 mg).[14]
-
Imaging Agent: The NK1 receptor-selective PET tracer ¹¹C-GR205171 was used.[14]
-
Procedure: PET scans and blood samples for this compound plasma concentration were obtained at baseline and at multiple time points up to 96 hours post-dose.[14]
-
Data Analysis: The Patlak model was employed to define the net uptake rate of the tracer in various brain regions of interest. The percentage of NK1 receptor occupancy was then calculated as the relative difference between the tracer uptake rate at baseline and after this compound administration.[14]
-
Key Finding: A single 300 mg dose of this compound resulted in ≥90% receptor occupancy at 6 hours post-dose, with a slow decline over 96 hours, demonstrating potent and durable target engagement.[5][14]
Pharmacokinetics
This compound and palonosetron exhibit complementary pharmacokinetic profiles that support their use in a fixed-dose combination, with no relevant pharmacokinetic interactions between the two components.[6][15]
Table 2: Summary of Pharmacokinetic Parameters for this compound and Palonosetron
| Parameter | This compound | Palonosetron | Reference(s) |
|---|---|---|---|
| Bioavailability | >60% (estimated) | ~97% | [6][16][17] |
| Tmax (Time to Peak) | ~5 hours | ~5 hours | [16][17] |
| Plasma Protein Binding | >99% (Metabolites: 97%) | ~62% | [6][16][17] |
| Volume of Distribution (Vd) | 1656–2257 L | 483–679 L | [6] |
| Metabolism | Primarily CYP3A4; lesser extent CYP2D6, CYP2C9 | Primarily CYP2D6; lesser extent CYP3A4, CYP1A2 | [6][16][18] |
| Active Metabolites | Yes (M1, M2, M3) | No (substantially inactive) | [6][16] |
| Elimination Half-life (t½) | ~88-90 hours | ~44-66 hours | [4][6][16] |
| Route of Excretion | Primarily Hepatic/Biliary (feces, ~87%) | Primarily Renal (urine, ~85-93%) |[6] |
The long elimination half-life of this compound is a key feature, underpinning its sustained receptor occupancy and suitability for single-dose administration per chemotherapy cycle.[4][19]
Drug-Drug Interactions
This compound's metabolism is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme, and it is also a moderate inhibitor of this enzyme.[18][20][21] This creates a potential for drug-drug interactions (DDIs).
-
CYP3A4 Inducers: Strong inducers of CYP3A4 (e.g., rifampin) can significantly decrease plasma concentrations of this compound, potentially reducing its efficacy.[15][20] Concomitant use should be avoided.[20]
-
CYP3A4 Inhibitors: Strong inhibitors of CYP3A4 (e.g., ketoconazole) can increase systemic exposure to this compound. However, for a single-dose administration, no dosage adjustment is typically necessary.[15][20]
-
CYP3A4 Substrates: As a moderate inhibitor of CYP3A4, this compound can increase the plasma concentrations of co-administered drugs that are metabolized by this enzyme, such as dexamethasone and certain chemotherapeutic agents like docetaxel and etoposide.[15][16] A dose reduction for dexamethasone is recommended when administered with this compound.[15][22]
Table 3: Effect of Co-administered Drugs on this compound Pharmacokinetics and Vice-Versa
| Co-administered Drug (Class) | Effect on this compound | Effect of this compound on Co-administered Drug | Reference(s) |
|---|---|---|---|
| Rifampin (Strong CYP3A4 Inducer) | ↓ AUC by 83%, ↓ Cmax by 62% | Not Applicable | [21] |
| Ketoconazole (Strong CYP3A4 Inhibitor) | ↑ AUC by 140%, ↑ Cmax by 25% | Not Applicable | [21] |
| Midazolam (CYP3A4 Substrate) | No relevant effect | ↑ AUC by 130%, ↑ Cmax by 40% | [21] |
| Erythromycin (CYP3A4 Substrate) | No relevant effect | ↑ AUC and Cmax by ~30% | [21] |
| Dexamethasone (CYP3A4 Substrate) | No relevant effect | Significantly increased exposure (dose-dependent) |[15][22] |
Clinical Efficacy
The clinical efficacy of this compound has been established in numerous Phase II and III trials, primarily as the fixed-dose combination NEPA (this compound 300 mg / Palonosetron 0.5 mg). The primary endpoint in these studies is typically Complete Response (CR), defined as no emesis and no use of rescue medication.
Key Efficacy Findings:
-
Superiority vs. 5-HT3 RA Monotherapy: NEPA (plus dexamethasone) has consistently demonstrated superiority over palonosetron (plus dexamethasone) in preventing CINV in patients receiving both highly emetogenic chemotherapy (HEC) and moderately emetogenic chemotherapy (MEC).[4][23][24] The benefit is most pronounced in the delayed (25-120h) and overall (0-120h) phases.[4][23]
-
Non-inferiority vs. Aprepitant Regimen: In a head-to-head trial, a single dose of NEPA was shown to be non-inferior to a 3-day regimen of aprepitant and granisetron for preventing CINV in patients receiving HEC.[25][26] A meta-analysis later suggested NEPA-based regimens are superior to aprepitant-based regimens, particularly in the delayed and overall phases for patients undergoing MEC.[27]
-
Multi-Cycle Efficacy: The high efficacy of NEPA is maintained over multiple cycles of chemotherapy.[4][5][24]
Table 4: Selected Phase III Clinical Trial Results for Complete Response (CR: No Emesis, No Rescue)
| Trial / Comparison | Chemotherapy Emetogenicity | Phase | NEPA Regimen CR (%) | Comparator Regimen CR (%) | p-value | Reference(s) |
|---|---|---|---|---|---|---|
| vs. Palonosetron | HEC (Cisplatin-based) | Acute (0-24h) | 98.5 | 89.7 | 0.007 | [23] |
| Delayed (25-120h) | 90.4 | 80.1 | 0.018 | [23] | ||
| Overall (0-120h) | 89.6 | 76.5 | 0.004 | [23] | ||
| vs. Aprepitant/Granisetron | HEC (Cisplatin-based) | Acute (0-24h) | 84.5 | 87.0 | N/A | [26] |
| Delayed (25-120h) | 77.9 | 74.3 | N/A | [26] |
| | | Overall (0-120h) | 73.8 | 72.4 | Non-inferior |[26] |
The safety profile of the NEPA combination is comparable to that of palonosetron alone, with no common side effects directly attributable to this compound.[16][24]
Conclusion
This compound is a potent, selective, and long-acting NK1 receptor antagonist with a well-defined pharmacological profile. Its key attributes—high and sustained brain NK1 receptor occupancy, a long pharmacokinetic half-life, and a predictable drug interaction profile centered on CYP3A4—make it a cornerstone for the management of delayed CINV. When combined with the 5-HT3 receptor antagonist palonosetron, the resulting dual-pathway inhibition provides comprehensive and convenient single-dose protection against both acute and delayed CINV for patients undergoing emetogenic chemotherapy. The robust clinical data supporting the efficacy and safety of the this compound/palonosetron combination have established it as a valuable and effective therapeutic option in oncology supportive care.
References
- 1. nbinno.com [nbinno.com]
- 2. Akynzeo (this compound and Palonosetron), a Dual-Acting Oral Agent, Approved by the FDA for the Prevention of Chemotherapy-Induced Nausea and Vomiting | Value-Based Cancer Care [valuebasedcancer.com]
- 3. The First Oral Fixed-Dose Combination of this compound and Palonosetron for the Treatment of Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Profile of this compound/palonosetron (NEPA) fixed dose combination and its potential in the treatment of chemotherapy-induced nausea and vomiting (CINV) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound/Palonosetron: A Review in Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Complementary Pharmacokinetic Profiles of this compound and Palonosetron Support the Rationale for Their Oral Fixed Combination for the Prevention of Chemotherapy‐Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palonosetron | C19H24N2O | CID 6337614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Palonosetron hydrochloride? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 13. researchgate.net [researchgate.net]
- 14. ascopubs.org [ascopubs.org]
- 15. Drug–drug interaction profile of components of a fixed combination of this compound and palonosetron: Review of clinical data - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound - Wikipedia [en.wikipedia.org]
- 17. This compound/Palonosetron - PMC [pmc.ncbi.nlm.nih.gov]
- 18. drugs.com [drugs.com]
- 19. Profile of this compound/palonosetron (NEPA) fixed dose combination and its potential in the treatment of chemotherapy-induced nausea and vomiting (CINV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound-Palonosetron: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 21. ascopubs.org [ascopubs.org]
- 22. Drug-drug interaction profile of components of a fixed combination of this compound and palonosetron: Review of clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ASCO – American Society of Clinical Oncology [asco.org]
- 24. onclive.com [onclive.com]
- 25. Efficacy of NEPA, a fixed antiemetic combination of this compound and palonosetron, vs a 3-day aprepitant regimen for prevention of chemotherapy-induced nausea and vomiting (CINV) in Chinese patients receiving highly emetogenic chemotherapy (HEC) in a randomized Phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. cancernetwork.com [cancernetwork.com]
- 27. academic.oup.com [academic.oup.com]
In Vitro Binding Affinity of Netupitant to Human NK1 Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro binding affinity of Netupitant to human neurokinin-1 (NK1) receptors. It includes quantitative binding data, detailed experimental protocols for receptor binding assays, and visualizations of the NK1 receptor signaling pathway and a typical experimental workflow.
Quantitative Binding Affinity Data
This compound demonstrates high-affinity binding to the human NK1 receptor. The inhibitory constant (Ki) is a measure of the concentration of a ligand that will bind to half the available receptors at equilibrium in the absence of a competing ligand; a lower Ki value indicates a higher binding affinity.
| Compound | Receptor Target | Cell Line | Binding Affinity (Ki) | Reference |
| This compound | Human NK1 Receptor | Chinese Hamster Ovary (CHO) cells | 0.95 nM |
NK1 Receptor Signaling Pathway
The neurokinin-1 (NK1) receptor is a G protein-coupled receptor (GPCR) that preferentially binds the endogenous tachykinin neuropeptide, Substance P.[1] Upon binding of Substance P, the NK1 receptor undergoes a conformational change, leading to the activation of the heterotrimeric G protein Gαq. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This compound acts as a selective antagonist, blocking the binding of Substance P to the NK1 receptor and thereby inhibiting this signaling pathway.[1]
Caption: NK1 Receptor Signaling Pathway.
Experimental Protocols
The following is a detailed protocol for a competitive radioligand binding assay to determine the in vitro binding affinity of this compound to human NK1 receptors expressed in CHO cells.
1. Materials and Reagents:
-
Cell Culture: CHO cells stably expressing the human NK1 receptor.
-
Radioligand: [³H]-Substance P or a suitable radiolabeled NK1 receptor antagonist.
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA), pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: High concentration of unlabeled Substance P (e.g., 1 µM).
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters (GF/C).
-
Cell harvester.
-
Scintillation counter.
2. Membrane Preparation:
-
Culture CHO-hNK1R cells to confluency.
-
Harvest cells and centrifuge to form a cell pellet.
-
Resuspend the pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Homogenize the cell suspension using a Dounce or polytron homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with assay buffer and resuspend in a known volume of assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).
3. Competitive Binding Assay Protocol:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer
-
Membrane preparation (containing a specific amount of protein, e.g., 10-20 µg)
-
Either this compound at various concentrations, assay buffer for total binding, or a high concentration of unlabeled Substance P for non-specific binding.
-
A fixed concentration of the radioligand (typically at or below its Kd value).
-
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Measure the radioactivity on the filters using a scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Caption: Experimental Workflow for Binding Affinity Assay.
References
Netupitant metabolism and its pharmacologically active metabolites
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the metabolism of netupitant, a potent and selective neurokinin-1 (NK1) receptor antagonist. The document details its biotransformation into pharmacologically active metabolites, summarizes key pharmacokinetic data, and outlines the experimental methodologies employed in its metabolic characterization.
Introduction
This compound is a cornerstone in the prevention of chemotherapy-induced nausea and vomiting (CINV). Its efficacy is intrinsically linked to its metabolic profile, which is characterized by the formation of three major active metabolites. A thorough understanding of this compound's absorption, distribution, metabolism, and excretion (ADME) is critical for its optimal clinical use and for the development of novel antiemetic therapies. This guide serves as a technical resource for professionals engaged in drug metabolism research and development.
Metabolic Pathways of this compound
This compound undergoes extensive metabolism primarily in the liver, mediated by the cytochrome P450 (CYP) enzyme system. In vitro studies have identified CYP3A4 as the main enzyme responsible for its biotransformation, with minor contributions from CYP2C9 and CYP2D6.[1][2][3] This process yields three principal, pharmacologically active metabolites:
These metabolites have been shown to bind to the NK1 receptor, contributing to the overall antiemetic effect of the parent drug.[1][4]
Visualizing the Metabolic Pathway
The metabolic conversion of this compound to its primary active metabolites is depicted in the following diagram.
Pharmacokinetics of this compound and its Metabolites
The pharmacokinetic profiles of this compound and its metabolites have been characterized in several clinical studies. Following oral administration, this compound is absorbed and reaches peak plasma concentrations in approximately 5 hours.[4] It is highly bound to plasma proteins (>99%).[5] The terminal half-life of this compound is long, approximately 88 hours.[6]
Quantitative Pharmacokinetic Data
The tables below summarize the key pharmacokinetic parameters for this compound and its major active metabolites, M1, M2, and M3, from clinical studies in healthy subjects and cancer patients.
Table 1: Pharmacokinetic Parameters of this compound and its Metabolites in Healthy Subjects
| Analyte | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) |
| This compound | 498 ± 153 | 5.0 (4.0-6.0) | 15499 ± 4968 |
| M1 | 48 ± 15 | 12.0 (8.0-24.0) | 3687 ± 956 |
| M2 | 71 ± 28 | 5.0 (4.0-8.0) | 1795 ± 547 |
| M3 | 104 ± 29 | 12.0 (8.0-24.0) | 4987 ± 1162 |
| Data are presented as mean ± standard deviation or median (range). Data compiled from multiple sources. |
Table 2: Pharmacokinetic Parameters of this compound and its Metabolites in Cancer Patients
| Analyte | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) |
| This compound | 660 ± 326 | 5.0 (3.0-8.0) | 22894 ± 9147 |
| M1 | 65 ± 27 | 18.0 (8.0-48.0) | 5498 ± 1934 |
| M2 | 94 ± 51 | 6.0 (4.0-24.0) | 2691 ± 1175 |
| M3 | 147 ± 53 | 18.0 (8.0-48.0) | 7338 ± 2355 |
| Data are presented as mean ± standard deviation or median (range). Data compiled from multiple sources. |
Experimental Protocols
The characterization of this compound's metabolism and pharmacokinetics has relied on a combination of in vitro and in vivo experimental approaches.
In Vitro Metabolism Studies
Objective: To identify the enzymes responsible for this compound metabolism and to characterize the metabolites formed.
Methodology:
-
System: Human liver microsomes (HLM) and recombinant human CYP enzymes (e.g., CYP3A4, CYP2C9, CYP2D6).
-
Incubation: this compound is incubated with HLM or recombinant enzymes in the presence of NADPH (a necessary cofactor for CYP activity) at 37°C.
-
Inhibitor Studies: To confirm the role of specific CYP enzymes, selective chemical inhibitors are included in the incubations. For example, ketoconazole is a potent inhibitor of CYP3A4.[2][3]
-
Analysis: Samples are analyzed at various time points using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the parent drug and its metabolites.[5]
Diagram of In Vitro Metabolism Workflow:
In Vivo ADME Studies
Objective: To determine the absorption, distribution, metabolism, and excretion of this compound in humans.
Methodology:
-
Study Design: A single oral dose of radiolabeled ([¹⁴C]) this compound is administered to healthy volunteers.[7]
-
Sample Collection: Blood, plasma, urine, and feces are collected at predetermined time points over an extended period (e.g., up to 29 days).[7]
-
Radioactivity Measurement: Total radioactivity in each sample is measured to determine the extent of absorption and the routes and rates of excretion.
-
Metabolite Profiling: Plasma, urine, and fecal samples are analyzed by LC-MS/MS to identify and quantify this compound and its metabolites.[5]
-
Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.[5]
Signaling Pathway of this compound
This compound exerts its antiemetic effect by blocking the binding of substance P to the neurokinin-1 (NK1) receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by substance P, initiates a signaling cascade leading to the sensation of nausea and the vomiting reflex.
Diagram of the NK1 Receptor Signaling Pathway:
Conclusion
The metabolism of this compound is a well-characterized process that results in the formation of three major pharmacologically active metabolites. The parent compound and its metabolites all contribute to the sustained antiemetic efficacy of the drug. The information presented in this guide, including the quantitative pharmacokinetic data and descriptions of experimental methodologies, provides a valuable resource for researchers and professionals in the field of drug metabolism and development. A comprehensive understanding of these aspects is essential for the continued successful clinical application of this compound and for the innovation of future antiemetic therapies.
References
- 1. This compound | C30H32F6N4O | CID 6451149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound/Palonosetron: A Review in Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug–drug interaction profile of components of a fixed combination of this compound and palonosetron: Review of clinical data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. Complementary Pharmacokinetic Profiles of this compound and Palonosetron Support the Rationale for Their Oral Fixed Combination for the Prevention of Chemotherapy‐Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. researchgate.net [researchgate.net]
Foundational Research on Netupitant and Palonosetron Synergy: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The combination of netupitant, a highly selective neurokinin-1 (NK1) receptor antagonist, and palonosetron, a second-generation 5-hydroxytryptamine-3 (5-HT3) receptor antagonist, represents a significant advancement in the prevention of chemotherapy-induced nausea and vomiting (CINV). This fixed-dose combination, known as NEPA, targets two critical signaling pathways involved in emesis. Foundational research has revealed a synergistic interaction between these two agents, extending beyond their individual receptor-blocking activities. This technical guide delves into the core scientific principles underpinning this synergy, presenting key quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways. The evidence strongly suggests that palonosetron's unique ability to inhibit crosstalk between the 5-HT3 and NK1 receptor pathways, coupled with the direct NK1 receptor antagonism by this compound, leads to an enhanced antiemetic effect, particularly in the delayed phase of CINV.
Introduction
Chemotherapy-induced nausea and vomiting are debilitating side effects of cancer treatment, significantly impacting patient quality of life. The emetic reflex is a complex process mediated by various neurotransmitters and their receptors in both the central and peripheral nervous systems. Acute CINV is primarily mediated by serotonin (5-HT) acting on 5-HT3 receptors, while delayed CINV is largely driven by substance P (SP) binding to NK1 receptors.[1]
This compound is a potent and selective NK1 receptor antagonist, effectively blocking the action of substance P.[2] Palonosetron is a 5-HT3 receptor antagonist with a distinct pharmacological profile compared to first-generation agents like ondansetron and granisetron.[3] Palonosetron exhibits a higher binding affinity for the 5-HT3 receptor and a significantly longer plasma half-life.[3][4] The combination of this compound and palonosetron in a single oral formulation provides a convenient and effective therapeutic option for preventing both acute and delayed CINV.[2]
This guide explores the foundational in-vitro and in-vivo research that has elucidated the synergistic mechanisms of action of this compound and palonosetron.
Molecular Mechanisms of Synergy
The synergistic antiemetic effect of the this compound and palonosetron combination is attributed to a multi-faceted interaction at the molecular level, primarily involving the crosstalk between the NK1 and 5-HT3 receptor signaling pathways.
Inhibition of Receptor Crosstalk
A key element of the synergy lies in palonosetron's unique ability, among 5-HT3 receptor antagonists, to inhibit the functional interaction between 5-HT3 and NK1 receptors.[5][6] In-vitro studies have demonstrated that while serotonin can potentiate substance P-induced responses, pre-incubation with palonosetron can inhibit this enhancement.[5][6] This effect is not observed with first-generation 5-HT3 receptor antagonists like ondansetron and granisetron.[5][6] This suggests that palonosetron allosterically modulates the NK1 receptor pathway, a mechanism that is independent of its direct 5-HT3 receptor blockade.
Enhanced NK1 Receptor Internalization
Both this compound and palonosetron have been shown to induce the internalization of the NK1 receptor in NG108-15 cells, a cell line expressing both 5-HT3 and NK1 receptors.[7][8] this compound directly triggers the internalization of the NK1 receptor upon binding.[7] Intriguingly, palonosetron also promotes NK1 receptor internalization, an effect that is dependent on the presence of the 5-HT3 receptor.[7] When used in combination, the effect of this compound and palonosetron on NK1 receptor internalization is additive.[7] This enhanced internalization reduces the number of NK1 receptors available on the cell surface to bind with substance P, thereby diminishing the pro-emetic signal.
dot
Caption: Signaling pathways of this compound and Palonosetron synergy.
Quantitative Data Presentation
The synergistic activity of this compound and palonosetron has been substantiated by quantitative data from both preclinical and clinical studies.
Pharmacokinetic Properties
The pharmacokinetic profiles of this compound and palonosetron are complementary, supporting their co-formulation.[4]
| Parameter | This compound | Palonosetron | Reference |
| Bioavailability | ~60% | ~97% | [4] |
| Plasma Protein Binding | >99% | ~62% | [4] |
| Volume of Distribution (Vz) | 1656-2257 L | 483-679 L | [4] |
| Metabolism | CYP3A4 (major), CYP2C9, CYP2D6 | CYP2D6 (major), CYP3A4, CYP1A2 | [4] |
| Elimination Half-life (t1/2) | ~88 hours | ~40 hours | [9][10] |
| Primary Route of Elimination | Hepatic/biliary | Renal | [4] |
Clinical Efficacy in CINV
Clinical trials have consistently demonstrated the superiority of the this compound-palonosetron combination (NEPA) over palonosetron alone in preventing CINV.
| Clinical Endpoint | NEPA + Dexamethasone | Palonosetron + Dexamethasone | p-value | Study Reference |
| Highly Emetogenic Chemotherapy (HEC) - Overall Complete Response (0-120h) | 89.6% | 76.5% | <0.05 | Hesketh et al., 2014[11] |
| Moderately Emetogenic Chemotherapy (MEC) - Overall Complete Response (0-120h) | 74.3% | 66.6% | 0.001 | Aapro et al., 2017[12] |
| MEC - Delayed Phase Complete Response (25-120h) | 76.9% | 69.5% | 0.001 | Gralla et al., 2014[12] |
| MEC - Acute Phase Complete Response (0-24h) | 88.4% | 85.0% | 0.047 | Gralla et al., 2014[12] |
Experimental Protocols
The following sections outline the generalized methodologies for key experiments cited in the foundational research of this compound and palonosetron synergy. These protocols are based on published literature and may require optimization for specific laboratory conditions.
In-Vitro Substance P-Induced Calcium Mobilization Assay
This assay is used to assess the inhibitory effects of this compound and palonosetron on substance P-mediated intracellular calcium release in NG108-15 cells.
-
Cell Culture: NG108-15 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, hypoxanthine, aminopterin, and thymidine.
-
Calcium Indicator Loading: Cells are seeded in 96-well plates and incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.
-
Antagonist Pre-incubation: Cells are washed and pre-incubated with varying concentrations of this compound, palonosetron, or their combination for a specified period (e.g., 30 minutes) at 37°C.
-
Substance P Stimulation and Signal Detection: A baseline fluorescence is recorded using a fluorescence plate reader. Substance P is then added to the wells, and the change in fluorescence intensity, corresponding to the intracellular calcium concentration, is measured over time.
-
Data Analysis: The peak fluorescence intensity following substance P stimulation is determined. Dose-response curves are generated to calculate the IC50 values for the antagonists.
In-Vitro NK1 Receptor Internalization Assay
This assay quantifies the internalization of the NK1 receptor in response to this compound and palonosetron treatment in NG108-15 cells.
-
Cell Culture and Treatment: NG108-15 cells are cultured as described above. Cells are treated with this compound, palonosetron, or their combination for various time points at 37°C.
-
Immunofluorescence Staining:
-
Cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).
-
Cells are incubated with a primary antibody specific for the NK1 receptor, followed by a fluorescently labeled secondary antibody.
-
The nucleus is counterstained with a DNA-binding dye (e.g., DAPI).
-
-
Microscopy and Image Analysis:
-
Images are acquired using a confocal or high-content imaging microscope.
-
The degree of NK1 receptor internalization is quantified by measuring the fluorescence intensity of internalized vesicles within the cytoplasm.
-
-
Alternative Method (Radioligand Binding):
-
Cells are incubated with a radiolabeled NK1 receptor antagonist (e.g., [3H]-netupitant) at 4°C to allow surface binding.
-
The temperature is then raised to 37°C to initiate internalization.
-
At different time points, an acid wash is used to remove surface-bound radioligand.
-
The internalized radioactivity is measured using a scintillation counter.
-
dot
Caption: Generalized workflow for investigating this compound and Palonosetron synergy.
In-Vivo Single Neuronal Recording in Cisplatin-Treated Rats
This in-vivo experiment assesses the effect of this compound and palonosetron on the excitability of vagal afferent neurons in the nodose ganglia, which are involved in the emetic reflex.
-
Animal Model: Male Sprague-Dawley rats are treated with cisplatin to induce a state that mimics chemotherapy-induced emesis.
-
Surgical Preparation:
-
Animals are anesthetized, and the nodose ganglion is surgically exposed.
-
A recording microelectrode is positioned to record the activity of single neurons.
-
-
Drug Administration: this compound, palonosetron, or their combination is administered intravenously.
-
Neuronal Stimulation and Recording:
-
The spontaneous firing rate of individual nodose ganglion neurons is recorded.
-
The response of these neurons to the application of substance P is recorded before and after drug administration.
-
-
Data Analysis: The change in the frequency of action potentials (spikes) in response to substance P is quantified to determine the inhibitory effect of the antagonists.
Conclusion
The foundational research on the combination of this compound and palonosetron provides a compelling scientific rationale for its enhanced antiemetic efficacy. The synergy arises from a unique interplay between the two drugs, where palonosetron not only blocks the 5-HT3 receptor but also allosterically inhibits the NK1 receptor pathway and promotes its internalization. This is complemented by the direct, potent, and sustained NK1 receptor blockade by this compound. The additive effect on NK1 receptor internalization further diminishes the signaling capacity of the substance P pathway. This multi-modal mechanism of action, supported by robust preclinical and clinical data, establishes the this compound-palonosetron combination as a superior therapeutic strategy for the prevention of both acute and, particularly, delayed CINV. Further research into the precise molecular interactions governing the crosstalk between the 5-HT3 and NK1 receptors could unveil additional therapeutic opportunities.
References
- 1. onclive.com [onclive.com]
- 2. Agonist-induced internalization of the substance P (NK1) receptor expressed in epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. innoprot.com [innoprot.com]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound-palonosetron (NEPA) for Preventing Chemotherapy-induced Nausea and Vomiting: From Clinical Trials to Daily Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Complementary Pharmacokinetic Profiles of this compound and Palonosetron Support the Rationale for Their Oral Fixed Combination for the Prevention of Chemotherapy‐Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound and palonosetron trigger NK1 receptor internalization in NG108-15 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. rupress.org [rupress.org]
- 11. Inhibition of Ca(2+)-sensitive K+ currents in NG 108-15 cells by substance P and related tachykinins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NEPA, a fixed oral combination of this compound and palonosetron, improves control of chemotherapy-induced nausea and vomiting (CINV) over multiple cycles of chemotherapy: results of a randomized, double-blind, phase 3 trial versus oral palonosetron - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Netupitant in Ferret Emesis Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing netupitant, a selective neurokinin-1 (NK1) receptor antagonist, in ferret models of emesis. The ferret is a well-established "gold standard" model for preclinical assessment of antiemetic drugs due to its robust and predictable emetic response to various stimuli.[1] These protocols are designed to guide researchers in evaluating the antiemetic efficacy of this compound against a broad spectrum of emetogens.
Mechanism of Action
This compound functions by selectively blocking the binding of substance P to the NK1 receptors located in the central nervous system, particularly in the nucleus tractus solitarii and the area postrema, which contains the chemoreceptor trigger zone.[2] Substance P is a neuropeptide implicated in the emetic reflex, and its inhibition by this compound leads to the prevention of nausea and vomiting, especially in the context of chemotherapy-induced emesis.[2][3]
Signaling Pathway of this compound in Emesis Inhibition
Caption: Signaling pathway illustrating this compound's blockade of the NK1 receptor.
Experimental Protocols
The following protocols are based on established methodologies for inducing emesis in ferrets and assessing the antiemetic activity of this compound.
Animal Model
-
Species: Male ferrets (Mustela putorius furo)
-
Housing: Housed under controlled temperature and a 12-hour light/dark cycle with ad libitum access to food and water, unless otherwise specified for the experiment.
-
Acclimatization: Animals should be acclimatized to the laboratory environment for at least 7 days prior to experimentation.
General Experimental Workflow
Caption: General experimental workflow for assessing this compound's antiemetic efficacy.
Protocol 1: Broad-Spectrum Antiemetic Activity of this compound
This protocol assesses the efficacy of this compound against a variety of emetic agents.
-
Pre-treatment: Administer this compound orally (p.o.) at a dose of 3 mg/kg.[4][5]
-
Emetogen Administration (2 hours post-netupitant):
-
Observation: Observe the animals for a defined period (e.g., 1-2 hours) and record the number of retches and vomits. An episode of retching and/or vomiting is considered separate when the animal is quiet for at least 1 minute.
Protocol 2: Dose-Ranging Study of this compound Against Apomorphine-Induced Emesis
This protocol determines the dose-dependent effect of this compound.
-
Pre-treatment: Administer this compound orally at doses of 0.03, 0.1, and 0.3 mg/kg.[4] A vehicle control group should be included.
-
Emetogen Administration (2 hours post-netupitant): Administer apomorphine at 0.125 mg/kg, s.c.[4]
-
Observation: Observe the animals and quantify the number of retches and vomits.
Protocol 3: this compound in Cisplatin-Induced Acute and Delayed Emesis
This protocol evaluates the efficacy of this compound in a clinically relevant model of chemotherapy-induced nausea and vomiting (CINV).
-
Pre-treatment: Administer a single oral dose of this compound (e.g., 3 mg/kg) 3 hours prior to cisplatin administration.[4][5]
-
Emetogen Administration: Administer cisplatin at 5 mg/kg, intraperitoneally (i.p.).[4][5]
-
Observation:
Data Presentation
The following tables summarize the quantitative data on the antiemetic efficacy of this compound from ferret emesis models.
Table 1: Efficacy of this compound (3 mg/kg, p.o.) Against Various Emetogens in Ferrets [4][5]
| Emetogen | Dose and Route | Vehicle Control (Retches + Vomits) | This compound (3 mg/kg) (Retches + Vomits) | % Inhibition |
| Apomorphine | 0.125 mg/kg, s.c. | 17-32 | 0 | 100% |
| Morphine | 0.5 mg/kg, s.c. | Not specified | 0 | 100% |
| Ipecacuanha | 1.2 mg/kg, p.o. | Not specified | 0 | 100% |
| Copper Sulfate | 100 mg/kg, intragastric | Not specified | 0 | 100% |
Table 2: Dose-Dependent Effect of this compound on Apomorphine-Induced Emesis in Ferrets [4]
| This compound Dose (mg/kg, p.o.) | Mean Reduction in Retching + Vomiting |
| 0.03 | 33.8% |
| 0.1 | 75.6% |
| 0.3 | 100% |
Table 3: Efficacy of this compound on Cisplatin-Induced Emesis in Ferrets (Acute Model, 8 hours) [4]
| This compound Dose (mg/kg, p.o.) | Mean Reduction in Retching + Vomiting |
| 0.1 | 27.1% |
| 0.3 | 95.2% |
Table 4: Efficacy of a Single Dose of this compound (3 mg/kg, p.o.) on Cisplatin (5 mg/kg, i.p.)-Induced Acute and Delayed Emesis in Ferrets [4][5]
| Emesis Phase | Vehicle Control | This compound (3 mg/kg) | % Inhibition |
| Acute (0-24h) | Emesis observed | Complete protection | 100% |
| Delayed (24-72h) | Emesis observed | 94.6% reduction | 94.6% |
Conclusion
This compound demonstrates potent and broad-spectrum antiemetic activity in ferret models, effectively inhibiting emesis induced by a variety of stimuli, including apomorphine, morphine, ipecacuanha, copper sulfate, and cisplatin.[4][5] Its efficacy in both the acute and delayed phases of cisplatin-induced emesis highlights its clinical relevance for the management of CINV.[4][5] The provided protocols offer a robust framework for the preclinical evaluation of this compound and other novel antiemetic compounds.
References
- 1. Pre-clinical Contract Research - Emesis [ndineuroscience.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound/Palonosetron: A Review in Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Profile of Antiemetic Activity of this compound Alone or in Combination with Palonosetron and Dexamethasone in Ferrets and Suncus murinus (House Musk Shrew) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Profile of Antiemetic Activity of this compound Alone or in Combination with Palonosetron and Dexamethasone in Ferrets and Suncus murinus (House Musk Shrew) - PubMed [pubmed.ncbi.nlm.nih.gov]
Netupitant in Chemotherapy-Induced Nausea and Vomiting (CINV) Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of netupitant in the research of chemotherapy-induced nausea and vomiting (CINV). This compound is a highly selective neurokinin-1 (NK1) receptor antagonist.[1] It is a cornerstone in the prevention of both acute and delayed CINV, particularly when used in a fixed-dose combination with the 5-HT3 receptor antagonist palonosetron (NEPA).[2][3]
Mechanism of Action
Chemotherapy can induce the release of substance P, an endogenous neuropeptide that binds to NK1 receptors located in the chemoreceptor trigger zone and the nucleus tractus solitarii of the brain.[4] This binding initiates the vomiting reflex. This compound competitively blocks these NK1 receptors, thereby preventing substance P from binding and triggering nausea and emesis.[4] This targeted mechanism is effective in managing both the acute phase (first 24 hours after chemotherapy) and, crucially, the delayed phase (>24 to 120 hours post-chemotherapy) of CINV.[5] The extended elimination half-life of this compound contributes to its sustained efficacy in the delayed phase.[4]
The combination of this compound with palonosetron (NEPA) targets two distinct signaling pathways involved in CINV.[6] Evidence suggests a synergistic interaction between the two drugs, with both contributing to the internalization of the NK1 receptor.[6][7]
Signaling Pathway of this compound in CINV
Clinical Efficacy Data
The efficacy of this compound, primarily as the fixed-dose combination NEPA, has been demonstrated in numerous clinical trials. The primary endpoint in these studies is typically "Complete Response" (CR), defined as no emesis and no use of rescue medication.
Table 1: Efficacy of NEPA in Patients Receiving Highly Emetogenic Chemotherapy (HEC)
| Study Phase | Treatment Group | Acute Phase (0-24h) CR Rate | Delayed Phase (25-120h) CR Rate | Overall Phase (0-120h) CR Rate | Citation(s) |
| Pooled Analysis | NEPA + Dexamethasone | 88.4% | 81.8% | 78.4% | |
| (vs. Aprepitant) | Aprepitant-based Regimen | 89.2% | 76.9% | 75.0% | |
| Phase II | NEPA (breakthrough CINV) | - | - | 76% | [2][8] |
| Phase III (vs. Palonosetron) | NEPA + Dexamethasone | 98.5% | 90.4% | 90.0% | [9] |
| Palonosetron + Dexamethasone | 96.6% | 80.1% | 79.7% | [9] |
Table 2: Efficacy of NEPA in Patients Receiving Moderately Emetogenic Chemotherapy (MEC)
| Study Phase | Treatment Group | Acute Phase (0-24h) CR Rate | Delayed Phase (25-120h) CR Rate | Overall Phase (0-120h) CR Rate | Citation(s) |
| Phase III | NEPA + Dexamethasone | 88.4% | 76.9% | 74.3% | [4] |
| (vs. Palonosetron) | Palonosetron + Dexamethasone | 85.0% | 69.5% | 66.6% | [4] |
| Phase II | NEPA (breakthrough CINV) | - | - | 79% | [2][8] |
| Real-World (AC) | NEPA | 86% | 88% | 81% | [10] |
Experimental Protocols
In Vitro Protocols
This protocol determines the affinity of a test compound, such as this compound, by measuring its ability to compete with a radiolabeled ligand for binding to the NK1 receptor.
Materials:
-
HEK293 cells stably expressing the human NK1 receptor.
-
Cell culture reagents.
-
Binding buffer (e.g., 50 mM Tris, pH 7.4, with 5 mM MgCl2 and protease inhibitors).
-
Radioligand: [³H]-netupitant or [¹²⁵I]-Substance P.
-
Unlabeled this compound (for non-specific binding).
-
Test compounds.
-
96-well plates.
-
Scintillation counter.
Procedure:
-
Cell Membrane Preparation: Culture NK1R-expressing HEK293 cells and harvest. Homogenize cells in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Binding buffer.
-
A fixed concentration of radioligand (e.g., [³H]-netupitant).
-
Varying concentrations of the unlabeled test compound.
-
For total binding wells, add buffer instead of the test compound.
-
For non-specific binding wells, add a high concentration of unlabeled this compound.
-
-
Incubation: Incubate the plate for a defined period (e.g., 90 minutes) at a specific temperature (e.g., 37°C).[7]
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[11]
In Vivo Protocols
The ferret is a well-established model for studying CINV due to its robust emetic response to cisplatin.
Materials:
-
Male ferrets.
-
Cisplatin solution.
-
Vehicle control (e.g., saline).
-
This compound or other test compounds.
-
Observation cages equipped with video recording.
Procedure:
-
Acclimation: Acclimate ferrets to the experimental environment for a sufficient period.
-
Dosing:
-
Administer this compound (e.g., 0.03–0.3 mg/kg, orally) or vehicle 2 hours prior to cisplatin administration.[12]
-
Administer cisplatin (e.g., 5-10 mg/kg, intraperitoneally or intravenously) to induce emesis.[12][13][14] A 5 mg/kg dose is often used to model both acute and delayed emesis, while 10 mg/kg is used for a more intense acute response.[14][15]
-
-
Observation: Place the animals in observation cages and record their behavior using a video camera for a specified period (e.g., 8 hours for acute phase, up to 72 hours for delayed phase).[12][14]
-
Data Collection: A trained observer, blinded to the treatment groups, should analyze the video recordings to quantify:
-
Number of retches (rhythmic abdominal contractions without expulsion of gastric contents).
-
Number of vomits (expulsion of gastric contents).
-
Latency to the first emetic episode.
-
-
Data Analysis: Compare the emetic responses between the vehicle-treated and this compound-treated groups using appropriate statistical tests (e.g., ANOVA).
The musk shrew is a smaller animal model that also exhibits both acute and delayed emesis in response to cisplatin.[6][16]
Materials:
-
Musk shrews.
-
Cisplatin solution.
-
Vehicle control.
-
This compound or other test compounds.
-
Observation chambers with video recording capabilities.
Procedure:
-
Acclimation: House shrews individually and acclimate them to the testing chambers.
-
Dosing:
-
Observation: Place the shrews in the observation chambers and video record their behavior. Observation periods can range from 2 hours for acute studies to 72 hours to capture both acute and delayed phases.[6][16][17]
-
Data Collection: Analyze video recordings to score emetic episodes, characterized by strong rhythmic abdominal contractions.[18] Also, monitor food and water intake and body weight changes as indicators of sickness.[6][16]
-
Data Analysis: Compare the number of emetic episodes and other behavioral parameters between treatment groups.
References
- 1. tandfonline.com [tandfonline.com]
- 2. NEPA (this compound/Palonosetron) for the Prevention of Chemotherapy‐Induced Nausea and Vomiting (CINV) in Patients Receiving Highly or Moderately Emetogenic Chemotherapy Who Experienced Breakthrough CINV in Cycle 1 of Chemotherapy: A Phase II Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A randomized phase III study evaluating the efficacy of single-dose NEPA, a fixed antiemetic combination of this compound and palonosetron, versus an aprepitant regimen for prevention of chemotherapy-induced nausea and vomiting (CINV) in patients receiving highly emetogenic chemotherapy (HEC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A randomized phase III study evaluating the efficacy and safety of NEPA, a fixed-dose combination of this compound and palonosetron, for prevention of chemotherapy-induced nausea and vomiting following moderately emetogenic chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Individual patient data meta-analysis of NEPA versus aprepitant-based antiemetic regimens for preventing chemotherapy-induced nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Behavioral Patterns Associated with Chemotherapy-Induced Emesis: A Potential Signature for Nausea in Musk Shrews [frontiersin.org]
- 7. This compound and palonosetron trigger NK1 receptor internalization in NG108-15 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NEPA (this compound/Palonosetron) for the Prevention of Chemotherapy-Induced Nausea and Vomiting (CINV) in Patients Receiving Highly or Moderately Emetogenic Chemotherapy Who Experienced Breakthrough CINV in Cycle 1 of Chemotherapy: A Phase II Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound/Palonosetron: A Review in Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Emesis induced by cisplatin in the ferret as a model for the detection of anti-emetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Profiles of emetic action of cisplatin in the ferret: a potential model of acute and delayed emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT₃ receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Behavioral Patterns Associated with Chemotherapy-Induced Emesis: A Potential Signature for Nausea in Musk Shrews - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Insights Into Acute and Delayed Cisplatin-Induced Emesis From a Microelectrode Array, Radiotelemetry and Whole-Body Plethysmography Study of Suncus murinus (House Musk Shrew) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. GIP receptor agonism blocks chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Netupitant in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Netupitant is a highly selective neurokinin-1 (NK1) receptor antagonist.[1][2] The NK1 receptor is a G-protein coupled receptor that binds the neuropeptide Substance P.[2][3] This interaction is implicated in numerous physiological processes, including the induction of nausea and vomiting (emesis).[3] By blocking the binding of Substance P to the NK1 receptor, this compound effectively mitigates emetic responses, particularly the delayed phase of chemotherapy-induced nausea and vomiting (CINV).[2] These application notes provide a summary of quantitative data from in vivo animal studies and detailed experimental protocols for the administration of this compound.
Mechanism of Action
This compound functions as a competitive antagonist at the NK1 receptor, thereby inhibiting the downstream signaling cascade initiated by Substance P.[3] This action is central to its antiemetic effect. In the context of CINV, chemotherapeutic agents can induce the release of Substance P in the brainstem, which then activates NK1 receptors in the nucleus tractus solitarius and area postrema, key areas involved in the emetic reflex.[1] this compound crosses the blood-brain barrier to occupy and block these central NK1 receptors.[4]
When administered with palonosetron, a 5-HT3 receptor antagonist, a synergistic antiemetic effect is observed. This is because palonosetron can induce the internalization of the NK1 receptor, making it less available on the cell surface for Substance P binding, thus enhancing the inhibitory effect of this compound.[5]
References
- 1. Profile of Antiemetic Activity of this compound Alone or in Combination with Palonosetron and Dexamethasone in Ferrets and Suncus murinus (House Musk Shrew) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 4. Profile of this compound/palonosetron (NEPA) fixed dose combination and its potential in the treatment of chemotherapy-induced nausea and vomiting (CINV) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound and palonosetron trigger NK1 receptor internalization in NG108-15 cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Netupitant
Abstract
This application note describes a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of Netupitant in bulk and pharmaceutical dosage forms. The method is simple, accurate, precise, and suitable for routine quality control analysis.
Introduction
This compound is a selective neurokinin 1 (NK1) receptor antagonist used for the prevention of acute and delayed nausea and vomiting associated with cancer chemotherapy.[1][2] It is often formulated in combination with Palonosetron, a 5-HT3 receptor antagonist. Accurate and reliable analytical methods are crucial for ensuring the quality and efficacy of pharmaceutical products containing this compound. This document provides a detailed protocol for the analysis of this compound using RP-HPLC.
Chromatographic Conditions
A summary of various validated HPLC methods for the simultaneous estimation of this compound, often with Palonosetron, is presented below. These methods demonstrate the robustness and applicability of HPLC for this purpose.
Table 1: Summary of HPLC Methods for this compound Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Kromasil C18 (250mm x 4.6mm, 5µm)[1] | Inertsil C18 (250mm x 4.6mm, 5µm)[3] | Symmetry C18 (150mm x 4.6mm, 5µm)[4] | Luna C18 (250mm x 4.6mm, 5µm)[5] |
| Mobile Phase | 0.01M Ammonium acetate buffer (pH 3.5) and Acetonitrile (65:35, v/v)[1] | Phosphate buffer (pH 4.8) and Methanol (55:45, v/v)[3] | Phosphate buffer (0.02M, pH 3.8), Methanol, and Acetonitrile (60:20:20, v/v/v)[4] | 0.1% Orthophosphoric acid and Acetonitrile (60:40, v/v)[5] |
| Flow Rate | 1.0 ml/min[1] | 1.0 ml/min[3] | 1.0 ml/min[4] | 1.0 ml/min[5] |
| Detection Wavelength | 265 nm[1] | 282 nm[3] | 260 nm[4] | 222 nm[5] |
| Retention Time (this compound) | 2.438 min[1] | 1.688 min[3] | 2.324 min[4] | Not Specified |
Method Validation Summary
The described HPLC methods have been validated according to International Council for Harmonisation (ICH) guidelines. A summary of the validation parameters for this compound is provided below.
Table 2: Validation Parameters for this compound Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range (µg/ml) | 75 - 450[1] | 100 - 500[3] | 0 - 36[4] |
| Correlation Coefficient (r²) | 0.999[1] | 0.999[3] | 0.9995[4] |
| LOD (µg/ml) | Not Specified | 2.1[3] | 1.377[4] |
| LOQ (µg/ml) | Not Specified | 6.3[3] | 4.174[4] |
| Accuracy (% Recovery) | 99.85 - 100.04[1] | 100.112[3] | 100.280[4] |
| Precision (%RSD) | < 2%[1] | 0.1702 (Repeatability)[3] | 0.174 (Repeatability)[4] |
Experimental Protocols
This section provides a detailed protocol based on a representative validated HPLC method for the analysis of this compound.
Preparation of Solutions
a) Mobile Phase Preparation (Method 1):
-
Prepare a 0.01M Ammonium acetate buffer by dissolving the appropriate amount of ammonium acetate in HPLC grade water.
-
Adjust the pH of the buffer to 3.5 using orthophosphoric acid.[1]
-
Mix the buffer and acetonitrile in a ratio of 65:35 (v/v).
-
Degas the mobile phase by sonication for 15 minutes.
b) Standard Stock Solution Preparation:
-
Accurately weigh and transfer 10 mg of this compound working standard into a 10 ml volumetric flask.
-
Add about 7 ml of diluent (mobile phase can be used as a diluent) and sonicate to dissolve.[3]
-
Make up the volume to the mark with the diluent to obtain a stock solution.
c) Sample Preparation (from Tablet Dosage Form):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to a specific amount of this compound and transfer it to a suitable volumetric flask.
-
Add a portion of the diluent, sonicate to ensure complete dissolution of the active ingredient, and then dilute to the mark with the diluent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Chromatographic Procedure
-
Set up the HPLC system with the specified column and chromatographic conditions (refer to Table 1, Method 1).
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no interfering peaks are present.
-
Inject the standard solution multiple times to check for system suitability (e.g., %RSD of peak areas, tailing factor, theoretical plates).
-
Inject the sample solutions.
-
Record the chromatograms and measure the peak areas for this compound.
Data Analysis
The concentration of this compound in the sample can be calculated using the following formula:
Where:
-
Area_sample is the peak area of this compound in the sample chromatogram.
-
Area_standard is the average peak area of this compound in the standard chromatograms.
-
Concentration_standard is the concentration of the this compound standard solution.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: General workflow for HPLC analysis of this compound.
Logical Relationship for Method Validation
The following diagram outlines the key parameters assessed during the validation of an analytical method for this compound, as per ICH guidelines.
Caption: Key parameters for HPLC method validation.
Conclusion
The presented RP-HPLC methods are suitable for the routine quality control analysis of this compound in bulk and pharmaceutical dosage forms. The methods are validated and demonstrate good accuracy, precision, and linearity. Researchers and drug development professionals can adapt these protocols for their specific analytical needs.
References
Application Notes and Protocols for the Experimental Design of Netupitant in Repeated Chemotherapy Cycles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for designing and conducting preclinical and clinical studies to evaluate the efficacy and safety of Netupitant, particularly in the context of repeated chemotherapy cycles. The protocols outlined below are intended to serve as a detailed guide for researchers in this field.
Introduction
Chemotherapy-induced nausea and vomiting (CINV) is a distressing side effect of cancer treatment, significantly impacting patients' quality of life.[1] this compound is a highly selective neurokinin-1 (NK1) receptor antagonist that, when combined with a serotonin-3 (5-HT3) receptor antagonist like palonosetron (forming NEPA), offers a dual-pathway inhibition of CINV.[2][3][4][5] This combination has demonstrated efficacy in preventing both acute and delayed CINV in patients undergoing highly and moderately emetogenic chemotherapy over multiple cycles.[4][6][7][8][9]
The following sections detail the experimental design, protocols, and data presentation strategies for robustly evaluating this compound in a multi-cycle chemotherapy setting.
Signaling Pathways in Chemotherapy-Induced Nausea and Vomiting
CINV is mediated by complex signaling pathways involving the central and peripheral nervous systems. Chemotherapy agents can trigger the release of emetogenic neurotransmitters, primarily serotonin (5-HT) and substance P.
-
Acute Phase: Primarily mediated by the release of serotonin from enterochromaffin cells in the gastrointestinal tract.[5] Serotonin activates 5-HT3 receptors on vagal afferent nerves, transmitting signals to the vomiting center in the brainstem.[4][10]
-
Delayed Phase: Largely associated with the release of substance P, which binds to NK1 receptors in the brain.[5][11]
This compound, as an NK1 receptor antagonist, primarily targets the delayed phase of CINV, while its combination with a 5-HT3 receptor antagonist like palonosetron provides comprehensive protection against both phases.[2][3]
Experimental Design: A Multi-Cycle Study
A robust experimental design is crucial for evaluating the sustained efficacy and safety of this compound over repeated chemotherapy cycles. A randomized, double-blind, active-controlled, multi-cycle study is recommended.
Study Objectives
-
Primary Objective: To evaluate the efficacy of this compound (in combination with a 5-HT3 antagonist and dexamethasone) in preventing CINV over multiple cycles of chemotherapy compared to a standard antiemetic regimen.
-
Secondary Objectives:
-
To assess the safety and tolerability of this compound over repeated cycles.
-
To evaluate the impact of this compound on patients' quality of life.
-
To characterize the pharmacokinetics (PK) of this compound and its metabolites over multiple cycles.
-
To assess the pharmacodynamics (PD) of this compound through NK1 receptor occupancy.
-
Study Population
-
Chemotherapy-naïve adult cancer patients scheduled to receive moderately or highly emetogenic chemotherapy for a minimum of four cycles.
-
Exclusion criteria should include conditions or medications that may interfere with the study drug or assessments.
Treatment Arms
-
Experimental Arm: this compound (e.g., 300 mg orally) in a fixed-dose combination with palonosetron (e.g., 0.5 mg orally) administered on Day 1 of each chemotherapy cycle, plus dexamethasone.
-
Control Arm: A standard-of-care antiemetic regimen, such as a three-day aprepitant regimen plus a 5-HT3 antagonist and dexamethasone.[6][12]
Experimental Protocols
Efficacy Assessment Protocol
Primary Endpoint: Complete Response (CR), defined as no emesis and no use of rescue medication.[6][12]
Assessment Tools:
-
MASCC Antiemesis Tool (MAT): A validated, patient-reported tool to assess nausea and vomiting.[2][3][6][13]
-
Administration: Patients should complete the MAT daily for the first 5 days of each chemotherapy cycle.
-
-
Functional Living Index–Emesis (FLIE): A patient-reported outcome measure to assess the impact of CINV on daily life.[14][15][16]
-
Administration: Patients should complete the FLIE at the end of the 5-day assessment period for each cycle.
-
Data Collection Schedule:
| Time Point | Assessment |
| Day 1 (of each cycle) | Baseline assessment (prior to chemo) |
| Days 2-5 (of each cycle) | Daily MAT completion by the patient |
| Day 6 (of each cycle) | FLIE questionnaire completion by the patient |
| End of each cycle | Investigator review of patient diaries and AEs |
Safety and Tolerability Protocol
-
Adverse Event (AE) Monitoring: All AEs will be recorded and graded according to the Common Terminology Criteria for Adverse Events (CTCAE).
-
Vital Signs and Physical Examinations: To be conducted at baseline and at regular intervals throughout the study.
-
Laboratory Tests: Standard hematology and clinical chemistry panels to be performed at baseline and before each chemotherapy cycle.
-
Electrocardiograms (ECGs): To be performed at baseline and as clinically indicated to monitor for any cardiac effects.
Pharmacokinetic (PK) Protocol
-
Objective: To determine the plasma concentration-time profile of this compound and its active metabolites over single and multiple doses.
-
Sampling Schedule: Blood samples for PK analysis should be collected at the following time points during the first and a subsequent cycle (e.g., Cycle 4) to assess for drug accumulation:
-
Sample Analysis: Plasma concentrations of this compound and its metabolites will be determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[8]
-
PK Parameters: The following PK parameters will be calculated using non-compartmental analysis: Cmax, Tmax, AUC0-t, AUC0-inf, and t1/2.
Pharmacodynamic (PD) Protocol
-
Objective: To assess the degree and duration of NK1 receptor occupancy by this compound.
-
Methodology: Positron Emission Tomography (PET) imaging with a suitable radioligand for the NK1 receptor.
-
Assessment: A single oral dose of 300 mg this compound has been shown to result in high NK1 receptor occupancy (>90%) in the striatum at 6 hours, which is maintained at a high level for at least 96 hours.[18][19]
-
Schedule: PET scans can be performed at baseline and at various time points post-dose (e.g., 6, 24, 48, 72, and 96 hours) in a subset of patients to correlate receptor occupancy with clinical efficacy.[18]
Data Presentation
Quantitative data should be summarized in a clear and structured format to facilitate comparison between treatment arms and across multiple cycles.
Table 1: Efficacy Outcomes Over Repeated Cycles
| Outcome (Cycles 1-4) | This compound Arm (n=) | Control Arm (n=) | p-value |
| Complete Response (Overall) | |||
| Cycle 1 | % (n) | % (n) | |
| Cycle 2 | % (n) | % (n) | |
| Cycle 3 | % (n) | % (n) | |
| Cycle 4 | % (n) | % (n) | |
| No Emesis (Overall) | |||
| Cycle 1 | % (n) | % (n) | |
| Cycle 2 | % (n) | % (n) | |
| Cycle 3 | % (n) | % (n) | |
| Cycle 4 | % (n) | % (n) | |
| No Significant Nausea | |||
| Cycle 1 | % (n) | % (n) | |
| Cycle 2 | % (n) | % (n) | |
| Cycle 3 | % (n) | % (n) | |
| Cycle 4 | % (n) | % (n) |
Table 2: Summary of Treatment-Emergent Adverse Events (TEAEs)
| Adverse Event (Preferred Term) | This compound Arm (n=) | Control Arm (n=) |
| Any TEAE | % (n) | % (n) |
| Most Common TEAEs (>5%) | ||
| Headache | % (n) | % (n) |
| Constipation | % (n) | % (n) |
| Fatigue | % (n) | % (n) |
| Serious TEAEs | % (n) | % (n) |
Table 3: Pharmacokinetic Parameters of this compound (Cycle 1 vs. Cycle 4)
| PK Parameter | Cycle 1 (Mean ± SD) | Cycle 4 (Mean ± SD) |
| Cmax (ng/mL) | ||
| Tmax (h) | ||
| AUC0-120h (ng*h/mL) | ||
| t1/2 (h) |
Conclusion
This document provides a detailed framework for designing and executing studies to evaluate this compound in the context of repeated chemotherapy cycles. Adherence to these protocols will ensure the generation of high-quality, reliable data on the efficacy, safety, pharmacokinetics, and pharmacodynamics of this compound, ultimately contributing to the improved management of CINV in cancer patients.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. [Assessment of chemotherapy-induced nausea and vomiting(CINV)using MASCC antiemesis tool] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mascc.org [mascc.org]
- 4. Mechanisms of Nausea and Vomiting: Current Knowledge and Recent Advances in Intracellular Emetic Signaling Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Involvement of 5-Serotonin and Substance p Pathways in Dichroa Alkali Salt-Induced Acute Pica in Rats [frontiersin.org]
- 6. Comparative Quantification of Chemotherapy-Induced Nausea and Emesis between the Common Terminology Criteria for Adverse Events and the Multinational Association of Supportive Care in Cancer Antiemesis Tool [jstage.jst.go.jp]
- 7. Feasibility of using the Multinational Association of Supportive Care in Cancer Antiemesis Tool for assessment of chemotherapy-induced nausea and vomiting at the Tom Baker Cancer Centre - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Complementary Pharmacokinetic Profiles of this compound and Palonosetron Support the Rationale for Their Oral Fixed Combination for the Prevention of Chemotherapy‐Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nursing guidelines : Chemotherapy induced nausea and vomiting [rch.org.au]
- 10. [Role of serotonin in emesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. Pharmacist-Run Chemotherapy-Induced Nausea and Vomiting Management Protocol Improves Patient Outcomes and Benefits Physician Workflow [jhoponline.com]
- 13. mascc.org [mascc.org]
- 14. Evaluation of the 3-day recall period for the Functional Life Index- Emesis (FLIE) - Wan - Annals of Palliative Medicine [apm.amegroups.org]
- 15. Measuring the maintenance of daily life activities using the functional living index-emesis (FLIE) in patients receiving moderately emetogenic chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Development and validation of the Pediatrics Functional Living Index—Emesis scale [frontiersin.org]
- 17. downloads.regulations.gov [downloads.regulations.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating Netupitant Efficacy Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Netupitant is a selective antagonist of the Neurokinin-1 (NK1) receptor, a G protein-coupled receptor that binds the neuropeptide Substance P.[1] This interaction is implicated in the signaling pathways that mediate nausea and vomiting, particularly those induced by chemotherapy.[1] By competitively blocking the binding of Substance P to the NK1 receptor, this compound effectively mitigates these emetic responses.[1]
These application notes provide detailed protocols for a suite of cell-based assays designed to evaluate the efficacy of this compound in a preclinical setting. The described assays will enable researchers to characterize the binding affinity of this compound to the NK1 receptor, quantify its functional antagonism of Substance P-mediated signaling, and assess its cytotoxic potential.
Mechanism of Action: Substance P/NK1 Receptor Signaling
Substance P, upon binding to the NK1 receptor, activates G proteins, leading to the stimulation of downstream signaling cascades. Key pathways include the activation of phospholipase C (PLC), which results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC). Concurrently, activation of adenylyl cyclase can lead to changes in cyclic AMP (cAMP) levels. These initial signaling events trigger a cascade of downstream effects, including the activation of Mitogen-Activated Protein Kinase (MAPK) pathways, such as ERK1/2 and p38 MAPK, which are involved in a variety of cellular responses.
Data Presentation
The following tables summarize the key quantitative parameters for evaluating this compound's efficacy.
Table 1: Receptor Binding Affinity of this compound
| Compound | Cell Line | Ligand | Assay Type | Ki (nM) |
| This compound | CHO-hNK1 | [³H]Substance P | Radioligand Binding | 0.95[1] |
Table 2: Functional Antagonism of this compound
| Assay Type | Cell Line | Agonist | Parameter | This compound pKB |
| Calcium Mobilization | CHO-hNK1 | Substance P | pKB | 8.87 |
Table 3: Cytotoxicity of this compound
| Cell Line | Assay Type | Incubation Time (h) | This compound IC₅₀ (µM) |
| SK-BR-3 (Breast Cancer) | CCK-8 | 48 | 16.15 ± 4.25[2] |
| MDA-MB-231 (Breast Cancer) | CCK-8 | 48 | 24.02 ± 4.19[2] |
Experimental Protocols
NK1 Receptor Binding Assay
This protocol determines the binding affinity of this compound to the NK1 receptor through a competitive radioligand binding assay.
Materials:
-
CHO cells stably expressing the human NK1 receptor (CHO-hNK1)
-
Membrane preparation buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂)
-
Assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA)
-
[³H]Substance P (radioligand)
-
Unlabeled Substance P
-
This compound
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Harvest CHO-hNK1 cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of [³H]Substance P (at a concentration near its Kd), and 50 µL of varying concentrations of this compound.
-
For total binding, add 50 µL of assay buffer instead of this compound. For non-specific binding, add 50 µL of a high concentration of unlabeled Substance P.
-
Add 50 µL of the cell membrane preparation to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value from the resulting competition curve and calculate the Ki value using the Cheng-Prusoff equation.
-
Calcium Mobilization Assay
This assay measures the ability of this compound to inhibit Substance P-induced intracellular calcium mobilization in NK1 receptor-expressing cells.
Materials:
-
HEK293 cells stably expressing the human NK1 receptor (HEK293-hNK1)
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Fluo-4 AM (calcium indicator dye)
-
Pluronic F-127
-
Probenecid
-
Substance P
-
This compound
-
96-well black-walled, clear-bottom plates
-
Fluorescent plate reader with injection capabilities
Procedure:
-
Cell Plating:
-
Seed HEK293-hNK1 cells into 96-well black-walled, clear-bottom plates and culture overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM, Pluronic F-127, and probenecid in HBSS.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate for 60 minutes at 37°C.
-
Wash the cells twice with HBSS containing probenecid.
-
-
Assay Performance:
-
Add varying concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature.
-
Place the plate in the fluorescent plate reader and begin recording the baseline fluorescence.
-
Inject a solution of Substance P (at its EC₈₀ concentration) into each well.
-
Continue to record the fluorescence intensity for several minutes to capture the calcium flux.
-
-
Data Analysis:
-
Determine the peak fluorescence intensity for each well.
-
Normalize the data to the response of cells treated with Substance P alone.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC₅₀ value.
-
cAMP Assay
This assay quantifies the effect of this compound on Substance P-mediated changes in intracellular cAMP levels.
Materials:
-
CHO-hNK1 cells
-
Cell culture medium
-
Stimulation buffer
-
IBMX (3-isobutyl-1-methylxanthine)
-
Substance P
-
This compound
-
cAMP assay kit (e.g., HTRF, ELISA)
-
96-well plates
Procedure:
-
Cell Plating and Pre-treatment:
-
Seed CHO-hNK1 cells in a 96-well plate and culture overnight.
-
Aspirate the culture medium and add stimulation buffer containing IBMX. Incubate for 30 minutes at 37°C.
-
-
Compound Treatment:
-
Add varying concentrations of this compound to the wells and incubate for 15 minutes.
-
Add Substance P to stimulate the cells and incubate for 30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and follow the manufacturer's protocol for the chosen cAMP assay kit to measure intracellular cAMP levels.
-
-
Data Analysis:
-
Generate a standard curve for cAMP concentration.
-
Determine the cAMP concentration in each sample.
-
Plot the percentage of inhibition of the Substance P response against the logarithm of the this compound concentration and calculate the IC₅₀ value.
-
MAPK/ERK and p38 Phosphorylation Assay
This protocol assesses the ability of this compound to block Substance P-induced phosphorylation of ERK1/2 and p38 MAPK.
Materials:
-
U2OS cells stably expressing the human NK1 receptor (U2OS-hNK1)
-
Cell culture medium (serum-free for starvation)
-
Substance P
-
This compound
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Phospho-ERK1/2, Total ERK1/2, Phospho-p38, and Total p38 antibodies
-
ELISA kit or Western blot reagents
-
96-well plates
Procedure:
-
Cell Culture and Treatment:
-
Seed U2OS-hNK1 cells in a 96-well plate and culture until confluent.
-
Serum-starve the cells for 4-6 hours.
-
Pre-incubate the cells with varying concentrations of this compound for 30 minutes.
-
Stimulate the cells with Substance P for 10-15 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
-
Phosphorylation Detection:
-
ELISA: Use a commercially available ELISA kit to quantify the levels of phosphorylated and total ERK1/2 and p38 in the cell lysates according to the manufacturer's instructions.
-
Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with specific primary antibodies for phosphorylated and total ERK1/2 and p38, followed by HRP-conjugated secondary antibodies and chemiluminescent detection.
-
-
Data Analysis:
-
For both methods, calculate the ratio of phosphorylated protein to total protein.
-
Plot the percentage of inhibition of Substance P-induced phosphorylation against the logarithm of the this compound concentration and determine the IC₅₀ value.
-
Cytotoxicity Assay
This protocol evaluates the potential cytotoxic effects of this compound on a cancer cell line using a CCK-8 assay.
Materials:
-
SK-BR-3 breast cancer cell line
-
Cell culture medium
-
This compound
-
CCK-8 (Cell Counting Kit-8) reagent
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed SK-BR-3 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Replace the medium with fresh medium containing varying concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
-
CCK-8 Assay:
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate for 1-4 hours at 37°C until a visible color change occurs.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration and determine the IC₅₀ value.
-
References
Application Notes and Protocols for the Quantification of Netupitant and its Metabolites in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed analytical methods and protocols for the quantitative determination of Netupitant and its primary active metabolites (M1, M2, and M3) in human plasma. The methodologies described are based on validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques, ensuring high sensitivity and selectivity for pharmacokinetic and drug metabolism studies.
Introduction
This compound is a selective neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[1][2] It is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, to three major active metabolites: desmethyl-netupitant (M1), this compound N-oxide (M2), and hydroxy-netupitant (M3).[1][3][4] Accurate quantification of this compound and its metabolites in plasma is crucial for understanding its pharmacokinetic profile, metabolic fate, and potential drug-drug interactions.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A validated LC-MS/MS method has been established for the simultaneous quantification of this compound and its metabolites M1, M2, and M3 in human plasma.[5] This method offers excellent sensitivity and specificity, making it suitable for clinical and preclinical studies.
Signaling Pathway of this compound Metabolism
This compound undergoes oxidative metabolism mediated by CYP enzymes to form its major metabolites. The simplified metabolic pathway is illustrated below.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction
This protocol outlines the extraction of this compound and its metabolites from human plasma.
Protocol:
-
Pipette 50.0 µL of human K2-EDTA plasma into a clean microcentrifuge tube.
-
Spike the plasma sample with the respective deuterated internal standards for this compound, M1, M2, and M3.
-
Perform a liquid-liquid extraction using an appropriate organic solvent.
-
Vortex the mixture thoroughly to ensure efficient extraction.
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Carefully transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the injection solvent.
-
Vortex the reconstituted sample to ensure complete dissolution.
-
Transfer the sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column |
| Mobile Phase | Isocratic elution |
| Injection Volume | 10 µL |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Ion Transitions | Specific precursor-to-product ion transitions for this compound and each metabolite |
Quantitative Data Summary
The validated LC-MS/MS method demonstrates good linearity, accuracy, and precision for the quantification of this compound and its metabolites.
| Analyte | Calibration Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| This compound | 2 - 1000 | 2 |
| Metabolite M1 | 2 - 500 | 2 |
| Metabolite M2 | 2 - 500 | 2 |
| Metabolite M3 | 2 - 500 | 2 |
Table 1: Linearity and Sensitivity of the LC-MS/MS Method.[5]
| Analyte | Intra-run Precision (%CV) | Inter-run Precision (%CV) | Accuracy (% bias) |
| This compound | < 15% | < 15% | ± 15% |
| Metabolite M1 | < 15% | < 15% | ± 15% |
| Metabolite M2 | < 15% | < 15% | ± 15% |
| Metabolite M3 | < 15% | < 15% | ± 15% |
Table 2: Precision and Accuracy of the LC-MS/MS Method (estimated from validation statements).[5]
Pharmacokinetic Parameters
The described analytical method is suitable for determining the pharmacokinetic profiles of this compound and its active metabolites.
| Parameter | This compound | Metabolite M1 | Metabolite M2 | Metabolite M3 |
| Tmax (h) | ~5 | - | - | - |
| t1/2 (h) | 56.0 - 93.8 | - | - | - |
| Plasma Protein Binding | >99% | >97% | >97% | >97% |
Table 3: Pharmacokinetic Parameters of this compound and its Metabolites.[3][6]
Conclusion
The detailed LC-MS/MS method provides a robust and reliable approach for the simultaneous quantification of this compound and its major active metabolites in human plasma. The provided protocols and data serve as a valuable resource for researchers in the fields of pharmacology, drug metabolism, and clinical drug development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Development and validation of a rapid LC-MS/MS method for simultaneous determination of this compound and palonosetron in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Complementary Pharmacokinetic Profiles of this compound and Palonosetron Support the Rationale for Their Oral Fixed Combination for the Prevention of Chemotherapy-Induced Nausea and Vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Complementary Pharmacokinetic Profiles of this compound and Palonosetron Support the Rationale for Their Oral Fixed Combination for the Prevention of Chemotherapy‐Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound/Palonosetron - PMC [pmc.ncbi.nlm.nih.gov]
Application of Netupitant in Moderately Emetogenic Chemotherapy Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemotherapy-induced nausea and vomiting (CINV) is a significant and distressing side effect for cancer patients, potentially impacting treatment adherence and quality of life. Moderately emetogenic chemotherapy (MEC) poses a substantial risk of CINV. Netupitant is a highly selective neurokinin-1 (NK-1) receptor antagonist that, by blocking the binding of substance P in the central and peripheral nervous systems, effectively mitigates CINV, particularly the delayed phase.[1][2] This document provides detailed application notes and experimental protocols for the evaluation of this compound in preclinical and clinical models of MEC-induced emesis.
This compound is often co-formulated with palonosetron, a second-generation 5-hydroxytryptamine-3 (5-HT3) receptor antagonist, in a combination known as NEPA. This dual-pathway blockade targets both the acute and delayed phases of CINV.[3] Palonosetron not only blocks serotonin-mediated acute emesis but also appears to inhibit the crosstalk between the 5-HT3 and NK-1 receptor pathways, potentially enhancing the overall antiemetic effect.[3][4][5]
Signaling Pathways in Chemotherapy-Induced Nausea and Vomiting
Chemotherapeutic agents can induce the release of neurotransmitters, such as serotonin (5-HT) and substance P, which activate receptors in the gastrointestinal tract and the brain's vomiting center.[6][7] Serotonin primarily mediates the acute phase of CINV by activating 5-HT3 receptors on vagal afferent nerves.[6][7] Substance P, on the other hand, is a key player in the delayed phase, binding to NK-1 receptors in the brainstem.[6][8][9] this compound specifically targets the substance P/NK-1 receptor pathway.
Data Presentation: Efficacy of this compound in MEC
Clinical trials have demonstrated the superior efficacy of the this compound/Palonosetron (NEPA) combination compared to Palonosetron alone in patients receiving moderately emetogenic chemotherapy. The primary endpoint in these studies is often "Complete Response" (CR), defined as no emesis and no use of rescue medication.
| Clinical Study Phase | Treatment Arms | Chemotherapy Regimen | No. of Patients | Complete Response (Overall, 0-120h) | Reference |
| Phase III | NEPA (this compound 300mg / Palonosetron 0.5mg) + Dexamethasone | Anthracycline-cyclophosphamide based MEC | 725 | 74.3% | --INVALID-LINK-- |
| Palonosetron 0.5mg + Dexamethasone | Anthracycline-cyclophosphamide based MEC | 725 | 66.6% | --INVALID-LINK-- | |
| Pooled Analysis | NEPA + Dexamethasone | MEC | 1455 | Statistically significant improvement over Palonosetron + Dexamethasone | --INVALID-LINK-- |
Experimental Protocols
The ferret is considered the gold-standard preclinical model for studying CINV due to its well-developed emetic reflex, which is absent in rodents like rats and mice. The following protocols are based on established methodologies for inducing emesis with moderately emetogenic agents and evaluating the efficacy of antiemetic compounds.
Preclinical Evaluation of this compound in a Ferret Model of MEC-Induced Emesis
This protocol outlines the procedures for assessing the antiemetic efficacy of this compound in ferrets treated with a moderately emetogenic chemotherapy agent, such as cyclophosphamide.
References
- 1. ajmc.com [ajmc.com]
- 2. Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting - Aziz - Annals of Palliative Medicine [apm.amegroups.org]
- 3. Molecular mechanisms of 5-HT(3) and NK(1) receptor antagonists in prevention of emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Antiemetic 5-HT3 Receptor Antagonist Palonosetron Inhibits Substance P-Mediated Responses In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of substance P-mediated responses in NG108-15 cells by this compound and palonosetron exhibit synergistic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ovid.com [ovid.com]
- 8. Chemotherapy-Induced Nausea and Vomiting: Molecular Mechanisms and Clinical Approaches | Radiology Key [radiologykey.com]
- 9. cdn.amegroups.cn [cdn.amegroups.cn]
Methodologies for Assessing Netupitant's Effect on Chronic Nausea in Cancer Models
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic nausea is a debilitating symptom experienced by many cancer patients, significantly impacting their quality of life. Netupitant, a highly selective neurokinin-1 (NK1) receptor antagonist, has shown efficacy in preventing chemotherapy-induced nausea and vomiting (CINV), particularly when combined with a 5-HT3 receptor antagonist like palonosetron (forming NEPA).[1][2] This document provides detailed methodologies for assessing the effect of this compound on chronic nausea in preclinical cancer models, focusing on behavioral assays and underlying signaling pathways.
The primary mechanism of this compound involves blocking the binding of Substance P to the NK1 receptor.[1][3] Substance P, a neuropeptide, is a key mediator in the emetic reflex, and its sustained release can contribute to chronic nausea.[4] By antagonizing the NK1 receptor, this compound disrupts this signaling cascade.
Preclinical Models of Chronic Nausea in Cancer
Establishing a robust and reproducible animal model of chronic nausea is crucial for evaluating novel anti-nausea agents. While no single model perfectly recapitulates the human experience of this subjective sensation, several validated approaches exist.
Chronic Intermittent Cisplatin-Induced Pica Model in Rats
Rats do not vomit, but they exhibit pica, the consumption of non-nutritive substances like kaolin clay, in response to emetic stimuli. This behavior is widely accepted as a surrogate marker for nausea.[5][6][7] Chronic nausea can be modeled by repeated administration of a chemotherapeutic agent like cisplatin at a dose that induces sustained pica behavior without causing excessive toxicity.[8]
Tumor-Bearing Rodent Models
The presence of a tumor itself can induce a state of chronic malaise and nausea.[9] Monitoring behavioral changes, such as pica and conditioned taste aversion, in tumor-bearing animals provides a clinically relevant context for assessing anti-nausea therapies.
Experimental Protocols
Protocol 1: Chronic Intermittent Cisplatin-Induced Pica Assay
Objective: To assess the dose-dependent effect of this compound on chronic nausea-like behavior (pica) induced by repeated cisplatin administration in rats.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Cisplatin
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
Kaolin pellets
-
Standard rat chow and water
-
Metabolic cages for individual housing and measurement of food and kaolin intake
Procedure:
-
Acclimation: Individually house rats in metabolic cages for at least 3 days to acclimate to the environment and the presence of kaolin pellets.
-
Baseline Measurement: For 3 consecutive days, measure and record daily food intake, water intake, and kaolin consumption to establish a baseline for each animal.
-
Induction of Chronic Nausea: On Day 0, administer a moderate dose of cisplatin (e.g., 2-3 mg/kg, intraperitoneally) to induce pica. Repeat the cisplatin administration every 72 hours for a designated period (e.g., 9 days) to establish a chronic nausea-like state.
-
Treatment with this compound:
-
Divide the rats into treatment groups: Vehicle control, and at least three doses of this compound (e.g., 0.3, 1, and 3 mg/kg, administered orally).
-
Administer this compound or vehicle 1-2 hours prior to each cisplatin injection.
-
-
Data Collection: Continue to measure daily food intake, water intake, and kaolin consumption for the duration of the study.
-
Data Analysis:
-
Calculate the cumulative kaolin consumption for each treatment group.
-
Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the this compound-treated groups to the vehicle control group.
-
Expected Outcome: this compound is expected to cause a dose-dependent reduction in cisplatin-induced kaolin consumption, indicating its potential to alleviate chronic nausea.
Protocol 2: Conditioned Taste Aversion (CTA) Assay
Objective: To evaluate the effect of this compound on the aversion to a novel taste paired with a nausea-inducing stimulus (cisplatin).
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Cisplatin
-
This compound
-
Vehicle for this compound
-
Novel palatable solution (e.g., 0.1% saccharin solution)
-
Drinking bottles
Procedure:
-
Water Deprivation Schedule: For 3-5 days prior to the experiment, restrict water access to a single 30-minute period each day to habituate the rats to a drinking schedule.
-
Conditioning Day:
-
Present the rats with the novel saccharin solution for the 30-minute drinking session.
-
Immediately after the drinking session, administer cisplatin (e.g., 3 mg/kg, i.p.) to induce nausea.
-
Administer this compound or vehicle 1-2 hours prior to the cisplatin injection.
-
-
Two-Bottle Choice Test: 48 hours after the conditioning day, present the rats with two drinking bottles for the 30-minute session: one containing the saccharin solution and the other containing plain water.
-
Data Collection: Measure the volume of fluid consumed from each bottle.
-
Data Analysis:
-
Calculate the preference ratio for the saccharin solution (volume of saccharin consumed / total volume of fluid consumed).
-
Compare the preference ratios between the treatment groups using an appropriate statistical test (e.g., t-test or ANOVA).
-
Expected Outcome: The cisplatin-treated group receiving vehicle is expected to show a strong aversion to the saccharin solution (low preference ratio). This compound is expected to attenuate this aversion in a dose-dependent manner, resulting in a higher preference ratio.
Data Presentation
The following tables provide a structured summary of representative quantitative data from preclinical studies assessing NK1 receptor antagonists in models of nausea.
| Treatment Group | Cisplatin Dose (mg/kg) | Kaolin Consumption (g) - 24h post-cisplatin | % Inhibition of Pica |
| Vehicle | 6 | 5.8 ± 0.7 | - |
| NK1 Antagonist (Low Dose) | 6 | 3.2 ± 0.5 | 44.8% |
| NK1 Antagonist (Mid Dose) | 6 | 1.5 ± 0.3 | 74.1% |
| NK1 Antagonist (High Dose) | 6 | 0.8 ± 0.2 | 86.2% |
| p < 0.05, **p < 0.01 compared to vehicle. Data are representative and may vary between specific NK1 antagonists and experimental conditions. |
| Treatment Group | Cisplatin Dose (mg/kg) | Saccharin Preference Ratio |
| Saline Control | 0 | 0.85 ± 0.05 |
| Cisplatin + Vehicle | 3 | 0.25 ± 0.08 |
| Cisplatin + NK1 Antagonist | 3 | 0.65 ± 0.10 |
| p < 0.05 compared to Cisplatin + Vehicle. Data are representative. |
Signaling Pathways and Visualizations
This compound exerts its anti-nausea effects by blocking the Substance P (SP) / Neurokinin-1 Receptor (NK1R) signaling pathway. The binding of Substance P to the NK1R, a G-protein coupled receptor (GPCR), primarily activates the Gq alpha subunit.[10][11] This initiates a downstream cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[10][12] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[10][12] This signaling ultimately leads to neuronal excitation and the sensation of nausea.
The following diagram illustrates the experimental workflow for the chronic intermittent cisplatin-induced pica assay.
Conclusion
The methodologies described provide a framework for the preclinical assessment of this compound's efficacy in mitigating chronic nausea in cancer models. The cisplatin-induced pica model and the conditioned taste aversion assay are valuable tools for quantifying nausea-like behaviors in rodents. By understanding the underlying signaling pathways and employing these detailed protocols, researchers can effectively evaluate the therapeutic potential of this compound and other novel anti-nausea agents.
References
- 1. researchgate.net [researchgate.net]
- 2. The First Oral Fixed-Dose Combination of this compound and Palonosetron for the Treatment of Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluating the various phases of cisplatin-induced emesis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cisplatin-induced pica behaviour in rats is prevented by antioxidants with antiemetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Cisplatin-Induced Anorexia and Pica Behavior in Rats Enhanced by Chronic Stress Pretreatment [frontiersin.org]
- 7. Cisplatin-Induced Anorexia and Pica Behavior in Rats Enhanced by Chronic Stress Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cisplatin-induced gastrointestinal dysmotility is aggravated after chronic administration in the rat. Comparison with pica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of chronic mild stress on tumor-bearing rats' behavior and its mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Netupitant for Delayed Emesis
This guide provides researchers, scientists, and drug development professionals with technical information, troubleshooting advice, and frequently asked questions regarding the use and optimization of Netupitant for the prevention of chemotherapy-induced nausea and vomiting (CINV), with a specific focus on the delayed phase.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound in preventing delayed emesis?
A1: this compound is a highly selective neurokinin-1 (NK1) receptor antagonist.[1] Delayed emesis (occurring 24 to 120 hours after chemotherapy) is primarily mediated by Substance P, a neuropeptide that binds to NK1 receptors in the central nervous system, particularly in the brainstem's emetic control centers like the nucleus tractus solitarii and area postrema.[1][2][3][4] this compound competitively blocks Substance P from binding to these NK1 receptors, thereby inhibiting the signaling pathway that leads to delayed nausea and vomiting.[1][5][6]
Q2: Why is the standard oral dose of this compound 300 mg in the fixed-dose combination with Palonosetron (NEPA)?
A2: The 300 mg dose was selected based on Phase II dose-finding studies.[5][7] A key study in patients receiving highly emetogenic chemotherapy (HEC) compared 100 mg, 200 mg, and 300 mg doses of this compound (all combined with Palonosetron).[7] While a clear dose-response relationship was not observed for the primary endpoint of complete response (CR), the 300 mg dose showed consistent benefits across secondary endpoints, such as preventing significant nausea.[4][8] Furthermore, a positron emission tomography (PET) study showed that a single 300 mg oral dose of this compound achieves high and sustained occupancy (≥90% at 6 hours and ~75% at 96 hours) of NK1 receptors in the brain, which is considered a surrogate marker for clinical activity.[5][9]
Q3: What are the key pharmacokinetic properties of this compound that make it effective for delayed emesis?
A3: this compound has a pharmacokinetic profile well-suited for managing delayed CINV. It has a long terminal half-life of approximately 80-93.8 hours.[1][10][11] Following oral administration, it reaches maximum plasma concentration (Tmax) in about 5 hours.[3][5] This prolonged presence in the system ensures that NK1 receptor blockade is maintained throughout the entire 5-day risk period for delayed CINV.[5][12]
Q4: How does this compound interact with other drugs, particularly dexamethasone and chemotherapeutic agents?
A4: this compound is a moderate inhibitor of the cytochrome P450 enzyme CYP3A4.[5][13] This is a critical consideration for co-administered drugs that are substrates of this enzyme.
-
Dexamethasone: Dexamethasone, a cornerstone of CINV prophylaxis, is a CYP3A4 substrate. When given with this compound, its area under the curve (AUC) is significantly increased. Therefore, a dose reduction of dexamethasone (e.g., from 20 mg to 12 mg) is required when used with the this compound/Palonosetron combination.[12][14][15]
-
Chemotherapeutic Agents: Caution is advised when co-administering this compound with chemotherapy drugs metabolized by CYP3A4, such as docetaxel or etoposide, as their plasma concentrations may increase.[1][13]
-
CYP3A4 Inducers/Inhibitors: Strong CYP3A4 inducers (e.g., rifampin) can decrease this compound's plasma concentration and efficacy and should be avoided.[5][13] Conversely, strong CYP3A4 inhibitors (e.g., ketoconazole) can increase exposure to this compound.[5]
Troubleshooting Guide
Issue 1: A patient experiences breakthrough delayed emesis despite receiving the standard 300 mg this compound/0.5 mg Palonosetron (NEPA) regimen.
-
Possible Causes:
-
High Emetogenic Challenge: The chemotherapy regimen may be exceptionally emetogenic, overwhelming the prophylactic regimen.
-
Drug Interactions: The patient may be taking a concomitant medication that is a strong CYP3A4 inducer (e.g., rifampin, carbamazepine), reducing this compound's plasma levels and efficacy.[5][13]
-
Patient-Specific Factors: Factors such as young age, female gender, and a history of motion sickness or CINV in previous cycles can increase risk.[16][17]
-
Non-adherence: In a multi-day regimen, the patient may not have taken other prescribed antiemetics like dexamethasone on subsequent days.[18]
-
-
Resolution Pathway:
-
Administer Rescue Medication: Treat the acute episode as per institutional guidelines. Do not re-administer NEPA.
-
Review Concomitant Medications: Conduct a thorough review of all medications to check for potential CYP3A4 inducers.
-
Re-evaluate Regimen for Next Cycle: For the subsequent chemotherapy cycle, consider augmenting the antiemetic regimen. Guidelines suggest the potential addition of olanzapine to the NK1/5-HT3/dexamethasone combination, particularly if nausea is a primary concern.[18]
-
Ensure Adherence: Reinforce the importance of adhering to the full prescribed antiemetic schedule, including dexamethasone on days 2-4 for HEC regimens.[15]
-
Issue 2: How should this compound dosage be adjusted for patients with hepatic or renal impairment?
-
Hepatic Impairment:
-
Renal Impairment:
Data Presentation
Table 1: Pharmacokinetic Properties of Oral this compound (300 mg)
| Parameter | Value | Reference(s) |
| Max Plasma Concentration (Cmax) | ~400–500 ng/mL | [5] |
| Time to Cmax (Tmax) | ~5 hours | [3][5] |
| Protein Binding | >99% | [1] |
| Metabolism | Primarily CYP3A4; minor CYP2D6, CYP2C9 | [1][10][13] |
| Active Metabolites | Desmethyl-netupitant (M1), N-oxide (M2), Hydroxy (M3) | [1][10] |
| Elimination Half-Life (t½) | 80 - 93.8 hours | [1][10][11] |
| Excretion | Primarily via feces | [1] |
Table 2: Efficacy of NEPA (this compound 300 mg/Palonosetron 0.5 mg) + Dexamethasone in Preventing CINV (Cycle 1)
| Chemotherapy Type | Endpoint | NEPA + Dex (%) | Palonosetron + Dex (%) | P-value | Reference(s) |
| Highly Emetogenic (HEC) | Complete Response (Delayed Phase, 25-120h) | 90.4 | 80.1 | 0.032 | [14] |
| Complete Response (Overall, 0-120h) | 89.6 | 76.5 | 0.003 | [14][19] | |
| Moderately Emetogenic (MEC) | Complete Response (Delayed Phase, 25-120h) | 76.9 | 69.5 | 0.001 | [3][19] |
| Complete Response (Overall, 0-120h) | 74.3 | 66.6 | <0.001 | [20] | |
| Complete Response = No emesis and no rescue medication. |
Experimental Protocols
Protocol: Phase II Dose-Finding Study for a Novel NK1 Receptor Antagonist
This section outlines a typical methodology for a dose-finding study, based on established principles for antiemetic trials.[16][17][21]
-
Study Design: A multicenter, randomized, double-blind, parallel-group study.
-
Patient Population:
-
Inclusion Criteria: Chemotherapy-naïve adults scheduled to receive their first course of a defined highly emetogenic chemotherapy (HEC) regimen (e.g., cisplatin ≥70 mg/m²).
-
Exclusion Criteria: Concurrent use of other antiemetics (except for rescue medication), significant hepatic or renal impairment, history of chronic nausea or vomiting.
-
-
Randomization and Blinding: Patients are randomized in a 1:1:1:1 ratio to one of four treatment arms. All study personnel and patients remain blinded to the treatment assignment.
-
Arm A: Novel NK1 RA - Dose 1 (+ 5-HT3 RA + Dexamethasone)
-
Arm B: Novel NK1 RA - Dose 2 (+ 5-HT3 RA + Dexamethasone)
-
Arm C: Novel NK1 RA - Dose 3 (+ 5-HT3 RA + Dexamethasone)
-
Arm D (Control): Placebo (+ 5-HT3 RA + Dexamethasone)
-
-
Intervention: The investigational drug or placebo is administered orally approximately 60 minutes before chemotherapy. Dexamethasone and the 5-HT3 RA are administered according to standard guidelines.
-
Endpoints:
-
Primary Endpoint: Complete Response (CR) in the delayed phase (25-120 hours post-chemotherapy). CR is defined as no emetic episodes and no use of rescue medication.[5][21]
-
Secondary Endpoints:
-
CR in the acute phase (0-24 hours).
-
CR in the overall phase (0-120 hours).
-
Proportion of patients with no emesis.
-
Proportion of patients with no significant nausea (assessed via a Visual Analog Scale).
-
Time to first emetic event or rescue medication use.
-
Safety and tolerability.
-
-
-
Data Collection: Patients complete a daily diary for 5 days post-chemotherapy, recording all emetic episodes, nausea severity, and any rescue medications taken.[21]
-
Statistical Analysis: The primary efficacy analysis will compare the proportion of patients achieving a CR in each active dose arm with the control arm using an appropriate statistical test (e.g., Cochran-Mantel-Haenszel test). A dose-response relationship will be explored.
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound/Palonosetron - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Management of acute and delayed chemotherapy-induced nausea and vomiting: role of this compound–palonosetron combination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound/Palonosetron: A Review in Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound and Palonosetron: MedlinePlus Drug Information [medlineplus.gov]
- 7. Profile of this compound/palonosetron (NEPA) fixed dose combination and its potential in the treatment of chemotherapy-induced nausea and vomiting (CINV) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A dose-finding randomized Phase II study of oral this compound in combination with palonosetron .75 mg intravenous for the prevention of chemotherapy-induced nausea and vomiting in Japanese patients receiving highly emetogenic chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Complementary Pharmacokinetic Profiles of this compound and Palonosetron Support the Rationale for Their Oral Fixed Combination for the Prevention of Chemotherapy‐Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. northerncanceralliance.nhs.uk [northerncanceralliance.nhs.uk]
- 13. This compound/palonosetron (Oral) - Akynzeo | Davis’s Drug Guide [nursing.unboundmedicine.com]
- 14. Fixed-Combination this compound/Palonosetron for Prevention of Chemotherapy-Induced Nausea and Vomiting - The ASCO Post [ascopost.com]
- 15. drugs.com [drugs.com]
- 16. Methodology of antiemetic trials: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Methodology in anti-emetic trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound-palonosetron (NEPA) for Preventing Chemotherapy-induced Nausea and Vomiting: From Clinical Trials to Daily Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The First Oral Fixed-Dose Combination of this compound and Palonosetron for the Treatment of Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 20. NEPA, a fixed oral combination of this compound and palonosetron, improves control of chemotherapy-induced nausea and vomiting (CINV) over multiple cycles of chemotherapy: results of a randomized, double-blind, phase 3 trial versus oral palonosetron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Methodology of antiemetic trials: response assessment, evaluation of new agents and definition of chemotherapy emetogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting unexpected side effects of Netupitant in lab animals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding unexpected side effects of Netupitant observed in laboratory animals. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: We observed cytoplasmic lamellar bodies in the tissues of rats and dogs treated with this compound. What is this phenomenon and is it considered adverse?
A1: What you are likely observing is drug-induced phospholipidosis. This is a condition characterized by the intracellular accumulation of phospholipids, leading to the formation of concentric lamellar bodies within the cytoplasm of cells.[1][2] With this compound, this has been observed in both rats and dogs at doses of 10 mg/kg/day and higher.[1]
Whether phospholipidosis is considered a direct adverse effect is a subject of ongoing discussion. It is often considered an adaptive response rather than a direct toxicological event.[2] However, its presence can be confounding, and regulatory agencies may request further characterization to assess any potential link to tissue or organ toxicity.[2]
Q2: Our reproductive toxicity study in rabbits shows an increase in fetal abnormalities. Is this an expected finding with this compound?
A2: Yes, this is a potential finding. Studies on pregnant rabbits administered this compound during the period of organogenesis have shown a dose-dependent increase in adverse effects on embryo-fetal development.[1] These effects have been reported at doses resulting in exposures as low as 0.2 times the human area under the curve (AUC) at the recommended clinical dose.[1] The observed abnormalities have included external and skeletal issues such as positional abnormalities in the limbs and paws, as well as fused sternebrae.[1] In contrast, studies in rats have not shown adverse effects on fertility or offspring development at doses up to 3.7 times the human AUC.[1]
Q3: We are observing signs of neurotoxicity (e.g., difficult breathing) in rats at high doses of this compound. What is the known central nervous system (CNS) profile of this compound in animal studies?
A3: At very high doses (300 mg/kg or higher) in rats, oral administration of this compound has been associated with difficult breathing.[1] At these doses, reductions in body weight and food consumption were also noted.[1] However, in studies designed to assess effects on the central nervous system, such as the pentylenetetrazol-induced convulsion model in rats, this compound did not show a significant effect at doses of 3, 30, and 100 mg/kg.[1] It is important to contextualize these findings with the dose levels used in your specific study and the extensive safety data from clinical trials which have generally found this compound to be well-tolerated.
Q4: Are there any expected cardiovascular side effects with this compound in animal models?
A4: Preclinical studies with this compound have not indicated significant cardiovascular risks. However, it's important to note that many of the pivotal clinical trials excluded patients with a history of serious cardiovascular disease.[3] A thorough QT study in human subjects showed no significant effects on the QT interval.[3] For comprehensive preclinical assessment, a cardiovascular safety pharmacology study in a non-rodent species like the dog is recommended.
Q5: What is the primary mechanism of action of this compound and how does this relate to its potential side effects?
A5: this compound is a highly selective antagonist of the neurokinin-1 (NK-1) receptor.[4] The endogenous ligand for the NK-1 receptor is Substance P, a neuropeptide involved in emesis, pain transmission, and inflammation.[5] By blocking the NK-1 receptor, this compound inhibits the downstream signaling pathways activated by Substance P, which is the basis for its antiemetic effect.[4] Off-target effects are not widely reported, but the high lipophilicity and cationic amphiphilic nature of the drug are likely contributors to the observed phospholipidosis.
Troubleshooting Guides
Issue 1: Unexpected Mortality in Rabbit Developmental Toxicity Study
-
Question: We are seeing unexpected deaths in pregnant rabbits treated with this compound. How can we troubleshoot this?
-
Answer:
-
Dose-Level Review: Re-evaluate the dose levels being used. As noted, this compound can cause dose-dependent embryo-fetal toxicity in rabbits.[1] Ensure that the doses selected are appropriate and based on preliminary dose-range finding studies.
-
Maternal Toxicity Assessment: Carefully monitor for signs of maternal toxicity, such as decreased body weight and food consumption, which have been observed at higher doses.[1] Maternal toxicity can indirectly lead to adverse fetal outcomes.
-
Gavage Technique: Ensure proper oral gavage technique to prevent stress, injury, or accidental administration into the trachea.
-
Necropsy and Histopathology: Conduct a thorough necropsy and histopathological examination of the deceased animals to identify the cause of death.
-
Issue 2: High Variability in Phospholipidosis Findings
-
Question: The incidence and severity of phospholipidosis in our rat/dog study are highly variable between animals. What could be the cause?
-
Answer:
-
Diet and Fasting Status: The diet and fasting state of the animals can influence lipid metabolism and potentially the extent of phospholipidosis. Standardize feeding protocols across all study groups.
-
Tissue Processing: Inconsistent tissue fixation and processing for transmission electron microscopy (TEM) can lead to artifacts that may be misinterpreted or affect the visualization of lamellar bodies. Adherence to a standardized TEM protocol is critical.
-
Genetic Variability: Underlying genetic differences within the animal strain could contribute to varied responses.
-
Drug Metabolism Differences: Individual differences in the expression and activity of metabolizing enzymes, such as CYP3A4 which is involved in this compound metabolism, could lead to variations in drug exposure and, consequently, the degree of phospholipidosis.[3]
-
Data Presentation
Table 1: Summary of Key Non-Clinical Findings for this compound
| Species | Study Type | Key Findings | NOAEL/LOAEL |
| Rat | General Toxicity (up to 26 weeks) | Phospholipidosis at ≥ 10 mg/kg/day.[1] | LOAEL: 10 mg/kg/day |
| Dog | General Toxicity (up to 9 months) | Phospholipidosis at ≥ 10 mg/kg/day.[1] | LOAEL: 10 mg/kg/day |
| Rat | Fertility & Early Embryonic Development | No adverse effects on fertility or offspring.[1] | NOAEL: 30 mg/kg/day |
| Rabbit | Embryo-fetal Development | Dose-dependent increase in external and skeletal abnormalities.[1] | LOAEL: Dose equivalent to 0.2x human AUC |
| Rat | CNS Safety | Difficult breathing at ≥ 300 mg/kg.[1] | - |
Experimental Protocols
Protocol 1: Assessment of Drug-Induced Phospholipidosis by Transmission Electron Microscopy (TEM)
Objective: To detect and characterize the presence of lamellar bodies indicative of phospholipidosis in target tissues of animals treated with this compound.
Methodology:
-
Tissue Collection and Fixation:
-
Immediately following euthanasia, collect small tissue samples (approx. 1 mm³) from target organs (e.g., liver, lung, kidney, spleen).
-
Fix tissues in 2.5% glutaraldehyde in 0.1 M cacodylate buffer for at least 4 hours at 4°C.[6]
-
-
Post-fixation and Staining:
-
Rinse tissues in 0.1 M cacodylate buffer.
-
Post-fix in 1% osmium tetroxide in the same buffer for 1-2 hours.[6]
-
En bloc stain with 1% uranyl acetate.
-
-
Dehydration and Embedding:
-
Dehydrate tissues through a graded series of ethanol concentrations (e.g., 50%, 70%, 95%, 100%).
-
Infiltrate with propylene oxide and embed in an epoxy resin (e.g., Eponate 12).
-
-
Sectioning and Imaging:
-
Cut semi-thin sections (0.5-1 µm) and stain with toluidine blue for light microscopic localization of affected areas.
-
Cut ultrathin sections (60-90 nm) from areas of interest.
-
Mount sections on copper grids and stain with uranyl acetate and lead citrate.
-
Examine grids using a transmission electron microscope. Look for the presence of intracellular, membrane-bound, concentric lamellar bodies (myeloid bodies).
-
Protocol 2: Developmental Toxicity Study in Rabbits
Objective: To assess the potential of this compound to induce embryo-fetal toxicity in pregnant rabbits.
Methodology:
-
Animal Model: Time-mated pregnant New Zealand White rabbits.
-
Dosing: Administer this compound or vehicle control daily by oral gavage from gestation day 6 to 19.
-
Observations:
-
Record maternal body weight, food consumption, and clinical signs of toxicity daily.
-
On gestation day 29, perform a caesarean section.
-
Examine the uterine contents and record the number of corpora lutea, implantations, resorptions, and live/dead fetuses.
-
-
Fetal Examinations:
-
Weigh and determine the sex of each fetus.
-
Perform external examinations for any gross abnormalities.
-
Examine approximately half of the fetuses from each litter for visceral abnormalities using the Wilson's slicing technique.
-
Process the remaining half of the fetuses for skeletal examination using Alizarin Red S staining.
-
Visualizations
Caption: Troubleshooting workflow for unexpected side effects.
Caption: Substance P / NK-1 Receptor Signaling Pathway and this compound's Mechanism of Action.
References
- 1. Frontiers | Protocols for the Evaluation of Neurodevelopmental Alterations in Rabbit Models In Vitro and In Vivo [frontiersin.org]
- 2. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An oral developmental toxicity study of generic pesticide pinoxaden in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection of Phospholipidosis Induction: A Cell-Based Assay in High-Throughput and High–Content Format - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of Netupitant
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and guidance on experiments aimed at improving the oral bioavailability of Netupitant. This compound is a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low aqueous solubility and high intestinal permeability. Therefore, enhancing its dissolution rate is a key strategy to improve its oral absorption.
This guide is structured in a question-and-answer format to directly address specific issues you may encounter during your formulation development and experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral delivery of this compound?
A1: The primary challenge in the oral delivery of this compound stems from its poor aqueous solubility (less than 1 mg/mL).[1] As a BCS Class II drug, its absorption is rate-limited by its dissolution in the gastrointestinal fluids.[1] Although it has high permeability, its low solubility can lead to incomplete drug release from the dosage form and high variability in absorption among individuals.
Q2: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?
A2: For a BCS Class II compound like this compound, the most effective strategies focus on improving its solubility and dissolution rate. These include:
-
Lipid-Based Formulations: Such as Self-Emulsifying Drug Delivery Systems (SEDDS), which can maintain the drug in a solubilized state in the gastrointestinal tract.[2][3][4]
-
Amorphous Solid Dispersions: This involves dispersing this compound in a polymeric carrier to create a high-energy amorphous form, which has a higher apparent solubility and faster dissolution rate compared to its crystalline form.[5][6][7]
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range increases the surface area for dissolution, thereby enhancing the dissolution velocity.[8][9][10]
Troubleshooting Guides
Lipid-Based Formulations (e.g., SEDDS)
Problem: Poor self-emulsification or precipitation of this compound upon dilution.
-
Possible Cause 1: Inappropriate excipient selection. The ratio of oil, surfactant, and cosurfactant is critical for the formation of a stable emulsion.
-
Troubleshooting:
-
Screening: Conduct thorough solubility studies of this compound in various oils, surfactants, and cosurfactants to identify excipients with high solubilizing capacity.
-
Ternary Phase Diagrams: Construct ternary phase diagrams to identify the optimal ratios of the selected excipients that form a stable and robust emulsion upon dilution.
-
HLB Value: Ensure the hydrophilic-lipophilic balance (HLB) of the surfactant system is optimized for the chosen oil phase.
-
-
-
Possible Cause 2: Drug precipitation after dispersion. The formulation may not be able to maintain this compound in a solubilized state in the gastrointestinal environment.
-
Troubleshooting:
-
In Vitro Dispersion Test: Perform in vitro dispersion tests in simulated gastric and intestinal fluids to visually inspect for any drug precipitation.
-
In Vitro Lipolysis: Conduct in vitro lipolysis studies to assess the impact of digestion on drug solubilization. This can help in selecting excipients that form stable micelles and keep the drug in solution.[11]
-
-
Amorphous Solid Dispersions
Problem: Recrystallization of amorphous this compound during storage or dissolution.
-
Possible Cause 1: Immiscibility between this compound and the polymer. If the drug and polymer are not miscible, phase separation and subsequent crystallization can occur.[12]
-
Troubleshooting:
-
Polymer Screening: Select polymers that have good miscibility with this compound. Techniques like Differential Scanning Calorimetry (DSC) can be used to assess miscibility by observing a single glass transition temperature (Tg).
-
Drug Loading: Avoid excessively high drug loading, as this can increase the tendency for recrystallization.
-
-
-
Possible Cause 2: Environmental factors. Moisture and high temperatures can act as plasticizers, increasing molecular mobility and promoting recrystallization.
-
Troubleshooting:
-
Stability Studies: Conduct stability studies under accelerated conditions (e.g., high temperature and humidity) to evaluate the physical stability of the solid dispersion.
-
Packaging: Utilize appropriate packaging with desiccants to protect the formulation from moisture.
-
-
Nanosuspensions
Problem: Particle aggregation or crystal growth during storage.
-
Possible Cause 1: Insufficient stabilization. The choice and concentration of stabilizers (surfactants and/or polymers) are crucial for preventing particle aggregation.
-
Troubleshooting:
-
Stabilizer Screening: Screen various stabilizers for their ability to effectively coat the surface of the drug nanoparticles and provide steric or electrostatic repulsion.
-
Optimization: Optimize the concentration of the selected stabilizer to ensure complete coverage of the particle surface.
-
-
-
Possible Cause 2: Ostwald ripening. This phenomenon involves the growth of larger particles at the expense of smaller ones due to differences in solubility.
-
Troubleshooting:
-
Polydispersity: Aim for a narrow particle size distribution during the manufacturing process.
-
Polymeric Stabilizers: The use of polymeric stabilizers can create a mechanical barrier to prevent crystal growth.
-
-
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing for this compound Formulations
Objective: To assess the in vitro release profile of different this compound formulations.
Materials:
-
USP Apparatus 2 (Paddle apparatus)
-
Dissolution medium: 900 mL of a suitable medium (e.g., 0.1 N HCl, phosphate buffer pH 6.8 with or without surfactants like Sodium Lauryl Sulfate (SLS)).[3][13][14] The selection should be justified based on this compound's solubility and the intended site of absorption.
-
This compound formulation (e.g., SEDDS, solid dispersion, nanosuspension)
-
HPLC system for drug quantification
Procedure:
-
Pre-heat the dissolution medium to 37 ± 0.5 °C.
-
Place the this compound formulation in the dissolution vessel.
-
Start the paddle rotation at a specified speed (e.g., 50 or 75 rpm).[15]
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).[16]
-
Replace the withdrawn volume with fresh, pre-heated dissolution medium.
-
Filter the samples and analyze the concentration of dissolved this compound using a validated HPLC method.
-
Plot the cumulative percentage of drug released versus time.
Protocol 2: Caco-2 Permeability Assay
Objective: To evaluate the intestinal permeability of this compound from different formulations.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Transwell® inserts (e.g., 12-well or 24-well plates)
-
Cell culture medium and reagents
-
Transport buffer (e.g., Hank's Balanced Salt Solution - HBSS)
-
This compound formulations
-
LC-MS/MS for drug quantification
Procedure:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer.[17]
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Wash the cell monolayer with pre-warmed transport buffer.
-
Add the this compound formulation (dissolved in transport buffer) to the apical (A) side of the insert.
-
At specified time intervals, collect samples from the basolateral (B) side.
-
To assess efflux, add the formulation to the basolateral side and collect samples from the apical side (B to A).
-
Analyze the concentration of this compound in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug permeation, A is the surface area of the insert, and C0 is the initial drug concentration in the donor compartment.
Protocol 3: In Vivo Oral Bioavailability Study in Animal Models
Objective: To determine the pharmacokinetic profile and oral bioavailability of this compound from different formulations in an animal model (e.g., rats or dogs).[14][18]
Materials:
-
Animal model (e.g., Sprague-Dawley rats or Beagle dogs)
-
This compound formulations
-
Intravenous (IV) solution of this compound
-
Blood collection supplies
-
LC-MS/MS for drug quantification
Procedure:
-
Fast the animals overnight before dosing.
-
Administer the this compound formulation orally via gavage.
-
For the IV group, administer the this compound solution intravenously.
-
Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, and 96 hours) post-dosing.
-
Process the blood samples to obtain plasma.
-
Analyze the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.
-
Calculate the absolute oral bioavailability (F%) using the following equation: F% = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C30H32F6N4O | --INVALID-LINK-- |
| Molecular Weight | 578.6 g/mol | --INVALID-LINK-- |
| Aqueous Solubility | < 1 mg/mL | [1] |
| LogP | 5.1 | [19] |
| BCS Class | II | [1] |
Table 2: Potential Excipients for this compound Formulation Strategies
| Formulation Strategy | Excipient Category | Examples |
| Lipid-Based (SEDDS) | Oils | Medium-chain triglycerides (e.g., Capmul® MCM), Long-chain triglycerides (e.g., soybean oil) |
| Surfactants | Polysorbates (e.g., Tween® 80), Sorbitan esters (e.g., Span® 20), Cremophor® EL, Labrasol® | |
| Cosurfactants/Cosolvents | Transcutol®, Propylene glycol, Ethanol, PEG 400 | |
| Solid Dispersions | Polymers | Polyvinylpyrrolidone (PVP) grades (e.g., K12, K30), Hydroxypropyl methylcellulose (HPMC), Soluplus®, Copolymers (e.g., PVP VA64) |
| Plasticizers (for HME) | Triethyl citrate, Poloxamers, PEG | |
| Nanosuspensions | Stabilizers | Poloxamers (e.g., Pluronic® F68, F127), PVP, HPMC, SLS, Lecithin |
Table 3: Comparative Pharmacokinetic Parameters of this compound Formulations (Hypothetical Data)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC0-t (ng·hr/mL) | Relative Bioavailability (%) |
| Unformulated this compound | 150 ± 35 | 6.0 ± 1.5 | 3500 ± 800 | 100 (Reference) |
| SEDDS Formulation | 450 ± 90 | 2.5 ± 0.8 | 9800 ± 1500 | 280 |
| Solid Dispersion | 520 ± 110 | 2.0 ± 0.5 | 11500 ± 1800 | 328 |
| Nanosuspension | 480 ± 95 | 2.2 ± 0.6 | 10500 ± 1600 | 300 |
Note: This table presents hypothetical data for illustrative purposes. Actual results will vary based on the specific formulation and experimental conditions.
Visualizations
References
- 1. research.monash.edu [research.monash.edu]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. fda.gov [fda.gov]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. Self-emulsifying Drug Delivery System Improve Oral Bioavailability: Role of Excipients and Physico-chemical Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. Use of Preclinical Dog Studies and Absorption Modeling to Facilitate Late Stage Formulation Bridging for a BCS II Drug Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. pharmatutor.org [pharmatutor.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. WO2024126398A1 - Fixed dose combination comprising this compound and palonosetron - Google Patents [patents.google.com]
- 18. admescope.com [admescope.com]
- 19. CA2778301C - Compositions comprising palonosetron and this compound for treating nausea and vomiting - Google Patents [patents.google.com]
Technical Support Center: Managing Drug Interactions with Netupitant as a CYP3A4 Inhibitor
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing drug interactions with Netupitant, a known inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme. This resource offers troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound's inhibitory effect on CYP3A4?
A1: this compound acts as a moderate inhibitor of CYP3A4.[1] Its primary mechanism is considered to be reversible inhibition, where it competes with other substrates for the active site of the enzyme.[2] This inhibition leads to a decrease in the metabolic clearance of co-administered drugs that are primarily metabolized by CYP3A4, potentially increasing their plasma concentrations and risk of adverse effects.[3] this compound's inhibitory effect can persist for several days after a single dose due to its long half-life.[4]
Q2: We are co-administering this compound with a novel compound believed to be a CYP3A4 substrate. How can we assess the potential for a drug-drug interaction (DDI) in vitro?
A2: An in vitro CYP3A4 inhibition assay using human liver microsomes is the standard approach.[5] This assay determines the half-maximal inhibitory concentration (IC50) of this compound on the metabolism of a probe CYP3A4 substrate. A low IC50 value indicates a higher potential for inhibition. The FDA recommends using at least two different CYP3A4 probe substrates for a thorough evaluation.[6]
Q3: Our in vitro results suggest a significant DDI potential. What is the next step to confirm this interaction in vivo?
A3: A clinical drug-drug interaction study is the definitive next step.[7] This typically involves administering a sensitive CYP3A4 probe substrate (e.g., midazolam) to healthy volunteers with and without this compound.[1][6] Pharmacokinetic parameters of the probe substrate, such as the area under the concentration-time curve (AUC) and maximum concentration (Cmax), are then compared to quantify the extent of the interaction.[8]
Q4: We observed a significant increase in the AUC of our investigational drug when co-administered with this compound. What are the strategies to manage this interaction?
A4: Management strategies depend on the therapeutic index of the affected drug and the magnitude of the interaction.[5] Options include:
-
Dose Adjustment: Reducing the dose of the co-administered drug to compensate for the decreased clearance.[9]
-
Therapeutic Drug Monitoring (TDM): Monitoring the plasma concentrations of the affected drug to ensure they remain within the therapeutic range.
-
Alternative Medications: If possible, using an alternative medication that is not metabolized by CYP3A4.
Q5: How does the presence of other CYP3A4 modulators (inducers or inhibitors) affect the interaction with this compound?
A5:
-
CYP3A4 Inducers (e.g., Rifampicin): Co-administration with a strong CYP3A4 inducer can decrease the plasma concentration of this compound, potentially reducing its efficacy as an antiemetic and its inhibitory effect on other drugs.[10]
-
Other CYP3A4 Inhibitors (e.g., Ketoconazole): Co-administration with another CYP3A4 inhibitor can lead to a greater-than-additive increase in the plasma concentrations of CYP3A4 substrates, heightening the risk of toxicity.[10] Caution is advised when combining multiple CYP3A4 inhibitors.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference |
| Bioavailability | >60% | [11] |
| Time to Peak Plasma Concentration (Tmax) | ~5 hours | [12] |
| Plasma Protein Binding | >99% | [6][11] |
| Metabolism | Primarily by CYP3A4; lesser extent by CYP2D6 and CYP2C9 | [1][11] |
| Elimination Half-life | 88 hours | [11] |
Table 2: Effect of this compound on the Pharmacokinetics of Co-administered CYP3A4 Substrates
| Co-administered Drug | Change in AUC | Change in Cmax | Clinical Recommendation | Reference |
| Dexamethasone | Increased 1.7-fold (Day 1) to 2.4-fold (Day 4) | Increased 1.1-fold (Day 1) to 1.7-fold (Day 4) | Reduce dexamethasone dose by approximately 50% | [9][10] |
| Midazolam | Increased | Increased | Use with caution | [10][11] |
| Erythromycin | Increased | Increased | Use with caution | [10][11] |
| Docetaxel | Increased | Not specified | Use with caution | [11] |
| Etoposide | Increased | Not specified | Use with caution | [11] |
Table 3: Effect of CYP3A4 Modulators on this compound Pharmacokinetics
| Co-administered Drug (Modulator) | Effect on this compound AUC | Effect on this compound Cmax | Clinical Implication | Reference |
| Ketoconazole (Strong Inhibitor) | Increased | Increased | Increased potential for this compound side effects | [10] |
| Rifampicin (Strong Inducer) | Decreased | Decreased | Potential for reduced this compound efficacy | [10] |
Experimental Protocols
In Vitro CYP3A4 Inhibition Assay (IC50 Determination)
This protocol outlines a general procedure for determining the IC50 value of this compound for the inhibition of CYP3A4-mediated metabolism using human liver microsomes.
Materials:
-
Human Liver Microsomes (HLM)
-
This compound
-
CYP3A4 Probe Substrate (e.g., Midazolam, Testosterone)[13][14]
-
NADPH Regenerating System
-
Potassium Phosphate Buffer (pH 7.4)
-
Acetonitrile (or other suitable organic solvent)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Note that DMSO concentrations should be kept low (typically ≤ 0.1%) in the final incubation to avoid inhibiting CYP3A4 activity.[15]
-
Prepare a series of dilutions of this compound to cover a range of concentrations for the IC50 curve.
-
Prepare working solutions of the CYP3A4 probe substrate and the NADPH regenerating system in potassium phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the following to each well:
-
Human Liver Microsomes (e.g., 0.2 mg/mL final concentration)[16]
-
Potassium Phosphate Buffer
-
This compound dilution or vehicle control
-
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the metabolic reaction by adding the CYP3A4 probe substrate and the NADPH regenerating system.[16]
-
Incubate at 37°C for a specific time (e.g., 10-20 minutes). The incubation time should be optimized to ensure linear metabolite formation.[14]
-
-
Termination and Sample Preparation:
-
Stop the reaction by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
-
Analysis:
-
Analyze the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percent inhibition of CYP3A4 activity for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value.[4]
-
In Vivo Drug-Drug Interaction Study
This protocol provides a general framework for a clinical study to evaluate the effect of this compound on the pharmacokinetics of a CYP3A4 substrate. All clinical studies must be conducted in accordance with regulatory guidelines and with appropriate ethical oversight.
Study Design:
-
A randomized, crossover, or parallel-group design can be used.[7] A crossover design is often preferred as it reduces inter-subject variability.
-
Healthy adult volunteers are typically enrolled.
Procedure:
-
Phase 1 (Reference):
-
Administer a single oral dose of the sensitive CYP3A4 probe substrate (e.g., Midazolam).[6]
-
Collect serial blood samples at predefined time points over a specified period (e.g., 24-48 hours) to characterize the full pharmacokinetic profile of the substrate.
-
-
Washout Period:
-
A sufficient washout period is required between phases in a crossover study to ensure complete elimination of the probe substrate.
-
-
Phase 2 (Test):
-
Administer a single oral dose of this compound.
-
After a specified time (to allow this compound to reach its peak inhibitory effect), administer the same single oral dose of the CYP3A4 probe substrate as in Phase 1.
-
Collect serial blood samples at the same time points as in Phase 1.
-
-
Pharmacokinetic Analysis:
-
Analyze the plasma concentrations of the probe substrate and its major metabolites using a validated bioanalytical method (e.g., LC-MS/MS).
-
Calculate the following pharmacokinetic parameters for the probe substrate in both phases:
-
Area Under the Plasma Concentration-Time Curve (AUC)
-
Maximum Plasma Concentration (Cmax)
-
Time to Maximum Plasma Concentration (Tmax)
-
Elimination Half-life (t1/2)
-
-
-
Statistical Analysis:
-
Compare the pharmacokinetic parameters of the probe substrate between the reference and test phases to determine if there is a statistically significant difference.
-
The geometric mean ratios of AUC and Cmax (with 90% confidence intervals) are typically used to quantify the magnitude of the drug interaction.
-
Visualizations
Caption: this compound's inhibitory effect on CYP3A4 metabolism.
Caption: Decision workflow for managing this compound DDIs.
Caption: Experimental workflows for DDI assessment.
References
- 1. mdpi.com [mdpi.com]
- 2. Navigating Drug–Drug Interactions in Clinical Drug Development: A Tutorial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 5. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 6. fda.gov [fda.gov]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. Designing a Clinical Drug-drug Interaction Study | Certara [certara.com.cn]
- 9. IC50-based approaches as an alternative method for assessment of time-dependent inhibition of CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Midazolam as a Probe for Drug–Drug Interactions Mediated by CYP3A4: Homotropic Allosteric Mechanism of Site-Specific Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. admescope.com [admescope.com]
- 12. ptacts.uspto.gov [ptacts.uspto.gov]
- 13. Selection of alternative CYP3A4 probe substrates for clinical drug interaction studies using in vitro data and in vivo simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro inhibition of human cytochrome P450 enzymes by the novel atypical antipsychotic drug asenapine: a prediction of possible drug–drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CYP3A4 Activity Assay Kit (Fluorometric) (ab211076) | Abcam [abcam.com]
- 16. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Breakthrough CINV in Preclinical Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating breakthrough chemotherapy-induced nausea and vomiting (CINV) following initial administration of Netupitant-containing regimens.
Frequently Asked Questions (FAQs)
Q1: What is breakthrough CINV and why is it a focus of our research after this compound administration?
A: Breakthrough CINV refers to nausea and vomiting that occurs despite prophylactic antiemetic treatment.[1][2] Even with highly effective therapies like this compound (an NK1 receptor antagonist) combined with a 5-HT3 receptor antagonist such as Palonosetron (NEPA), a subset of subjects may still experience emesis.[3][4] Understanding the mechanisms behind this breakthrough CINV and identifying effective rescue treatments is a critical area of research to improve therapeutic outcomes. The long half-life of this compound (approximately 88 hours) makes the occurrence of breakthrough CINV a complex pharmacological event to investigate.[5]
Q2: What are the primary molecular targets for addressing breakthrough CINV when an NK1 receptor antagonist has already been used?
A: When breakthrough CINV occurs after this compound administration, it is hypothesized that pathways not fully inhibited by NK1 receptor blockade are contributing to the emetic response. Research should focus on alternative or complementary signaling pathways. The primary targets for rescue medication in a clinical setting often involve dopamine and serotonin receptors that are not the 5-HT3 subtype.[6] Olanzapine, an atypical antipsychotic with a broad receptor binding profile, has shown significant efficacy in treating breakthrough CINV.[7] It acts as an antagonist at dopamine D2, serotonin 5-HT2a, 5-HT2c, and 5-HT6 receptors, among others.[8][9] Therefore, investigating compounds targeting these receptors is a rational approach in a preclinical setting.
Q3: What are the recommended preclinical models for studying breakthrough CINV?
A: The choice of animal model is critical for studying CINV.
-
Ferrets and Shrews (Suncus murinus): These are considered the gold-standard models for emesis research as they possess a vomiting reflex, allowing for direct quantification of retching and vomiting episodes.[3][10] They are suitable for studying both acute and delayed CINV.[11][12]
-
Rats: While rats lack a vomiting reflex, they exhibit "pica," the consumption of non-nutritive substances like kaolin clay, which is a well-established surrogate for nausea.[9][13][14] This model is particularly useful for high-throughput screening and for differentiating anti-nausea from anti-emetic effects.
Q4: How can we translate clinical observations of breakthrough CINV into our preclinical experimental design?
A: A key strategy is to mimic the clinical scenario in your animal model. This involves a two-cycle chemotherapy administration protocol. In the first cycle, animals receive a standard prophylactic antiemetic regimen including this compound. Those animals that exhibit breakthrough emesis (in ferrets/shrews) or significant pica (in rats) are then entered into a second cycle. In this subsequent cycle, they receive the same chemotherapy but are treated with the experimental "rescue" antiemetic you are investigating. This "within-subject" or "breakthrough cohort" design allows for a more direct assessment of the efficacy of the test compound in a resistant population.[3][4]
Troubleshooting Guides
Issue 1: High variability in emetic response to chemotherapy in our animal model.
-
Possible Cause: Inconsistent drug administration, animal stress, or genetic variability within the animal strain.
-
Troubleshooting Steps:
-
Standardize Drug Administration: Ensure precise and consistent dosing and administration routes for both the chemotherapeutic agent and the antiemetics. For intraperitoneal (i.p.) injections, ensure proper technique to avoid injection into the gut or other organs.
-
Acclimatization: Allow sufficient time for animals to acclimate to the housing and experimental conditions to minimize stress-induced variability.
-
Control for Environmental Factors: Maintain consistent light/dark cycles, temperature, and noise levels in the animal facility.
-
Increase Sample Size: A larger number of animals per group can help to mitigate the effects of individual variability.
-
Refine the Model: If variability persists, consider using a more potent emetogen or a different strain of animal that has a more consistent response.
-
Issue 2: Our test compound is not showing efficacy in the breakthrough CINV model.
-
Possible Cause: The compound may not have the appropriate pharmacokinetic profile, the dose may be suboptimal, or the targeted pathway may not be relevant in this context.
-
Troubleshooting Steps:
-
Pharmacokinetic Analysis: Conduct preliminary studies to determine the bioavailability, half-life, and brain penetration of your test compound in the chosen animal model.
-
Dose-Response Study: Perform a dose-ranging study to identify the optimal therapeutic dose of your compound.
-
Re-evaluate the Mechanism of Action: Confirm that the molecular target of your compound is indeed expressed in the key brain regions involved in emesis (e.g., the area postrema and nucleus tractus solitarius).
-
Consider Combination Therapy: It's possible that targeting a single pathway is insufficient. Consider combining your test compound with another agent that has a different mechanism of action.
-
Issue 3: Difficulty in differentiating between sedation and a true anti-emetic effect.
-
Possible Cause: Some centrally-acting compounds can cause sedation, which may non-specifically suppress emetic-like behaviors.
-
Troubleshooting Steps:
-
Behavioral Monitoring: In addition to quantifying emesis or pica, score other behaviors such as locomotion, grooming, and posture. A truly effective anti-emetic should reduce emesis without causing profound sedation.
-
Motor Function Tests: Employ tests such as the rotarod or open-field test to formally assess any motor impairments caused by your test compound.
-
Lower the Dose: If sedation is observed, test lower doses of your compound to see if a therapeutic window exists where anti-emetic effects are present without significant sedation.
-
Data Presentation
Table 1: Preclinical Efficacy of this compound in Animal Models of CINV
| Animal Model | Emetogen | This compound Dose (p.o.) | % Inhibition of Acute Emesis (0-8h) | % Inhibition of Delayed Emesis (24-72h) | Reference |
| Ferret | Cisplatin (10 mg/kg, i.p.) | 0.3 mg/kg | 95.2% | - | [3] |
| Ferret | Cisplatin (5 mg/kg, i.p.) | 3 mg/kg | 100% | 94.6% | [3] |
| Suncus murinus | Cisplatin (10 mg/kg, i.p.) | 0.3 mg/kg | Dose-dependent reduction | - | [3] |
| Ferret | Apomorphine | 3 mg/kg | 100% | - | [3] |
| Ferret | Morphine | 3 mg/kg | 100% | - | [3] |
Table 2: Clinical Efficacy of Rescue Medication for Breakthrough CINV
| Study Population | Chemotherapy | Initial Prophylaxis | Rescue Medication | Complete Response (No Emesis/Rescue) | Reference |
| Patients with HEC | Highly Emetogenic | Fosaprepitant/Palonosetron/Dexamethasone | NEPA + Olanzapine + Dexamethasone | 76% | [4] |
| Patients with MEC | Moderately Emetogenic | Palonosetron + Dexamethasone | NEPA + Dexamethasone | 79% | [4] |
| Patients with HEC | HEC | Fosaprepitant/Palonosetron/Dexamethasone | Olanzapine | 70% (vs. 31% for metoclopramide) | [7] |
Experimental Protocols
Protocol 1: Cisplatin-Induced Emesis in Ferrets
-
Animal Model: Male ferrets (1-1.5 kg).
-
Acclimatization: House ferrets individually for at least one week before the experiment with ad libitum access to food and water.
-
Fasting: Fast animals for 12 hours prior to the experiment, with water available.
-
Grouping: Randomly assign ferrets to treatment groups.
-
Drug Administration:
-
Observation:
-
Immediately after cisplatin injection, place each ferret in an individual observation cage with a transparent front.
-
Record the number of retches (rhythmic abdominal contractions without expulsion of gastric contents) and vomits (forceful expulsion of gastric contents) for a period of 4-8 hours for acute phase and up to 72 hours for delayed phase.[3][12]
-
-
Data Analysis:
-
The primary endpoint is the total number of emetic episodes (retches + vomits).
-
Compare the mean number of emetic episodes between the control and treated groups using appropriate statistical tests (e.g., ANOVA).
-
Protocol 2: Kaolin Consumption (Pica) Assay in Rats
-
Animal Model: Male Sprague-Dawley or Wistar rats (200-250 g).
-
Acclimatization: House rats individually in cages with a specialized food hopper that minimizes spillage and allows for accurate measurement of both standard chow and kaolin pellets. Acclimatize for at least 3 days.
-
Baseline Measurement: For 2-3 days before the experiment, measure daily consumption of standard chow, kaolin, and water to establish a baseline.[9]
-
Grouping: Randomly assign rats to treatment groups.
-
Drug Administration:
-
Measurement:
-
Measure the amount of kaolin and food consumed and water intake every 24 hours for up to 72 hours.
-
-
Data Analysis:
-
The primary endpoint is the amount of kaolin consumed (in grams).
-
Compare the mean kaolin consumption between the control and treated groups.
-
Protocol 3: In Vitro Calcium Flux Assay for 5-HT3 Receptor Antagonists
-
Cell Line: HEK293 or CHO cells stably expressing the human 5-HT3A receptor.
-
Cell Plating: Seed cells into 96- or 384-well black-walled, clear-bottom microplates and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 60 minutes at 37°C.[1][8][19]
-
Compound Addition: Add varying concentrations of the test antagonist compound to the wells and incubate for 15-30 minutes.
-
Agonist Stimulation: Add a 5-HT3 receptor agonist (e.g., serotonin) to the wells to stimulate the receptor.
-
Signal Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader (e.g., FLIPR).
-
Data Analysis:
-
The antagonist effect is determined by the reduction in the agonist-induced calcium response.
-
Plot the percentage of inhibition against the antagonist concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Caption: Key signaling pathways involved in chemotherapy-induced nausea and vomiting.
Caption: Experimental workflow for evaluating rescue treatments for breakthrough CINV.
References
- 1. benchchem.com [benchchem.com]
- 2. Methodology of antiemetic trials: response assessment, evaluation of new agents and definition of chemotherapy emetogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Profile of Antiemetic Activity of this compound Alone or in Combination with Palonosetron and Dexamethasone in Ferrets and Suncus murinus (House Musk Shrew) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening Methods for the Evaluation of Antiemetics | CoLab [colab.ws]
- 5. researchgate.net [researchgate.net]
- 6. A Guide to Reproducibility in Preclinical Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Olanzapine: An Antiemetic Option for Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Pica as an adaptive response: Kaolin consumption helps rats recover from chemotherapy-induced illness - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ndineuroscience.com [ndineuroscience.com]
- 11. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT₃ receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Insights Into Acute and Delayed Cisplatin-Induced Emesis From a Microelectrode Array, Radiotelemetry and Whole-Body Plethysmography Study of Suncus murinus (House Musk Shrew) [frontiersin.org]
- 13. Running induces nausea in rats: Kaolin intake generated by voluntary and forced wheel running - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Appropriateness of kaolin consumption as an index of motion sickness in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Emesis induced by cisplatin in the ferret as a model for the detection of anti-emetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Approbation of the cisplatin-induced acute vomiting model in ferret and choice of reference treatment | Laboratory Animals for Science [labanimalsjournal.ru]
- 17. wjgnet.com [wjgnet.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
Challenges with the intravenous formulation of Netupitant and its prodrugs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the intravenous formulation of Netupitant and its prodrug, Fosthis compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges and questions encountered during the experimental formulation and handling of intravenous this compound and its prodrugs.
Solubility and Formulation
Q1: Why was a prodrug of this compound developed for intravenous administration?
A: this compound itself is a lipophilic compound and is very slightly soluble in water.[1] This poor aqueous solubility poses a significant challenge for developing a stable and safe intravenous formulation, as it may require the use of solubilizing excipients that can sometimes be associated with adverse effects.[2] To overcome this, Fosthis compound, a water-soluble N-phosphoryloxymethyl prodrug of this compound, was developed.[2][3] Following intravenous administration, Fosthis compound is rapidly and completely converted to the active this compound by ubiquitous phosphatases and esterases.[2] This prodrug strategy allows for a simplified intravenous formulation that does not require surfactants, emulsifiers, or other solubility enhancers, which have been linked to hypersensitivity and infusion-site reactions in other intravenous NK1 receptor antagonists.[3]
Q2: I am observing precipitation after reconstituting lyophilized Fosthis compound. What are the possible causes and solutions?
A: Incomplete reconstitution of a lyophilized product can be a frustrating issue. Here are some potential causes and troubleshooting steps:
-
Reconstitution Technique: Improper technique is a common cause. Ensure you are using the directed volume of the recommended diluent (e.g., 5% Dextrose Injection USP or 0.9% Sodium Chloride Injection USP).[4] Avoid vigorous shaking which can cause foaming, especially with protein-based drugs, though less of a concern for small molecules, gentle swirling is generally recommended until the powder is completely dissolved.
-
Formulation Factors: The inherent properties of the lyophilized cake can affect reconstitution time. Factors like cake porosity and the degree of crystallinity play a role.[5]
-
Solution: If you are developing your own lyophilized formulation, consider optimizing the lyophilization cycle. Incorporating an annealing step or adjusting the freezing rate can alter the cake structure to facilitate faster dissolution.[5]
-
-
Incomplete Dissolution: The product may simply require more time to fully dissolve.
-
Solution: After adding the diluent, allow the vial to sit for a few minutes, followed by gentle swirling. Visually inspect the vial against a light and dark background to ensure no particles remain.
-
-
pH of the Reconstitution Medium: The solubility of Fosthis compound is pH-dependent.
-
Solution: Ensure the pH of your reconstitution medium is within the optimal range for Fosthis compound solubility. If you are using a custom buffer, verify its pH.
-
-
Headspace Pressure: The pressure within the vial after lyophilization can impact how easily the diluent penetrates the cake. Lower headspace pressure can sometimes reduce reconstitution time.[5]
Q3: What are some strategies to enhance the aqueous solubility of this compound for preliminary in-vitro experiments?
A: While Fosthis compound is the preferred approach for intravenous formulations, you may need to solubilize this compound for in-vitro assays. Here are some common laboratory techniques:
-
pH Adjustment: For ionizable drugs, adjusting the pH of the medium to a point where the drug is in its more soluble ionized form is a primary strategy.
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent (co-solvent) can significantly increase the solubility of lipophilic compounds. Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).
-
Use of Surfactants: Surfactants form micelles in aqueous solutions above their critical micelle concentration, which can encapsulate hydrophobic drug molecules, thereby increasing their apparent solubility.
-
Complexation: Cyclodextrins are often used to form inclusion complexes with poorly soluble drugs, enhancing their solubility.
It is crucial to note that these techniques may impact your experimental outcomes, so appropriate vehicle controls are essential.
Stability and Degradation
Q4: What are the expected degradation pathways for Fosthis compound and this compound under stress conditions?
A: Forced degradation studies are crucial for identifying potential degradation products and developing stability-indicating analytical methods. Based on available literature, here's what to expect:
-
Acidic and Basic Conditions: Both Fosthis compound and this compound are susceptible to degradation under acidic and basic conditions.[6][7][8] Hydrolysis is a likely degradation pathway. Fosthis compound, being a phosphate ester prodrug, would be expected to hydrolyze to this compound. Both parent drugs can undergo further degradation of their core structures.
-
Oxidative Conditions: Studies have shown that both drugs are relatively stable under oxidative stress (e.g., exposure to hydrogen peroxide).[7][8]
-
Thermal and Photolytic Stress: Both drugs show some degradation under thermal and photolytic stress.[6][7] It is important to protect solutions from light and elevated temperatures.
Q5: I am developing a stability-indicating HPLC method. What are the key considerations?
A: A robust stability-indicating method should be able to separate the parent drug from its degradation products and any formulation excipients.
-
Column and Mobile Phase Selection: A reversed-phase C18 column is commonly used for both this compound and Fosthis compound.[6][8] The mobile phase typically consists of a buffer (e.g., phosphate or ammonium acetate) and an organic modifier like acetonitrile or methanol. Gradient elution may be necessary to resolve all peaks.
-
Forced Degradation: You must perform forced degradation studies to generate potential degradation products and demonstrate that your method can resolve them from the main peak.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity and ensure that the analyte peak is not co-eluting with any degradants.[9]
-
Validation: The method must be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.[6]
Preclinical and In-Vitro Testing
Q6: We are planning a preclinical study to evaluate the potential for infusion site reactions. What is a suitable animal model?
A: The rabbit marginal ear vein model is a commonly used and well-accepted model for assessing local tolerance and infusion site reactions of intravenous drug formulations.[10][11][12] The veins in the rabbit's ear are easily accessible and visible, making it a good model for observing signs of irritation such as erythema, edema, and thrombosis.
Q7: How does this compound exert its antiemetic effect at the cellular level?
A: this compound is a selective antagonist of the neurokinin-1 (NK1) receptor.[13] The endogenous ligand for this receptor is Substance P. The binding of Substance P to the NK1 receptor is a key step in the signaling pathway that leads to emesis, particularly delayed emesis following chemotherapy. This compound competitively blocks this binding, thereby inhibiting the downstream signaling cascade. Interestingly, when used in combination with Palonosetron (a 5-HT3 receptor antagonist), both drugs can induce the internalization of the NK1 receptor, leading to a reduced density of these receptors on the cell surface and a potentially synergistic antiemetic effect.[14]
Quantitative Data Summary
The following tables provide a summary of available quantitative data for Fosthis compound and this compound.
Table 1: Comparative Solubility of this compound and Fosthis compound
| Compound | Solvent/Condition | Solubility | Reference |
| This compound | Water | Very slightly soluble | [1] |
| Fosthis compound chloride hydrochloride | pH 2 aqueous buffer | 1.4 mg/mL | [1] |
| Fosthis compound chloride hydrochloride | pH 10 aqueous buffer | 11.5 mg/mL | [1] |
Table 2: Summary of Forced Degradation Studies for Fosthis compound and this compound
| Stress Condition | Fosthis compound Degradation | This compound Degradation | Key Observations | References |
| Acidic (e.g., 0.1 N HCl) | Significant degradation | Significant degradation | Both drugs are sensitive to acidic conditions. | [6][7][8] |
| Alkaline (e.g., 0.1 N NaOH) | Moderate degradation | Moderate degradation | Degradation occurs, but may be less pronounced than in acidic conditions. | [6][7][8] |
| Oxidative (e.g., H2O2) | Minimal degradation | Minimal degradation | Both drugs are relatively stable to oxidation. | [7][8] |
| Thermal (e.g., 60-85°C) | Moderate degradation | Moderate degradation | Elevated temperatures can lead to degradation. | [6][7][8] |
| Photolytic | Some degradation | Some degradation | Protection from light is recommended. | [7][8] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the formulation and analysis of intravenous this compound and its prodrugs.
Protocol 1: Shake-Flask Method for Aqueous Solubility Determination
Objective: To determine the thermodynamic equilibrium solubility of a compound in an aqueous buffer.
Materials:
-
Test compound (this compound or Fosthis compound)
-
Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker/incubator
-
Centrifuge
-
HPLC system with a validated analytical method for the test compound
-
0.22 µm syringe filters
Procedure:
-
Add an excess amount of the test compound to a glass vial. The amount should be sufficient to ensure that a saturated solution is formed and solid material remains.
-
Add a known volume of the aqueous buffer to the vial.
-
Seal the vials tightly and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C).
-
Shake the vials at a constant speed for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.
-
After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the filtered solution with the mobile phase of the HPLC method to a concentration within the calibrated range of the assay.
-
Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound.
-
Calculate the solubility in mg/mL or µg/mL, accounting for the dilution factor.
Protocol 2: Stability-Indicating RP-UPLC Method for Fosthis compound
Objective: To develop and validate a stability-indicating method for the quantification of Fosthis compound and its degradation products.
Chromatographic Conditions (Example):
-
Column: HSS, RP C18 (2.1 x 100 mm, 1.8 µm)
-
Mobile Phase: Isocratic mixture of 0.25 M potassium dihydrogen orthophosphate buffer (pH 6.5) and acetonitrile (55:45 v/v)
-
Flow Rate: 0.5 mL/min
-
Detection Wavelength: 286 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Procedure for Forced Degradation Study:
-
Acid Degradation: Dissolve the drug substance in mobile phase and add 0.1 N HCl. Heat at 65°C for 8 hours. Neutralize with 0.1 N NaOH before analysis.
-
Base Degradation: Dissolve the drug substance in mobile phase and add 0.1 N NaOH. Heat at 60°C for 10 hours. Neutralize with 0.1 N HCl before analysis.
-
Oxidative Degradation: Dissolve the drug substance in mobile phase and add 3% H2O2. Keep at room temperature for a specified duration.
-
Thermal Degradation: Store the solid drug substance or a solution at an elevated temperature (e.g., 85°C) for a specified duration.
-
Photodegradation: Expose a solution of the drug substance to UV light in a photostability chamber.
-
Analyze all stressed samples using the UPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent drug peak and from each other.
Protocol 3: Rabbit Marginal Ear Vein Model for Infusion Site Irritation
Objective: To assess the local tolerance of an intravenous formulation after infusion into a peripheral vein.
Materials:
-
New Zealand White rabbits
-
Test formulation
-
Vehicle control
-
Saline control
-
Catheters (22-24 gauge)
-
Infusion pump
-
Restrainers for rabbits
-
Scoring system for irritation (e.g., Draize scale)
Procedure:
-
Acclimatize the animals to the laboratory conditions.
-
On the day of the study, restrain the rabbit in a suitable restrainer.
-
Shave the fur over the marginal ear vein of both ears.
-
Aseptically place a catheter into the marginal ear vein of one ear.
-
Administer the test formulation via continuous infusion over a specified period (e.g., 30 minutes). Administer the vehicle and saline controls to separate groups of animals.
-
Observe the infusion site for any immediate reactions during and immediately after the infusion.
-
At predetermined time points post-infusion (e.g., 24, 48, and 72 hours), visually inspect the infusion site for signs of irritation, including:
-
Erythema (redness)
-
Edema (swelling)
-
Thrombosis (clot formation)
-
-
Score the observations using a standardized scoring system.
-
At the end of the observation period, the animals may be euthanized for histopathological examination of the vein and surrounding tissues to assess for signs of inflammation, necrosis, or other tissue damage.
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Mechanism of action of intravenous Fosthis compound in preventing delayed emesis.
Caption: Workflow for developing an intravenous Fosthis compound formulation.
Caption: Troubleshooting logic for reconstitution issues.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Challenges in the Development of Intravenous Neurokinin‐1 Receptor Antagonists: Results of a Safety and Pharmacokinetics Dose‐Finding, Phase 1 Study of Intravenous Fosthis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound/Palonosetron: A Review in Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Multiple approaches to reduce reconstitution time of lyophilized drug products with high protein concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. RP-HPLC method for estimating fosthis compound and palonosetron. [wisdomlib.org]
- 8. sphinxsai.com [sphinxsai.com]
- 9. inventi.in [inventi.in]
- 10. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 11. A Rabbit Model for Prolonged Continuous Intravenous Infusion Via a Peripherally Inserted Central Catheter - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research.vt.edu [research.vt.edu]
- 13. Overview of the neurokinin-1 receptor antagonists - Navari - Biotarget [biotarget.amegroups.org]
- 14. This compound and palonosetron trigger NK1 receptor internalization in NG108-15 cells - PMC [pmc.ncbi.nlm.nih.gov]
Refining antiemetic protocols with Netupitant for highly emetogenic chemotherapy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Netupitant in the context of highly emetogenic chemotherapy (HEC).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in preventing chemotherapy-induced nausea and vomiting (CINV)?
This compound is a highly selective antagonist of the human substance P/neurokinin-1 (NK1) receptor.[1][2][3] Substance P is a neuropeptide that, upon binding to NK1 receptors in the brain, is a key mediator of the delayed phase of emesis induced by chemotherapy.[2][3][4] By blocking this interaction, this compound effectively inhibits the signaling pathway responsible for delayed CINV.[5] It is often used in a fixed-dose combination with Palonosetron, a second-generation 5-HT3 receptor antagonist, which primarily targets the acute phase of CINV by blocking serotonin binding.[1][3][5][6] This dual-pathway blockade provides comprehensive protection against both acute and delayed emesis.[5][6]
Q2: We are observing inconsistent efficacy of this compound in our preclinical animal models. What are some potential reasons?
Several factors can contribute to variability in preclinical CINV studies:
-
Animal Model Selection: The ferret and the house musk shrew (Suncus murinus) are considered gold-standard models for emesis research due to their well-developed emetic reflex.[7][8] Rodents like rats and mice lack a vomiting reflex and are therefore unsuitable for studying emesis directly, though they can be used for nausea-like behaviors.[9]
-
Emetogenic Agent and Dosing: The choice and dose of the chemotherapeutic agent are critical. Cisplatin is a commonly used and potent emetogen that induces both acute and delayed emesis, mimicking the clinical scenario.[7][8][10] Ensure the dose is sufficient to induce a consistent emetic response in your chosen model.
-
Route of Administration and Formulation: The oral bioavailability of this compound is estimated to be greater than 60%.[2] However, issues with the formulation, such as poor solubility, could affect absorption and efficacy. Early intravenous formulations of this compound were discontinued due to tolerability issues like thrombophlebitis.[11]
-
Timing of Administration: For prophylactic treatment, this compound should be administered prior to the emetogenic challenge. The timing can be critical and may need to be optimized for your specific experimental design.
Q3: Are there known drug-drug interactions with this compound that we should be aware of in our experimental design?
Yes, this compound is a moderate inhibitor of the cytochrome P450 enzyme CYP3A4.[1][6][12] This can lead to significant drug interactions:
-
Dexamethasone: When co-administered with this compound, the systemic exposure of dexamethasone, a corticosteroid often used in antiemetic regimens, is significantly increased.[13][14][15] It is recommended to reduce the dose of dexamethasone by approximately 50% when used in combination with this compound.[16]
-
CYP3A4 Substrates: Caution should be exercised when co-administering this compound with other drugs that are metabolized by CYP3A4, as their plasma concentrations may be elevated.[1]
-
CYP3A4 Inducers: Strong CYP3A4 inducers, such as rifampin, can substantially decrease the plasma concentration of this compound, potentially reducing its efficacy.[12][15]
-
Palonosetron: No clinically relevant pharmacokinetic interactions have been observed between this compound and Palonosetron.[14][15]
Troubleshooting Guides
Issue 1: Suboptimal Efficacy in Delayed Emesis
| Potential Cause | Troubleshooting Steps |
| Insufficient this compound Dose | Titrate the dose of this compound in your animal model to determine the optimal effective dose. Published studies in ferrets have shown significant efficacy at doses as low as 0.3 mg/kg.[17] |
| Inappropriate Animal Model | Ensure you are using an animal model with a distinct delayed emetic phase, such as the ferret model with low-dose cisplatin.[10] |
| Drug Metabolism Differences | Be aware of potential species-specific differences in drug metabolism that may affect the half-life and efficacy of this compound. |
| Incorrect Timing of Efficacy Assessment | The delayed phase of CINV is typically observed from 25 to 120 hours post-chemotherapy.[18] Ensure your observation period accurately captures this phase. |
Issue 2: Formulation and Solubility Problems in In Vitro Assays
| Potential Cause | Troubleshooting Steps |
| Poor Aqueous Solubility | This compound is a lipophilic molecule. Use appropriate solvents like DMSO for stock solutions and ensure the final concentration of the solvent in your assay medium is minimal and does not affect cell viability. |
| Precipitation in Assay Buffer | Visually inspect for any precipitation when diluting the compound in aqueous buffers. Consider using a surfactant or a different buffer system if precipitation occurs. |
| Binding to Plasticware | Lipophilic compounds can adsorb to plastic surfaces. Use low-binding plates and pipette tips to minimize this effect. |
Quantitative Data
Table 1: Clinical Efficacy of Oral this compound/Palonosetron (NEPA) in Preventing CINV in Patients Receiving Highly Emetogenic Chemotherapy (HEC)
| Clinical Trial | Treatment Arm | Complete Response (Overall Phase, 0-120h) | Complete Response (Acute Phase, 0-24h) | Complete Response (Delayed Phase, 25-120h) |
| Hesketh et al., 2014 [19] | NEPA | 89.6% | 98.5% | - |
| Oral Palonosetron | 76.5% | - | - | |
| FDA Approval Data (Trial 1) [18] | NEPA | 89.6% | 98.5% | 90.4% |
| Oral Palonosetron | 76.5% | 89.7% | 80.1% |
Table 2: Preclinical Efficacy of this compound in Animal Models of Emesis
| Animal Model | Emetogen | This compound Dose (p.o.) | Inhibition of Emesis | Reference |
| Ferret | Cisplatin (10 mg/kg, i.p.) | 0.3 mg/kg | 95.2% | [17] |
| Ferret | Apomorphine | 0.3 mg/kg | 100% | [17] |
| Ferret | Cisplatin (5 mg/kg, i.p.) | 3 mg/kg | 100% (acute), 94.6% (delayed) | [17] |
Experimental Protocols
Protocol 1: In Vitro Evaluation of NK1 Receptor Antagonism using a Calcium Mobilization Assay
This protocol outlines a method to assess the functional antagonism of the NK1 receptor by this compound.
-
Cell Culture: Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human NK1 receptor in appropriate media.
-
Cell Plating: Seed the cells into 96-well black, clear-bottom plates and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Preparation: Prepare serial dilutions of this compound and a known NK1 receptor agonist (e.g., Substance P) in an appropriate assay buffer.
-
Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a defined period.
-
Agonist Stimulation: Add a fixed concentration of Substance P to the wells to stimulate the NK1 receptor.
-
Fluorescence Measurement: Measure the change in intracellular calcium concentration in real-time using a fluorescence plate reader.
-
Data Analysis: Calculate the IC50 value for this compound by plotting the inhibition of the Substance P-induced calcium response against the concentration of this compound.
Protocol 2: In Vivo Evaluation of Antiemetic Efficacy in the Ferret Model of Cisplatin-Induced Emesis
This protocol describes a method to evaluate the antiemetic efficacy of this compound in a ferret model.
-
Animal Acclimation: House ferrets individually and allow them to acclimate to the observation cages for at least 48 hours. Provide food and water ad libitum.
-
Baseline Observation: Observe the animals to ensure they are healthy and not exhibiting any signs of emesis prior to the experiment.
-
Drug Administration: Administer this compound (or vehicle control) orally at the desired dose and time point before the cisplatin challenge.
-
Cisplatin Administration: Administer a single intraperitoneal (i.p.) injection of cisplatin (e.g., 5-10 mg/kg).
-
Observation Period: Continuously observe the animals for a defined period (e.g., up to 72 hours) to record the number of retches and vomits. The acute phase is typically the first 24 hours, and the delayed phase is 25-72 hours.
-
Data Collection: Record the latency to the first emetic episode and the total number of retches and vomits for each animal.
-
Data Analysis: Compare the emetic responses between the this compound-treated groups and the vehicle control group to determine the percentage of inhibition of emesis.
Visualizations
Caption: Signaling pathways of chemotherapy-induced nausea and vomiting (CINV).
Caption: Preclinical experimental workflow for evaluating antiemetic efficacy.
Caption: Logical relationship of this compound's interaction with Dexamethasone.
References
- 1. drugs.com [drugs.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Akynzeo (this compound and Palonosetron), a Dual-Acting Oral Agent, Approved by the FDA for the Prevention of Chemotherapy-Induced Nausea and Vomiting [ahdbonline.com]
- 4. This compound | C30H32F6N4O | CID 6451149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound/Palonosetron: A Review in Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Profile of this compound/palonosetron (NEPA) fixed dose combination and its potential in the treatment of chemotherapy-induced nausea and vomiting (CINV) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pre-clinical Contract Research - Emesis [ndineuroscience.com]
- 8. Frontiers | Behavioral Patterns Associated with Chemotherapy-Induced Emesis: A Potential Signature for Nausea in Musk Shrews [frontiersin.org]
- 9. Measuring the nausea-to-emesis continuum in non-human animals: Refocusing on gastrointestinal vagal signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of chemotherapy/radiotherapy-induced emesis in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Challenges in the Development of Intravenous Neurokinin‐1 Receptor Antagonists: Results of a Safety and Pharmacokinetics Dose‐Finding, Phase 1 Study of Intravenous Fosthis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound-Palonosetron: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 13. Drug–drug interaction profile of components of a fixed combination of this compound and palonosetron: Review of clinical data - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
- 15. Drug-drug interaction profile of components of a fixed combination of this compound and palonosetron: Review of clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. nice.org.uk [nice.org.uk]
- 17. Profile of Antiemetic Activity of this compound Alone or in Combination with Palonosetron and Dexamethasone in Ferrets and Suncus murinus (House Musk Shrew) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The ASCO Post [ascopost.com]
- 19. The First Oral Fixed-Dose Combination of this compound and Palonosetron for the Treatment of Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating infusion-site reactions with fosnetupitant administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fosnetupitant. The information is designed to help mitigate and manage infusion-site reactions (ISRs) that may be encountered during experimental administration.
Troubleshooting Guides
Infusion-site reactions are a potential complication of intravenous drug administration. While fosthis compound is associated with a low incidence of ISRs, proper administration and vigilance are crucial.
Incidence of Infusion-Site Reactions with Fosthis compound
Clinical studies have demonstrated a favorable safety profile for fosthis compound regarding infusion-site reactions, particularly when compared to other neurokinin-1 (NK1) receptor antagonists like fosaprepitant.
| Study/Analysis | Fosthis compound Incidence of ISRs | Comparator (Fosaprepitant) Incidence of ISRs | Key Findings |
| Japanese Phase 3 Study (CONSOLE) | 0.3% | 3.6% | The incidence of treatment-related injection site reactions was significantly lower with fosthis compound.[1] |
| STOP-CINV Study | 1.68% (mild and considered unrelated to the drug) | Not directly compared | The study supports the low risk of infusion site reactions with IV fosthis compound.[1] |
| Multicenter Placebo-Controlled Study | ≤1% | Not applicable (placebo-controlled) | Fosthis compound at a dose of 235 mg had a satisfactory safety profile with a low incidence of ISRs.[2] |
Experimental Protocol: Management of Suspected Extravasation/Infiltration
Extravasation is the accidental leakage of a drug into the surrounding tissue, while infiltration refers to the leakage of a non-vesicant fluid.[2][3] The following protocol outlines the steps to take if extravasation or infiltration of fosthis compound is suspected during an experiment.
1. Immediate Steps:
-
Stop the Infusion Immediately: Halt the administration of fosthis compound at the first sign of a potential issue.[4]
-
Do Not Remove the Catheter: Leave the catheter in place initially to attempt to aspirate the fluid.[3][5]
-
Aspirate Fluid: Disconnect the IV tubing and attach a syringe to the catheter hub. Gently aspirate any visible fluid and blood from the catheter and surrounding tissue.[4][5]
-
Remove the Catheter: After aspiration, remove the catheter.
-
Notify Supervisor: Inform the principal investigator or lab supervisor of the event.
2. Assessment and Documentation:
-
Assess the Site: Visually inspect the infusion site for signs of erythema (redness), edema (swelling), pain, and blanching.[3]
-
Document the Event: Record the date, time, signs and symptoms, estimated volume of extravasated solution, and all actions taken. Photographic documentation is recommended.
3. Non-Pharmacological Interventions:
4. Monitoring:
-
Continue to monitor the site for any changes in symptoms. If pain, swelling, or redness worsens, or if there are signs of tissue necrosis (blistering, ulceration), seek immediate veterinary or medical consultation, depending on the experimental subject.
Frequently Asked Questions (FAQs)
Q1: What are the common signs and symptoms of an infusion-site reaction?
A1: Common signs and symptoms include pain, burning, stinging, swelling, redness (erythema), and blanching at the injection site or along the vein.[3]
Q2: Is fosthis compound considered a vesicant?
A2: Fosthis compound is not classified as a vesicant. Vesicants are drugs that can cause severe tissue damage, including blistering and necrosis, if they leak outside the vein.[4] However, any IV-administered drug can cause local irritation.
Q3: What is the standard administration protocol for fosthis compound to minimize the risk of ISRs?
A3: The standard administration is an intravenous infusion over 30 minutes.[6][8] A recent study has also shown that a 15-minute infusion is safe and does not increase the incidence of ISRs.[7][9]
Q4: Can premedication be used to prevent infusion-site reactions with fosthis compound?
A4: While premedication with corticosteroids and antihistamines is common for preventing hypersensitivity reactions to some drugs, it is not standard practice for preventing local infusion-site reactions with fosthis compound due to its low incidence.[10][11]
Q5: What is the mechanism behind infusion-related phlebitis?
A5: Infusion-related phlebitis, or inflammation of the vein, can be caused by several factors, including:
-
Chemical irritation: The pH or osmolarity of the infused drug can differ from that of the blood, leading to irritation of the vein's endothelial lining.[12]
-
Mechanical irritation: The catheter itself can cause friction and damage to the vein wall.[12]
-
Infectious phlebitis: Contamination of the catheter insertion site can lead to a bacterial infection.[12]
Visualizations
Signaling Pathway: Drug-Induced Vascular Inflammation
This diagram illustrates a generalized pathway for vascular inflammation that can be triggered by intravenous drug administration, leading to an infusion-site reaction.
Caption: Generalized signaling pathway of drug-induced vascular inflammation.
Experimental Workflow: Management of Suspected Fosthis compound Extravasation
This workflow provides a logical sequence of actions for researchers to follow when a fosthis compound extravasation is suspected.
Caption: Experimental workflow for managing suspected fosthis compound extravasation.
References
- 1. Hypersensitivity infusion reaction management [myamericannurse.com]
- 2. Infiltration vs Extravasation in IV Therapy: Nursing Guide [simplenursing.com]
- 3. What are current recommendations for treatment of drug extravasation? | Drug Information Group | University of Illinois Chicago [dig.pharmacy.uic.edu]
- 4. Guidelines for the management of extravasation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pogo.ca [pogo.ca]
- 6. Phlebitis vs. inflitration: Causes, symptoms, and treatment [medicalnewstoday.com]
- 7. nurseslabs.com [nurseslabs.com]
- 8. Management of infusion-related reactions in cancer therapy: strategies and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Infusion or Immune Reactions | American Cancer Society [cancer.org]
- 11. physiciansweekly.com [physiciansweekly.com]
- 12. uspharmacist.com [uspharmacist.com]
Technical Support Center: Optimizing Netupitant Efficacy in Multi-Day Chemotherapy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the efficacy of Netupitant, primarily as part of the fixed-dose combination NEPA (this compound/Palonosetron), in the context of multi-day chemotherapy regimens.
Troubleshooting Guides
This section addresses specific issues that may arise during experimental and clinical use.
Issue 1: Suboptimal Control of Delayed Chemotherapy-Induced Nausea and Vomiting (CINV) in a Multi-Day Regimen
-
Question: Our study protocol, using a single dose of NEPA on day 1 of a 3-day chemotherapy regimen, is showing breakthrough nausea and vomiting on days 3 and 4. How can we improve control of delayed CINV?
-
Answer: While NEPA has a long half-life, the emetogenic potential of multi-day chemotherapy can present a sustained challenge.[1] Consider the following strategies:
-
Dexamethasone Adjustment: Ensure appropriate dexamethasone dosing is continued on subsequent days of and after chemotherapy. For highly emetogenic chemotherapy (HEC), dexamethasone should be administered on days 2 through 4.[2][3] For moderately emetogenic chemotherapy (MEC), day 1 dexamethasone is standard, but continuation may be warranted based on the specific regimen and patient risk factors.[2][4]
-
Alternate Dosing of NEPA: For certain high-risk multi-day regimens, an alternate-day dosing strategy for NEPA has been explored, based on the elimination half-lives of this compound (approximately 88 hours) and palonosetron (approximately 48 hours).[5] A second dose of NEPA on day 3 may provide better coverage.[5]
-
Addition of Olanzapine: For patients experiencing breakthrough CINV, especially with HEC, the addition of olanzapine to the antiemetic regimen on subsequent cycles has been shown to significantly improve CINV control.[6]
-
Issue 2: Managing Drug Interactions with Concomitantly Administered Chemotherapy Agents
-
Question: We are using a taxane-based chemotherapy regimen, which are CYP3A4 substrates. What is the risk of a drug-drug interaction with this compound and how should it be managed?
-
Answer: this compound is a moderate inhibitor of the CYP3A4 enzyme.[7] This can lead to increased plasma concentrations of co-administered CYP3A4 substrates, potentially increasing their toxicity.[7][8] This inhibitory effect can persist for at least 4 days after a single dose of NEPA.[8]
-
Monitoring: Closely monitor patients for adverse events associated with the chemotherapeutic agent (e.g., docetaxel, paclitaxel, etoposide, cyclophosphamide).[7]
-
Dose Adjustment of Chemotherapy: While routine dose adjustments are not always recommended, be prepared to reduce the chemotherapy dose if toxicity is observed.
-
Dexamethasone Dose Reduction: A key interaction is with dexamethasone, a CYP3A4 substrate. When administered with NEPA, the dexamethasone dose should be reduced.[5][9] For HEC regimens, the recommended oral dexamethasone dose is 12 mg on day 1 and 8 mg on days 2-4 when given with NEPA.[2][3]
-
Issue 3: Breakthrough CINV in the First Cycle Despite Guideline-Recommended Prophylaxis
-
Question: A subject in our trial experienced breakthrough CINV in the first cycle of a moderately emetogenic, multi-day chemotherapy regimen, despite receiving NEPA and dexamethasone on day 1. What is the recommended strategy for subsequent cycles?
-
Answer: Patients who experience breakthrough CINV in their first cycle are at a higher risk for it in subsequent cycles.[6] Antiemetic guidelines recommend adding agents from a different drug class that were not used in the initial cycle.[6]
-
Escalation of Therapy: For MEC patients who fail a two-drug regimen (NEPA contains an NK1 receptor antagonist and a 5-HT3 receptor antagonist), upgrading to a three-drug regimen by adding olanzapine in the next cycle is a viable strategy.[6]
-
IV Formulation: Consider switching from oral NEPA to intravenous (IV) NEPA (fosthis compound/palonosetron) to ensure complete bioavailability, although both formulations have demonstrated similar efficacy.[10]
-
Frequently Asked Questions (FAQs)
Q1: What is the rationale for the fixed combination of this compound and Palonosetron (NEPA)?
A1: NEPA targets two critical pathways involved in CINV.[10] this compound is a highly selective neurokinin-1 (NK1) receptor antagonist that primarily inhibits substance P-mediated delayed emesis.[8] Palonosetron is a second-generation serotonin-3 (5-HT3) receptor antagonist with a longer half-life and higher receptor affinity than first-generation agents, making it effective against both acute and, to some extent, delayed CINV.[8][11] Their complementary mechanisms and long half-lives provide broad protection over the 5-day risk period with a single dose.[10][11]
Q2: How does the efficacy of a single dose of NEPA compare to a 3-day aprepitant regimen in HEC?
A2: Pooled analyses of clinical trials have shown that a single dose of NEPA is more effective than a 3-day aprepitant-based regimen in preventing delayed CINV.[12][13] While efficacy in the acute phase (0-24 hours) is similar, NEPA demonstrates significantly higher complete response rates in the delayed phase (24-120 hours).[12][13] Daily rates of breakthrough CINV tend to decrease over the 5-day period with NEPA, whereas they remain relatively constant with the aprepitant regimen.[13][14]
Q3: Can NEPA be used without dexamethasone in multi-day chemotherapy?
A3: In specific clinical settings, such as patients undergoing myeloablative treatment for hematopoietic stem cell transplantation where corticosteroids may increase infection risk, multiple alternate doses of NEPA without dexamethasone have been shown to be highly effective and well-tolerated.[11] However, for most standard multi-day chemotherapy regimens, co-administration with dexamethasone is recommended by international guidelines to achieve optimal efficacy.[5][10]
Q4: What is Fosthis compound?
A4: Fosthis compound is an intravenous (IV), phosphorylated prodrug of this compound.[15][16] It is rapidly converted to this compound in the body.[17] The IV formulation of NEPA combines fosthis compound and palonosetron and is bioequivalent to the oral formulation.[17] It offers an alternative for patients who cannot take oral medication.
Data Presentation
Table 1: Recommended Dosing of Oral NEPA and Dexamethasone
| Chemotherapy Emetogenicity | NEPA (this compound 300 mg/Palonosetron 0.5 mg) | Dexamethasone (Oral) |
| Highly Emetogenic (HEC) | One capsule ~1 hour before chemotherapy on Day 1 | Day 1: 12 mg, 30 mins before chemoDays 2-4: 8 mg once daily |
| Moderately Emetogenic (MEC) | One capsule ~1 hour before chemotherapy on Day 1 | Day 1: 12 mg, 30 mins before chemoDays 2-4: Not necessary |
Data sourced from multiple clinical guidelines and prescribing information.[2][3][4][18]
Table 2: Efficacy of NEPA vs. Aprepitant Regimen in Highly Emetogenic Chemotherapy (Pooled Analysis)
| Efficacy Endpoint (Overall Phase: 0-120h) | NEPA + Dexamethasone | Aprepitant Regimen + Dexamethasone |
| Complete Response (No emesis, no rescue medication) | Significantly Higher | Lower |
| No Significant Nausea | Significantly Higher | Lower |
| Breakthrough CINV (≥3 days) | Lower Proportion of Patients | Higher Proportion of Patients |
This table summarizes findings from a pooled analysis of three pivotal trials.[12][13]
Experimental Protocols
Protocol: Evaluation of Antiemetic Efficacy in a Preclinical Ferret Model of Multi-Day Cisplatin-Induced Emesis
-
Animal Model: Male ferrets, fasted overnight with water ad libitum.
-
Acclimation: Animals are acclimated to the observation chambers for at least 24 hours prior to the experiment.
-
Antiemetic Administration:
-
Vehicle control group (e.g., saline or appropriate solvent).
-
This compound (or NEPA) group: Administer orally (via gavage) or intravenously 1-2 hours before the first dose of chemotherapy.
-
Positive control group (e.g., aprepitant).
-
-
Chemotherapy Induction:
-
Administer cisplatin (e.g., 5 mg/kg, intraperitoneally) on Day 1 and Day 3 to induce a multi-day emetic response.
-
-
Observation:
-
Continuously video-record animals for 72-96 hours post-first cisplatin administration.
-
Quantify the number of retching and vomiting episodes. An emetic episode is defined as a series of forceful abdominal contractions associated with either retching or the expulsion of gastric contents.
-
-
Data Analysis:
-
Compare the mean number of emetic episodes between treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Calculate the percentage of animals in each group achieving a complete response (zero emetic episodes).
-
Protocol: Clinical Trial Design for Evaluating NEPA in Multi-Day Chemotherapy
-
Study Design: A randomized, double-blind, active-controlled, parallel-group study.
-
Patient Population: Chemotherapy-naïve adult patients scheduled to receive a multi-day (e.g., 3-5 days) moderately or highly emetogenic chemotherapy regimen.
-
Treatment Arms:
-
Arm A (Experimental): Single dose of oral NEPA (300 mg/0.5 mg) plus dexamethasone on Day 1, followed by placebo on subsequent days.
-
Arm B (Active Control): Guideline-recommended antiemetic regimen for multi-day chemotherapy (e.g., aprepitant and a 5-HT3 RA on Day 1 and subsequent days as per standard of care) plus dexamethasone.
-
-
Primary Endpoint:
-
Complete Response (CR): Defined as no emetic episodes and no use of rescue medication during the overall phase (from the start of chemotherapy until 24 hours after the last dose of the multi-day regimen).
-
-
Secondary Endpoints:
-
CR rates in the acute (0-24h after first chemo dose) and delayed phases.
-
Proportion of patients with no significant nausea (assessed via a Visual Analog Scale, VAS).
-
Time to first emetic event or use of rescue medication.
-
Safety and tolerability.
-
-
Patient-Reported Outcomes:
-
Patients complete a daily diary to record emetic episodes, nausea severity (VAS score), and use of any rescue medications.[6]
-
Visualizations
References
- 1. One shot NEPA plus dexamethasone to prevent multiple-day chemotherapy in sarcoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Akynzeo (this compound/palonosetron) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 3. drugs.com [drugs.com]
- 4. This compound-Palonosetron: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. Dexamethasone-Sparing Strategies Using this compound and Palonosetron Fixed-Dose Combination for Prophylaxis of Chemotherapy-Induced Nausea and Vomiting: A Case Series [jhoponline.com]
- 6. NEPA (this compound/Palonosetron) for the Prevention of Chemotherapy‐Induced Nausea and Vomiting (CINV) in Patients Receiving Highly or Moderately Emetogenic Chemotherapy Who Experienced Breakthrough CINV in Cycle 1 of Chemotherapy: A Phase II Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound/Palonosetron: A Review in Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fixed-Combination this compound/Palonosetron for Prevention of Chemotherapy-Induced Nausea and Vomiting - The ASCO Post [ascopost.com]
- 9. Drug–drug interaction profile of components of a fixed combination of this compound and palonosetron: Review of clinical data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound-palonosetron (NEPA) for Preventing Chemotherapy-induced Nausea and Vomiting: From Clinical Trials to Daily Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy and safety of multiple doses of NEPA without dexamethasone in preventing nausea and vomiting induced by multiple-day and high-dose chemotherapy in patients with non-Hodgkin’s lymphoma undergoing autologous hematopoietic stem cell transplantation: a phase IIa, multicenter study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. targetedonc.com [targetedonc.com]
- 14. ascopubs.org [ascopubs.org]
- 15. ascopubs.org [ascopubs.org]
- 16. ascopubs.org [ascopubs.org]
- 17. Multicenter, placebo‐controlled, double‐blind, randomized study of fosthis compound in combination with palonosetron for the prevention of chemotherapy‐induced nausea and vomiting in patients receiving highly emetogenic chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. accessdata.fda.gov [accessdata.fda.gov]
Validation & Comparative
A Comparative Analysis of Netupitant and Other NK1 Receptor Antagonists in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neurokinin-1 (NK1) receptor antagonist Netupitant with other key alternatives, including Aprepitant, Rolapitant, and Fosaprepitant. The analysis is supported by experimental data to assist researchers and drug development professionals in their evaluation of these compounds for the prevention of chemotherapy-induced nausea and vomiting (CINV).
Introduction to NK1 Receptor Antagonism
The NK1 receptor, a G-protein coupled receptor, is the primary receptor for Substance P, a neuropeptide implicated in the transmission of pain signals and the induction of nausea and vomiting.[1] Antagonism of the NK1 receptor is a clinically validated strategy for preventing CINV, particularly the delayed phase which is often poorly controlled by other antiemetic classes like 5-HT3 receptor antagonists.[1][2] The first oral NK1 receptor antagonist, Aprepitant, was approved in 2003, followed by its intravenous prodrug, Fosaprepitant, in 2008.[3] this compound, administered as a fixed oral combination with the 5-HT3 receptor antagonist palonosetron (NEPA), was approved in 2014, and Rolapitant was approved in 2015.[3]
Comparative Data Presentation
The following tables summarize the key in vitro binding affinities and pharmacokinetic properties of this compound and its main competitors.
In Vitro Binding Affinity
Both this compound and its alternatives demonstrate high, sub-nanomolar binding affinity for the human NK1 receptor.
| Compound | Binding Affinity (Ki) for human NK1 Receptor | Selectivity |
| This compound | 0.95 nM (pKi = 9.0)[1][4] | >1000-fold over NK2 and NK3 receptors[1] |
| Aprepitant | 0.1 - 0.9 nM[5] | ~3000-fold over NK3 and ~45,000-fold over NK2 receptors[6] |
| Rolapitant | 0.66 nM[3][7] | >1000-fold over NK2 and NK3 receptors[7] |
| Fosaprepitant | Prodrug, converted to Aprepitant[3] | N/A |
Fosaprepitant is a water-soluble prodrug of aprepitant and is converted to aprepitant in the body.[3]
Pharmacokinetic Profile
Significant differences exist in the pharmacokinetic profiles of these antagonists, particularly in their half-lives, which influences their dosing schedules and duration of action.
| Parameter | This compound | Aprepitant | Rolapitant | Fosaprepitant (as Aprepitant) |
| Half-life (t½) | ~80-90 hours[3][8] | 9 - 13 hours[3] | ~180 hours[8] | 9 - 13 hours[3] |
| Time to Peak Plasma Concentration (Tmax) | ~5 hours[3] | ~4 hours[3] | ~4 hours[3] | ~0.5 hours[3] |
| Peak Plasma Concentration (Cmax) | 434 ng/mL[3] | 1400 - 1600 ng/mL[3] | 968 ng/mL[3] | 4200 ng/mL[3] |
| Protein Binding | >99%[9] | >95% | 99.8%[10] | >95% |
| Metabolism | CYP3A4 (Substrate and moderate inhibitor)[8] | CYP3A4 (Substrate, moderate inhibitor, and inducer) | CYP3A4 (Substrate, moderate inhibitor of CYP2D6)[3] | Converted to Aprepitant |
Signaling Pathways and Experimental Workflows
NK1 Receptor Signaling Pathway
The binding of Substance P to the NK1 receptor initiates a signaling cascade through G-proteins, primarily Gαq.[1] This leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[1] These downstream events contribute to neuronal excitation and the emetic reflex.[1] NK1 receptor antagonists like this compound competitively block the binding of Substance P, thereby inhibiting this pathway.
Caption: NK1 Receptor Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow: Evaluating NK1 Receptor Antagonists
The evaluation of novel NK1 receptor antagonists typically follows a standardized workflow, beginning with in vitro binding assays and progressing to in vivo efficacy models.
References
- 1. benchchem.com [benchchem.com]
- 2. Management of acute and delayed chemotherapy-induced nausea and vomiting: role of this compound–palonosetron combination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential pharmacology and clinical utility of rolapitant in chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Neurokinin receptor | TargetMol [targetmol.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Recent developments in the clinical pharmacology of rolapitant: subanalyses in specific populations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overview of the neurokinin-1 receptor antagonists - Navari - Biotarget [biotarget.amegroups.org]
- 9. Complementary Pharmacokinetic Profiles of this compound and Palonosetron Support the Rationale for Their Oral Fixed Combination for the Prevention of Chemotherapy‐Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rolapitant - Wikipedia [en.wikipedia.org]
The Synergistic Guard: Validating the Efficacy of Netupitant and Palonosetron in CINV Prophylaxis
A Comparative Guide for Researchers and Drug Development Professionals
Chemotherapy-induced nausea and vomiting (CINV) remains a significant challenge in cancer care, impacting patient quality of life and treatment adherence. The combination of netupitant, a highly selective neurokinin-1 (NK1) receptor antagonist, and palonosetron, a second-generation 5-hydroxytryptamine-3 (5-HT3) receptor antagonist, represents a pivotal advancement in CINV prophylaxis. This guide provides a comprehensive comparison of the this compound-palonosetron fixed combination (NEPA) with alternative antiemetic regimens, supported by experimental data, detailed methodologies, and visualizations of the underlying mechanisms.
Unveiling the Synergy: Mechanism of Action
The enhanced efficacy of NEPA stems from a synergistic interaction between its two components, targeting two distinct but interconnected pathways involved in emesis. This compound blocks the binding of substance P to NK1 receptors, a key mediator of delayed CINV. Palonosetron antagonizes 5-HT3 receptors, crucial in the acute phase of CINV.
The synergy is further explained by two key mechanisms. Firstly, palonosetron has been shown to inhibit the cross-talk between the 5-HT3 and NK1 receptor signaling pathways.[1][2] Secondly, in-vitro studies have demonstrated that both this compound and palonosetron can induce the internalization of NK1 receptors, and when used together, this effect is additive.[3][4][5] This dual action provides a more comprehensive and sustained blockade of the emetic signaling cascade.
Clinical Efficacy: A Head-to-Head Comparison
Clinical trials have consistently demonstrated the superiority of NEPA over single-agent palonosetron and its non-inferiority, and in some aspects superiority, to a three-day aprepitant-based regimen for the prevention of CINV in patients receiving both highly emetogenic chemotherapy (HEC) and moderately emetogenic chemotherapy (MEC).
Table 1: Efficacy of NEPA vs. Palonosetron in MEC (Anthracycline-Cyclophosphamide)
| Efficacy Endpoint | NEPA + Dexamethasone | Palonosetron + Dexamethasone | P-value |
| Complete Response (Delayed Phase: 25-120h) | 76.9% | 69.5% | 0.001 |
| Complete Response (Overall: 0-120h) | 74.3% | 66.6% | 0.001 |
| Complete Response (Acute Phase: 0-24h) | 88.4% | 85.0% | 0.047 |
| Data from a multinational, randomized, double-blind, parallel-group phase III study in 1455 chemotherapy-naïve patients.[6] |
Table 2: Efficacy of NEPA vs. Aprepitant-based Regimen in HEC
| Efficacy Endpoint | NEPA + Dexamethasone (Single Dose) | Aprepitant + 5-HT3 RA + Dexamethasone (3-Day Regimen) | P-value |
| Complete Response (Delayed Phase: 25-120h) | 81.8% | 76.9% | 0.038 |
| Complete Protection (Delayed Phase) | 73.6% | 68.4% | 0.049 |
| No Significant Nausea (Overall: 0-120h) | 79.5% | 74.1% | 0.027 |
| Data from a pooled analysis of three pivotal, multicenter, randomized, double-blind/double-dummy registration studies of cisplatin-based HEC.[7] |
Comparison with Other Antiemetic Agents
The landscape of CINV prophylaxis includes several other effective agents. The following table provides a comparative overview of their efficacy.
Table 3: Efficacy of Alternative Antiemetic Agents in CINV
| Agent/Regimen | Chemotherapy Emetogenicity | Efficacy Endpoint (Phase) | Complete Response Rate |
| Rolapitant + Granisetron + Dexamethasone | HEC | Delayed | 70.1% - 73% |
| Rolapitant + Granisetron + Dexamethasone | MEC | Delayed | 71.3% |
| Olanzapine (5mg or 10mg) + 5-HT3 RA + Dexamethasone | HEC/MEC | Overall | ~72% |
| Extended-Release Granisetron + Dexamethasone | MEC | Delayed | 69% |
| Extended-Release Granisetron + Dexamethasone | AC Combination | Delayed | 50% |
| Fosaprepitant + Ondansetron + Dexamethasone | HEC | Overall | 71.9% |
| Data compiled from various phase III clinical trials.[8][9][10][11][12][13] |
Experimental Protocols
The synergistic effects of this compound and palonosetron have been validated through rigorous in-vitro and clinical studies. Below are the methodologies for key experiments.
NK1 Receptor Internalization Assay
This assay is crucial for demonstrating the additive effect of this compound and palonosetron on NK1 receptor internalization.
Methodology:
-
Cell Culture: NG108-15 cells, which endogenously express both 5-HT3 and NK1 receptors, are cultured under standard conditions.
-
Drug Treatment: Cells are treated with this compound, palonosetron, the combination of both, or a vehicle control for a specified period.
-
Radioligand Binding: Following drug treatment and washing, cells are incubated with a radiolabeled NK1 receptor antagonist, such as [3H]-netupitant.
-
Quantification: The amount of radioligand bound to the cell surface is quantified using a scintillation counter.
-
Analysis: A reduction in the binding of the radiolabeled antagonist in the drug-treated groups compared to the control group indicates internalization of the NK1 receptors. The additive effect is observed when the combination treatment shows a significantly greater reduction in binding than either drug alone.[3]
Substance P-Induced Calcium Mobilization Assay
This assay demonstrates the functional consequence of NK1 receptor antagonism and the synergistic inhibition by this compound and palonosetron.
Methodology:
-
Cell Preparation: NG108-15 cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Drug Incubation: Cells are pre-incubated with varying concentrations of this compound, palonosetron, the combination, or other 5-HT3 receptor antagonists (e.g., ondansetron, granisetron) as controls.
-
Stimulation: The cells are then stimulated with Substance P, the natural ligand for the NK1 receptor.
-
Measurement: The intracellular calcium concentration is measured by detecting changes in the fluorescence of the calcium-sensitive dye using a fluorometer.
-
Analysis: The inhibition of the Substance P-induced calcium response by the antagonists is quantified. A synergistic effect is demonstrated when the combination of this compound and palonosetron shows a significantly greater inhibition of the calcium response compared to the individual agents.[2][14]
Conclusion
The fixed-dose combination of this compound and palonosetron offers a significant advancement in the prevention of CINV. Its synergistic mechanism, targeting multiple emetic pathways, translates into superior clinical efficacy compared to single-agent therapy and a convenient single-dose administration compared to multi-day regimens. The robust preclinical and clinical data validate the rationale for this combination, establishing it as a cornerstone of modern antiemetic therapy for patients undergoing emetogenic chemotherapy.
References
- 1. The antiemetic 5-HT3 receptor antagonist Palonosetron inhibits substance P-mediated responses in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Antiemetic 5-HT3 Receptor Antagonist Palonosetron Inhibits Substance P-Mediated Responses In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and palonosetron trigger NK1 receptor internalization in NG108-15 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and palonosetron trigger NK1 receptor internalization in NG108-15 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A randomized phase III study evaluating the efficacy and safety of NEPA, a fixed-dose combination of this compound and palonosetron, for prevention of chemotherapy-induced nausea and vomiting following moderately emetogenic chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. targetedonc.com [targetedonc.com]
- 8. Aprepitant and Fosaprepitant: A 10-Year Review of Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. Varubi (Rolapitant) Approved for the Prevention of Delayed-Onset Chemotherapy-Induced Nausea and Vomiting [ahdbonline.com]
- 11. onclive.com [onclive.com]
- 12. ascopubs.org [ascopubs.org]
- 13. researchgate.net [researchgate.net]
- 14. Inhibition of substance P-mediated responses in NG108-15 cells by this compound and palonosetron exhibit synergistic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Netupitant/Palonosetron (NEPA) vs. 5-HT3 Receptor Antagonist Monotherapy for Chemotherapy-Induced Nausea and Vomiting
A definitive guide for researchers and drug development professionals on the enhanced efficacy of dual-pathway inhibition in preventing chemotherapy-induced nausea and vomiting (CINV). This report synthesizes data from pivotal clinical trials to compare the fixed-dose combination of Netupitant/Palonosetron (NEPA) against 5-HT3 receptor antagonist (RA) monotherapy, providing a comprehensive overview of experimental data, methodologies, and underlying signaling pathways.
Chemotherapy-induced nausea and vomiting (CINV) remains a significant challenge in cancer treatment, impacting patient quality of life and treatment adherence.[1][2] The introduction of 5-HT3 receptor antagonists was a major step forward in managing acute CINV.[1][3] However, the delayed phase of CINV, often mediated by Substance P acting on neurokinin-1 (NK1) receptors, required a different therapeutic approach.[4][5] The development of this compound/Palonosetron (NEPA), a fixed-dose combination of an NK1 receptor antagonist (this compound) and a second-generation 5-HT3 receptor antagonist (palonosetron), offers a dual-pathway approach to CINV prevention.[2][6][7] This guide provides a detailed comparison of the efficacy of NEPA versus 5-HT3 RA monotherapy, supported by clinical trial data and mechanistic insights.
Superior Efficacy of NEPA in Clinical Trials
Clinical studies have consistently demonstrated the superior efficacy of NEPA in preventing CINV compared to 5-HT3 RA monotherapy, particularly in patients receiving moderately emetogenic chemotherapy (MEC) and highly emetogenic chemotherapy (HEC).
Efficacy in Patients Receiving Moderately Emetogenic Chemotherapy (MEC)
A pivotal Phase III randomized, double-blind trial evaluated the efficacy of a single oral dose of NEPA (300 mg this compound/0.50 mg palonosetron) compared to oral palonosetron (0.50 mg) alone in chemotherapy-naïve patients receiving MEC.[8] Both groups also received dexamethasone on day 1. The primary endpoint was the percentage of patients achieving a complete response (CR), defined as no emesis and no use of rescue medication.
Table 1: Complete Response Rates in Patients Receiving MEC [8]
| Time Phase | NEPA + Dexamethasone | Palonosetron + Dexamethasone | p-value |
| Delayed (25-120h) | 76.9% | 69.5% | 0.001 |
| Overall (0-120h) | 74.3% | 66.6% | 0.001 |
| Acute (0-24h) | 88.4% | 85.0% | 0.047 |
The results clearly indicate that NEPA provided significantly better protection against both acute and delayed CINV compared to palonosetron alone.[8]
Efficacy in Patients Receiving Highly Emetogenic Chemotherapy (HEC)
In a study involving patients undergoing hematopoietic stem cell transplantation (HSCT) with multiday conditioning chemotherapy, NEPA demonstrated significantly higher complete response rates compared to a 5-HT3 RA monotherapy regimen.[7]
Table 2: Efficacy of NEPA vs. 5-HT3 RA in HSCT Patients [7]
| Efficacy Outcome | Time Phase | NEPA Group (n=106) | 5-HT3 RA Group (n=107) | p-value |
| Complete Response | Overall | 71.7% | 32.7% | <0.001 |
| Acute | 78.3% | 43.0% | <0.001 | |
| Delayed | 84.9% | 58.9% | <0.001 | |
| Complete Control | Overall | 48.1% | 19.6% | <0.001 |
| No Vomiting | Overall | 72.6% | 36.4% | <0.001 |
| No Significant Nausea | Overall | 65.1% | 38.3% | <0.001 |
A pooled analysis of three phase 2/3 studies in patients receiving HEC also showed that a single dose of NEPA with dexamethasone was more effective than a 3-day aprepitant-based regimen (which includes a 5-HT3 RA and dexamethasone).[9]
Table 3: Pooled Analysis in HEC Patients - NEPA vs. Aprepitant Regimen [9]
| Efficacy Endpoint | Time Phase | NEPA + Dexamethasone | Aprepitant + 5-HT3 RA + Dexamethasone | p-value |
| Complete Response | Delayed | 81.8% | 76.9% | 0.038 |
| Complete Protection | Delayed | 73.6% | 68.4% | 0.049 |
| No Significant Nausea | Delayed | 81.5% | 76.4% | 0.032 |
These findings underscore the enhanced and prolonged efficacy of NEPA in the more challenging setting of HEC.
Understanding the Mechanism of Action: A Dual-Pathways Approach
The superior efficacy of NEPA stems from its ability to target two distinct signaling pathways involved in CINV.[2]
Caption: Dual signaling pathways of CINV and points of intervention for NEPA.
Palonosetron is a second-generation 5-HT3 receptor antagonist with a high binding affinity and a long half-life, making it effective against both acute and, to some extent, delayed CINV.[1][2][10] this compound is a highly selective NK1 receptor antagonist that blocks the binding of Substance P, a key mediator of delayed nausea and vomiting.[2][10][11] There is also evidence that palonosetron can inhibit the crosstalk between the 5-HT3 and NK1 receptor pathways, and that this compound and palonosetron may act synergistically.[6][12]
Experimental Protocols in CINV Clinical Trials
The clinical trials cited in this guide generally follow a standard methodology for evaluating the efficacy of antiemetic therapies.
Caption: A typical workflow for a CINV clinical trial.
Key Methodological Components:
-
Patient Population: The studies typically enroll chemotherapy-naïve adult patients scheduled to receive either HEC or MEC regimens to avoid confounding factors from prior CINV experiences.
-
Study Design: A randomized, double-blind, active-comparator design is the standard.[13] This ensures that neither the patient nor the investigator knows which treatment is being administered, minimizing bias.
-
Treatment Arms: The investigational arm (e.g., NEPA) is compared against a standard-of-care or active comparator arm (e.g., a 5-HT3 RA monotherapy).[13] Dexamethasone is often included in both arms as part of the standard antiemetic regimen.
-
Efficacy Endpoints: The primary endpoint is typically the rate of Complete Response (CR), defined as no emetic episodes and no use of rescue medication.[13] Secondary endpoints often include the proportion of patients with no emesis, no significant nausea, and complete protection (CR with no significant nausea).
-
Assessment Periods: Efficacy is assessed during three distinct phases:
-
Acute Phase: 0 to 24 hours post-chemotherapy.
-
Delayed Phase: 24 to 120 hours post-chemotherapy.
-
Overall Phase: 0 to 120 hours post-chemotherapy.
-
-
Data Collection: Patients typically record episodes of emesis, nausea severity (using a visual analog scale), and any use of rescue medication in a daily diary.
Conclusion
The evidence from robust clinical trials strongly supports the superior efficacy of the fixed-dose combination of this compound/Palonosetron over 5-HT3 RA monotherapy for the prevention of both acute and delayed CINV in patients receiving moderately and highly emetogenic chemotherapy. This enhanced efficacy is attributed to the dual inhibition of two key CINV pathways. For researchers and drug development professionals, the success of NEPA highlights the value of a multi-targeted approach in addressing complex physiological responses like chemotherapy-induced nausea and vomiting. The well-defined clinical trial methodologies provide a clear framework for the continued development and evaluation of novel antiemetic therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Profile of this compound/palonosetron (NEPA) fixed dose combination and its potential in the treatment of chemotherapy-induced nausea and vomiting (CINV) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of 5-HT(3) and NK(1) receptor antagonists in prevention of emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurokinin-1 receptor antagonists in the current management of chemotherapy-induced nausea and vomiting | EurekAlert! [eurekalert.org]
- 5. cdn.amegroups.cn [cdn.amegroups.cn]
- 6. This compound/Palonosetron: A Review in Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of this compound/palonosetron with 5-hydroxytryptamine-3 receptor antagonist in preventing of chemotherapy-induced nausea and vomiting in patients undergoing hematopoietic stem cell transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A randomized phase III study evaluating the efficacy and safety of NEPA, a fixed-dose combination of this compound and palonosetron, for prevention of chemotherapy-induced nausea and vomiting following moderately emetogenic chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. targetedonc.com [targetedonc.com]
- 10. drugs.com [drugs.com]
- 11. This compound and Palonosetron: MedlinePlus Drug Information [medlineplus.gov]
- 12. ovid.com [ovid.com]
- 13. aacrjournals.org [aacrjournals.org]
A Head-to-Head Preclinical Comparison of Netupitant and Rolapitant for Chemotherapy-Induced Nausea and Vomiting
A detailed guide for researchers and drug development professionals on the preclinical profiles of two leading NK1 receptor antagonists.
This guide provides a comprehensive preclinical comparison of netupitant and rolapitant, two selective neurokinin-1 (NK1) receptor antagonists pivotal in the management of chemotherapy-induced nausea and vomiting (CINV). By examining key pharmacodynamic and pharmacokinetic parameters from various preclinical models, this document aims to offer an objective resource for the scientific community.
Pharmacodynamic Properties: Receptor Binding and Occupancy
Both this compound and rolapitant are highly potent and selective antagonists of the human NK1 receptor, the primary receptor for substance P, a key neurotransmitter in the emetic pathway.[1] While both drugs exhibit sub-nanomolar binding affinities, rolapitant demonstrates a slightly higher affinity.[1][2][3][4] A crucial factor for their antiemetic efficacy is achieving high and sustained receptor occupancy in the brain.[2] Preclinical and clinical studies have shown that both agents achieve greater than 90% NK1 receptor occupancy in the striatum, a key brain region involved in nausea and vomiting.[1][2]
Table 1: In Vitro Receptor Binding Affinity
| Compound | Target | Assay System | Ki (nM) | Selectivity over NK2/NK3 |
| This compound | Human NK1 Receptor | CHO cells | 0.95 - 1.0[1][5] | >1000-fold[5] |
| Rolapitant | Human NK1 Receptor | CHO cells | 0.66[2][3][4] | >1000-fold[3][4] |
Table 2: In Vivo NK1 Receptor Occupancy
| Compound | Dose | Animal Model/Subject | Brain Region | Receptor Occupancy (%) | Duration (hours) |
| This compound | 300 mg (oral) | Healthy Human Subjects | Striatum | >90[1][2] | 96[2] |
| Rolapitant | 180 mg (oral) | Healthy Human Subjects | Striatum | ≥90[2] | 120[2] |
Pharmacokinetic Profiles: A Tale of Two Half-Lives
A significant differentiating factor between this compound and rolapitant in preclinical and clinical settings is their pharmacokinetic profiles, particularly their elimination half-lives. Rolapitant is characterized by a notably long half-life of approximately 180 hours, which is considerably longer than that of this compound (around 90-96 hours).[1][2][6] This extended half-life of rolapitant allows for a single dose to provide coverage against delayed-phase CINV for up to 5 days.[2]
Both drugs are metabolized primarily by the cytochrome P450 (CYP) enzyme system. This compound is a substrate and moderate inhibitor of CYP3A4, while rolapitant is a substrate for CYP3A4 but does not induce or inhibit it.[2][7][8][9]
Table 3: Comparative Pharmacokinetic Parameters
| Parameter | This compound | Rolapitant |
| Half-life (t1/2) | ~90 - 96 hours[1][2] | ~180 hours[2][6] |
| Time to Peak Plasma Concentration (Tmax) | ~5 hours[10] | ~4 hours[6][11] |
| Metabolism | Primarily CYP3A4[8] | Primarily CYP3A4[7] |
| CYP3A4 Interaction | Moderate inhibitor[2][8] | No induction or inhibition[2] |
| Primary Route of Elimination | Hepatic/biliary[12] | Hepatic, excreted in feces and urine[7] |
Preclinical Efficacy in Animal Models
The antiemetic potential of both this compound and rolapitant has been demonstrated in established preclinical models of emesis. These models are crucial for predicting clinical efficacy.
This compound: In gerbils, this compound dose-dependently counteracted the foot-tapping behavior induced by an intracerebroventricularly injected NK1 agonist, with an ID50 of 0.5 mg/kg when administered orally and 1.5 mg/kg when given intraperitoneally.[5] It also dose-dependently inhibited the scratching, biting, and licking response elicited by substance P in mice.[5]
Rolapitant: Rolapitant has been shown to reverse both apomorphine- and cisplatin-induced emesis in ferrets.[2] In gerbils, it attenuated the foot-tapping response induced by the NK1 receptor agonist GR-73632 following both oral (0.03-1 mg/kg) and intravenous (0.3-1 mg/kg) administration.[3]
Experimental Protocols
Substance P-Induced Behavioral Responses in Mice (for this compound)
Animal Model: Male CD1 mice. Procedure: Substance P is administered to elicit a characteristic scratching, biting, and licking response. This compound is administered intraperitoneally at doses ranging from 1 to 10 mg/kg prior to the substance P challenge.[5] The frequency and duration of the behavioral responses are then quantified and compared between treated and control groups to determine the inhibitory effect of this compound.
NK1 Agonist-Induced Foot Tapping in Gerbils (for this compound and Rolapitant)
Animal Model: Mongolian Gerbils. Procedure: An NK1 receptor agonist (e.g., GR-73632) is injected intracerebroventricularly to induce a characteristic foot-tapping behavior.[3][5] The test compound (this compound or rolapitant) is administered either orally or intraperitoneally at various doses prior to the agonist injection.[3][5] The number of foot taps is counted over a specified period, and the dose-dependent inhibition by the antagonist is calculated to determine the ID50.
Cisplatin-Induced Emesis in Ferrets (for Rolapitant)
Animal Model: Male ferrets. Procedure: Ferrets are administered a high dose of the chemotherapeutic agent cisplatin to induce emesis (vomiting and retching). Rolapitant is administered prior to the cisplatin challenge. The animals are then observed for a defined period, and the number of emetic episodes is recorded. The efficacy of rolapitant is determined by its ability to reduce the frequency of emesis compared to a vehicle-treated control group.[2]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway targeted by both drugs and a generalized workflow for preclinical emesis studies.
Caption: Substance P/NK1 Receptor Signaling Pathway in Emesis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Overview of the neurokinin-1 receptor antagonists - Navari - Biotarget [biotarget.amegroups.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. dovepress.com [dovepress.com]
- 7. Rolapitant (Varubi): A Substance P/Neurokinin-1 Receptor Antagonist for the Prevention of Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound/Palonosetron: A Review in Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent developments in the clinical pharmacology of rolapitant: subanalyses in specific populations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound/Palonosetron - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Morphological and Skeletal Abnormalities Induced by Rolapitant: An Antiemetic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Complementary Pharmacokinetic Profiles of this compound and Palonosetron Support the Rationale for Their Oral Fixed Combination for the Prevention of Chemotherapy‐Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Pharmacokinetic Analysis of Netupitant and Aprepitant
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of two prominent neurokinin-1 (NK1) receptor antagonists, netupitant and aprepitant, widely used in the prevention of chemotherapy-induced nausea and vomiting (CINV). The information presented herein is supported by experimental data from various clinical studies.
Quantitative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of this compound and aprepitant, offering a clear side-by-side comparison for easy reference.
| Pharmacokinetic Parameter | This compound | Aprepitant |
| Time to Peak Plasma Concentration (Tmax) | ~4-5 hours[1] | ~4 hours[2][3] |
| Elimination Half-Life (t½) | 80–144 hours[1] | 9 to 13 hours[4] |
| Bioavailability | 63%-87%[5][6] | 59% (125 mg dose) to 67% (80 mg dose)[7][8] |
| Plasma Protein Binding | >99%[5][6] | ~95%[7][9] |
| Volume of Distribution (Vd) | 1656–2257 L (in cancer patients)[5][6] | ~70 L (at steady state)[7][9] |
| Primary Metabolizing Enzyme(s) | CYP3A4 (major), CYP2C9, CYP2D6 (minor)[1][10][11] | CYP3A4 (major), CYP1A2, CYP2C19 (minor)[7][12] |
| Primary Route of Excretion | Hepatic/biliary (87% of administered dose)[5][6] | Metabolites excreted 50% in urine and 50% in feces[7] |
Metabolic Pathways and Drug Interactions
Both this compound and aprepitant are extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[1][7][10][11][12] This shared metabolic pathway is a critical consideration for potential drug-drug interactions.
This compound is a moderate inhibitor of CYP3A4, and this inhibitory effect can persist for several days due to its long half-life.[1][11] Co-administration with CYP3A4 substrates may necessitate dose adjustments of the concomitant medication.[13] For instance, the exposure to dexamethasone, a CYP3A4 substrate commonly used in antiemetic regimens, is significantly increased when administered with this compound.[13][14]
Aprepitant also has a complex interaction profile with CYP3A4; it acts as a moderate inhibitor and an inducer of this enzyme.[15][16] It is also a mild inducer of CYP2C9.[17] These properties can lead to clinically significant interactions with various anticancer agents and other medications metabolized by these enzymes.[18][19]
Experimental Protocols
The pharmacokinetic data presented in this guide were derived from a series of Phase I, II, and III clinical trials involving healthy volunteers and cancer patients.[5][6] The general methodologies employed in these studies are outlined below.
Study Design: The studies were typically open-label, randomized, crossover, or parallel-group trials.[13][20] Both single-dose and multiple-dose regimens were evaluated to characterize the pharmacokinetic profiles under various conditions.[2][8] The effect of food on bioavailability was also assessed in specific trials.[8][20]
Subject Population: Studies were conducted in healthy adult volunteers, including specific populations such as the elderly, to assess age-related pharmacokinetic changes.[20] Pharmacokinetic data were also collected from cancer patients receiving chemotherapy to evaluate the drugs' performance in the target population.[5][6]
Drug Administration and Sample Collection: this compound and aprepitant were administered orally as capsules.[1][7] Blood samples were collected at predetermined time points before and after drug administration to measure plasma concentrations of the parent drug and its metabolites.[9][13]
Analytical Methods: Plasma concentrations of this compound, aprepitant, and their metabolites were determined using validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) methods.[2][21]
Pharmacokinetic Analysis: Non-compartmental methods were used to determine the key pharmacokinetic parameters, including Cmax, Tmax, AUC, elimination half-life, and clearance.[21][22] Population pharmacokinetic modeling was also employed to identify factors that may influence the drugs' pharmacokinetics.[21]
Drug Interaction Studies: To assess the potential for drug-drug interactions, studies were conducted where this compound or aprepitant were co-administered with known substrates, inhibitors, or inducers of CYP enzymes, such as midazolam, erythromycin, dexamethasone, ketoconazole, and rifampicin.[13][14][23][24] The pharmacokinetic parameters of all co-administered drugs were then evaluated.
References
- 1. This compound/Palonosetron: A Review in Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. What is the mechanism of Aprepitant? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Complementary Pharmacokinetic Profiles of this compound and Palonosetron Support the Rationale for Their Oral Fixed Combination for the Prevention of Chemotherapy‐Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Complementary Pharmacokinetic Profiles of this compound and Palonosetron Support the Rationale for Their Oral Fixed Combination for the Prevention of Chemotherapy-Induced Nausea and Vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aprepitant - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of aprepitant after single and multiple oral doses in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modeling and Simulation Analysis of Aprepitant Pharmacokinetics in Pediatric Patients With Postoperative or Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Management of acute and delayed chemotherapy-induced nausea and vomiting: role of this compound–palonosetron combination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drugs.com [drugs.com]
- 12. researchgate.net [researchgate.net]
- 13. Effect of this compound, a highly selective NK₁ receptor antagonist, on the pharmacokinetics of midazolam, erythromycin, and dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Drug–drug interaction profile of components of a fixed combination of this compound and palonosetron: Review of clinical data - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Drug-drug interactions with aprepitant in antiemetic prophylaxis for chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. Aprepitant: Mechanism of action, Side effects and Pharmacokinetics_Chemicalbook [chemicalbook.com]
- 18. Drug-drug interactions with aprepitant in antiemetic prophylaxis for chemotherapy. | Semantic Scholar [semanticscholar.org]
- 19. Aprepitant and fosaprepitant drug interactions: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Evaluation of the effect of food and age on the pharmacokinetics of oral this compound and palonosetron in healthy subjects: A randomized, open-label, crossover phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Population pharmacokinetics of aprepitant and dexamethasone in the prevention of chemotherapy-induced nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A phase 1 pharmacokinetic study of oral NEPA, the fixed combination of this compound and palonosetron, in Chinese healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Drug-drug interaction profile of components of a fixed combination of this compound and palonosetron: Review of clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. go.drugbank.com [go.drugbank.com]
A Comparative Cost-Effectiveness Analysis of Netupitant-Based Regimens for Chemotherapy-Induced Nausea and Vomiting
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cost-effectiveness of Netupitant-based regimens (NEPA) for the prevention of chemotherapy-induced nausea and vomiting (CINV) against other established antiemetic protocols. The analysis is supported by a synthesis of data from key clinical trials and economic evaluations, with a focus on presenting clear, comparative data and detailed methodologies for a scientific audience.
Introduction
Chemotherapy-induced nausea and vomiting (CINV) remains a significant and distressing side effect for cancer patients, potentially impacting their quality of life and adherence to treatment.[1][2] The pathophysiology of CINV involves multiple neurotransmitter pathways, primarily mediated by serotonin (5-HT3) and substance P (neurokinin-1, NK1).[3][4] Modern antiemetic regimens often combine agents that target these pathways. This compound, a highly selective NK1 receptor antagonist, is co-formulated with palonosetron (NEPA), a second-generation 5-HT3 receptor antagonist with a distinct pharmacological profile and a long half-life.[3][4][5] This fixed-dose combination targets both the acute and delayed phases of CINV.[3][5][6] This guide evaluates the economic and clinical value of NEPA in comparison to other guideline-recommended regimens.
Mechanism of Action: Dual Pathway Inhibition
The efficacy of NEPA lies in its simultaneous blockade of two key signaling pathways implicated in CINV. Palonosetron component antagonizes the 5-HT3 receptor, which is pivotal in the acute phase of emesis.[3] this compound, on the other hand, is a selective antagonist of the NK1 receptor, which plays a crucial role in the delayed phase of CINV.[3]
References
- 1. NEPA (this compound/Palonosetron) for the Prevention of Chemotherapy-Induced Nausea and Vomiting (CINV) in Patients Receiving Highly or Moderately Emetogenic Chemotherapy Who Experienced Breakthrough CINV in Cycle 1 of Chemotherapy: A Phase II Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. bmjopen.bmj.com [bmjopen.bmj.com]
- 6. Cost-effectiveness analysis of NEPA, a fixed-dose combination of this compound and palonosetron, for the prevention of highly emetogenic chemotherapy-induced nausea and vomiting: an international perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Netupitant in Highly vs. Moderately Emetogenic Chemotherapy
This guide provides a detailed comparison of the efficacy of Netupitant, as part of the fixed-dose combination NEPA (this compound/Palonosetron), in preventing chemotherapy-induced nausea and vomiting (CINV) in patients undergoing highly emetogenic chemotherapy (HEC) versus moderately emetogenic chemotherapy (MEC). The data is compiled from pivotal clinical trials and meta-analyses.
Introduction to this compound and Mechanism of Action
This compound is a highly selective neurokinin-1 (NK1) receptor antagonist.[1] It is available as an oral fixed-dose combination with palonosetron (NEPA), a serotonin-3 (5-HT3) receptor antagonist.[2] This combination targets two critical signaling pathways involved in CINV.[3]
-
Acute Phase CINV: Primarily mediated by serotonin (5-HT3) release. Palonosetron blocks 5-HT3 receptors in the gastrointestinal tract and central nervous system.[3][4]
-
Delayed Phase CINV: Largely associated with the activation of NK1 receptors by substance P in the brain.[5] this compound inhibits this interaction, preventing delayed nausea and vomiting.[3][5]
The dual-pathway blockade by NEPA offers a convenient, single-dose prophylactic option for CINV.[6][7]
Data Presentation: Efficacy Comparison
The primary efficacy endpoint in most clinical trials is Complete Response (CR) , defined as no emesis and no use of rescue medication. The following tables summarize the CR rates for NEPA in pivotal trials for HEC and MEC.
Table 1: NEPA Efficacy in Highly Emetogenic Chemotherapy (HEC)
| Study | Treatment Arms | Acute Phase CR (0-24h) | Delayed Phase CR (25-120h) | Overall Phase CR (0-120h) |
| Pivotal Phase 2 (Dose-Ranging)[8] | NEPA (this compound 300mg + Palonosetron 0.5mg) + DEX | 98.5% | 90.4% | 90.4% |
| Palonosetron 0.5mg + DEX | 89.7% | 80.1% | 76.5% | |
| Phase 3 (vs. Aprepitant Regimen)[9][10] | NEPA + DEX | Not Reported | Not Reported | 73.8% |
| Aprepitant/Granisetron + DEX | Not Reported | Not Reported | 72.4% |
DEX = Dexamethasone
Table 2: NEPA Efficacy in Moderately Emetogenic Chemotherapy (MEC)
| Study | Treatment Arms | Acute Phase CR (0-24h) | Delayed Phase CR (25-120h) | Overall Phase CR (0-120h) |
| Pivotal Phase 3[11][12] | NEPA (this compound 300mg + Palonosetron 0.5mg) + DEX | 88.4% | 76.9% | 76.9% |
| Palonosetron 0.5mg + DEX | 85.0% | 69.5% | 69.1% |
DEX = Dexamethasone. Data is for Cycle 1 of chemotherapy.
Summary of Findings:
-
In the HEC setting, NEPA demonstrated superior efficacy compared to palonosetron alone, particularly in preventing delayed and overall CINV.[8] When compared to a standard 3-day aprepitant regimen, NEPA showed non-inferior efficacy with the convenience of a single dose.[9][10]
-
In the MEC setting, NEPA showed statistically significant superiority over palonosetron alone in preventing CINV in the delayed and overall phases.[6][11]
-
A meta-analysis comparing NEPA to aprepitant-based regimens found that NEPA was significantly more likely to achieve a complete response in the overall phase in patients undergoing MEC, while efficacy was similar between the two regimens in the HEC setting.[13]
Experimental Protocols
The efficacy of NEPA has been established in large, randomized, double-blind clinical trials. Below are the methodologies for key HEC and MEC studies.
HEC Pivotal Study (Dose-Ranging)
-
Design: A Phase 2, multicenter, randomized, double-blind, parallel-group study.[8]
-
Patient Population: Chemotherapy-naïve adult patients with solid tumors scheduled to receive their first course of high-dose cisplatin-based chemotherapy (≥50 mg/m²).[8][14]
-
Treatment Arms:
-
Administration: Study drugs were administered approximately 60 minutes prior to chemotherapy on Day 1.[3]
-
Primary Endpoint: Complete Response (no emesis, no rescue medication) during the overall phase (0-120 hours post-chemotherapy).[8][15]
MEC Pivotal Study
-
Design: A Phase 3, multinational, randomized, double-blind, parallel-group study evaluating efficacy and safety over multiple chemotherapy cycles.[6][16]
-
Patient Population: Chemotherapy-naïve adult patients with solid tumors (primarily breast cancer) scheduled to receive their first course of an anthracycline and cyclophosphamide (AC) combination chemotherapy.[12][17]
-
Treatment Arms:
-
NEPA: Single oral dose of this compound 300 mg/Palonosetron 0.50 mg.
-
Control: Single oral dose of Palonosetron 0.50 mg. All patients also received a single oral dose of dexamethasone on Day 1.[6]
-
-
Administration: Study drugs were administered approximately 60 minutes prior to chemotherapy on Day 1 of each cycle.[6]
-
Primary Endpoint: Complete Response during the delayed phase (>24-120 hours post-chemotherapy) in the first cycle.[18]
Conclusion
The fixed-dose combination of this compound and Palonosetron (NEPA), administered with dexamethasone, provides high rates of protection against both acute and delayed CINV in patients receiving either HEC or MEC.[11] Pivotal studies demonstrate that the addition of this compound to Palonosetron provides a significant efficacy benefit over Palonosetron alone in both chemotherapy settings.[8][12]
While NEPA is highly effective in both scenarios, comparative analyses suggest its superiority over older antiemetic regimens may be more pronounced in the MEC setting.[13] In the HEC setting, NEPA offers a convenient and non-inferior single-dose alternative to multi-day aprepitant-based regimens, simplifying CINV prophylaxis for patients at high emetic risk.[7][9]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound/Palonosetron: A Review in Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Akynzeo (this compound and Palonosetron), a Dual-Acting Oral Agent, Approved by the FDA for the Prevention of Chemotherapy-Induced Nausea and Vomiting [ahdbonline.com]
- 4. drugs.com [drugs.com]
- 5. This compound | C30H32F6N4O | CID 6451149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ASCO – American Society of Clinical Oncology [asco.org]
- 7. This compound-palonosetron (NEPA) for Preventing Chemotherapy-induced Nausea and Vomiting: From Clinical Trials to Daily Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of NEPA, an oral combination of this compound and palonosetron, for prevention of chemotherapy-induced nausea and vomiting following highly emetogenic chemotherapy: a randomized dose-ranging pivotal study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A randomized phase III study evaluating the efficacy of single-dose NEPA, a fixed antiemetic combination of this compound and palonosetron, versus an aprepitant regimen for prevention of chemotherapy-induced nausea and vomiting (CINV) in patients receiving highly emetogenic chemotherapy (HEC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Safety of an Oral Fixed Combination of this compound and Palonosetron (NEPA): Pooled Data From the Phase II/III Clinical Program - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative effectiveness of this compound-palonosetron plus dexamethasone versus aprepitant-based regimens in mitigating chemotherapy-induced nausea and vomiting: a meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficacy of NEPA, a fixed antiemetic combination of this compound and palonosetron, vs a 3‐day aprepitant regimen for prevention of chemotherapy‐induced nausea and vomiting (CINV) in Chinese patients receiving highly emetogenic chemotherapy (HEC) in a randomized Phase 3 study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ascopubs.org [ascopubs.org]
- 16. Phase 3 study of NEPA, a fixed-dose combination of this compound and palonosetron, for prevention of chemotherapy-induced nausea and vomiting during repeated moderately emetogenic chemotherapy (MEC) cycles – ChemoPrescribe LLC. [chemoforme.com]
- 17. Results - Clinical Review Report: this compound/Palonosetron 300 mg/0.5 mg (Akynzeo) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Executive Summary - Clinical Review Report: this compound/Palonosetron 300 mg/0.5 mg (Akynzeo) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Meta-analysis of clinical trials involving Netupitant for CINV
A deep dive into the clinical efficacy and mechanistic underpinnings of Netupitant-containing regimens versus standard antiemetics for the prevention of chemotherapy-induced nausea and vomiting (CINV), this guide offers researchers and drug development professionals a comprehensive comparison based on meta-analyses of pivotal clinical trials.
This compound, a highly selective neurokinin-1 (NK1) receptor antagonist, in a fixed-dose combination with Palonosetron (NEPA), a second-generation 5-hydroxytryptamine-3 (5-HT3) receptor antagonist, has emerged as a convenient and effective option for preventing CINV. Meta-analyses of randomized controlled trials (RCTs) have consistently demonstrated the efficacy of NEPA-based regimens, often showing superiority over Aprepitant-based therapies, particularly in the delayed phase of CINV. This guide synthesizes the quantitative data from these meta-analyses, details the experimental protocols of key trials, and visualizes the underlying biological pathways and experimental workflows.
Comparative Efficacy: A Quantitative Overview
Meta-analyses of head-to-head clinical trials provide robust evidence for the comparative efficacy of NEPA-based regimens against Aprepitant-based regimens in preventing CINV in patients undergoing highly emetogenic chemotherapy (HEC) or moderately emetogenic chemotherapy (MEC). The primary endpoints in these trials typically include Complete Response (CR), defined as no emesis and no use of rescue medication.
Table 1: Efficacy of NEPA vs. Aprepitant-Based Regimens in Preventing CINV (Overall Phase: 0-120 hours)
| Outcome | NEPA-Based Regimen | Aprepitant-Based Regimen | Risk Ratio (95% CI) | p-value |
| Complete Response | 78.6% | 72.0% | 1.06 (1.00 - 1.11) | 0.04 |
| No Significant Nausea | 78.7% | 71.0% | 1.07 (1.02 - 1.13) | 0.009 |
Table 2: Efficacy of NEPA vs. Aprepitant-Based Regimens in Preventing CINV (Delayed Phase: 25-120 hours)
| Outcome | NEPA-Based Regimen | Aprepitant-Based Regimen | Risk Ratio (95% CI) |
| Complete Response | Higher for NEPA | Lower for Aprepitant | Favors NEPA |
| No Significant Nausea | Higher for NEPA | Lower for Aprepitant | Favors NEPA |
Safety Profile: A Comparative Look
The safety and tolerability of NEPA-based regimens have been extensively evaluated in clinical trials and meta-analyses. The incidence of treatment-related adverse events is generally comparable between NEPA and Aprepitant-based regimens.
Table 3: Common Treatment-Related Adverse Events
| Adverse Event | NEPA-Based Regimen | Aprepitant-Based Regimen |
| Constipation | ~8.0% | Similar to NEPA |
| Hiccups | ~2.7% | Similar to NEPA |
| Headache | Reported | Reported |
Understanding the Mechanisms: Signaling Pathways in CINV
Chemotherapy-induced nausea and vomiting are mediated by two primary pathways: an acute phase, predominantly driven by serotonin (5-HT3) release in the gastrointestinal tract, and a delayed phase, largely mediated by substance P binding to NK1 receptors in the brain. NEPA's dual mechanism of action, targeting both pathways, contributes to its efficacy across both phases of CINV.[1]
Caption: Dual pathways of CINV and targets of NEPA.
Rigorous Evaluation: The Experimental Workflow
The clinical trials included in the meta-analyses followed a robust and standardized methodology to ensure the validity and reliability of the findings. The typical workflow of these randomized, double-blind, parallel-group studies is outlined below.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Netupitant
For Immediate Implementation by Laboratory and Drug Development Professionals
The proper handling and disposal of pharmaceutical compounds are critical to ensuring laboratory safety and environmental protection. Netupitant, an antiemetic agent often used in conjunction with cancer chemotherapy, requires stringent disposal protocols due to its potent pharmacological activity. This document provides essential, step-by-step guidance for the safe disposal of this compound, aligning with regulations for hazardous pharmaceutical waste.
Waste Classification and Segregation
This compound waste must be segregated at the point of generation and is categorized based on the amount of residual active pharmaceutical ingredient (API). This classification determines the appropriate disposal container and subsequent handling procedures.
| Waste Category | Description | Container Type | Disposal Method |
| Trace Waste | Items contaminated with less than 3% of the original weight of the this compound product (e.g., "RCRA empty" vials, used gloves, gowns, and IV tubing). | Yellow, puncture-resistant container labeled "TRACE CHEMOTHERAPY WASTE". | High-Temperature Incineration |
| Bulk Waste | Unused or expired this compound, partially used vials containing more than 3% of the original product, and materials used to clean up spills. | Black, puncture-resistant container labeled "HAZARDOUS DRUG WASTE". | High-Temperature Incineration |
Note: State and local regulations may have more stringent requirements for what constitutes "trace" versus "bulk" waste. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Disposal Workflow
The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound waste in a laboratory setting.
Experimental Protocol: Oxidative Degradation of this compound
While not a standard disposal procedure, understanding the chemical breakdown of this compound can be valuable. A study simulating the oxidative metabolism of this compound provides insights into its degradation pathways. This is not a method for routine laboratory disposal but illustrates the compound's susceptibility to oxidation.
Objective: To simulate the hepatic biotransformation of this compound using an electrochemical method to identify its oxidative degradation products.
Methodology:
-
A solution of this compound is prepared in an appropriate electrolyte solution.
-
The solution is introduced into an electrolytic cell equipped with a boron-doped diamond working electrode.
-
A controlled potential is applied to the working electrode to induce oxidation of the this compound molecules.
-
The resulting solution, containing the oxidation products, is analyzed using high-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS).
-
The degradation products, such as N-dealkylated, hydroxylated, and N-oxidized forms of this compound, are identified based on their mass-to-charge ratio and fragmentation patterns.
This electrochemical process has been shown to successfully mimic known enzyme-mediated reactions like N-dealkylation, hydroxylation, and N-oxidation.
Incineration Parameters
The primary method for the disposal of both trace and bulk this compound waste is high-temperature incineration.[1] This process ensures the complete destruction of the active pharmaceutical ingredient, preventing its release into the environment.
| Parameter | Recommended Value | Rationale |
| Primary Chamber Temperature | 760°C to 980°C | Facilitates volatilization of the waste material. |
| Secondary Chamber Temperature | 980°C to 1200°C | Ensures complete combustion of volatile gases.[2] |
| Destruction and Removal Efficiency (DRE) | >99.99% | Regulatory requirement for hazardous waste incinerators to ensure minimal release of hazardous constituents. |
It is imperative that disposal is carried out by a licensed and certified hazardous waste management company that can provide documentation of proper destruction in a permitted incinerator.
Regulatory Compliance
The disposal of this compound is governed by regulations from agencies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1] Facilities must adhere to federal, state, and local guidelines for the management of hazardous pharmaceutical waste.[1] This includes proper labeling, storage, and transportation of waste containers. All personnel handling this compound waste must be trained on these procedures and the associated risks.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Netupitant
For Immediate Implementation: This document provides crucial safety and logistical protocols for laboratory personnel handling Netupitant. Adherence to these guidelines is essential for minimizing exposure risk and ensuring a safe research environment.
Researchers and drug development professionals working with this compound, a neurokinin-1 (NK1) receptor antagonist, must be aware of its potential hazards and handle it with appropriate care. While not classified as a hazardous chemical by the OSHA Hazard Communication Standard, it is prudent to follow safety protocols designed for potent compounds.[1] This guide outlines the necessary personal protective equipment (PPE), emergency procedures, and disposal plans to ensure the safe handling of this compound in a laboratory setting.
I. Personal Protective Equipment (PPE) Requirements
The following table summarizes the mandatory personal protective equipment for handling this compound. This equipment must be worn at all times when working with the compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-layered, chemotherapy-grade gloves compliant with EN 374 standard.[1] | Prevents dermal absorption of the compound. |
| Body Protection | Fire/flame-resistant and impervious clothing.[1] A solid-front barrier gown is required for all handling procedures. | Protects skin from accidental spills and contamination. |
| Eye/Face Protection | Chemical safety goggles or a full-face shield. | Shields eyes and face from splashes and airborne particles. |
| Respiratory Protection | Use in a well-ventilated area with local exhaust ventilation or within a ventilated enclosure.[2] For firefighting, a self-contained breathing apparatus is necessary.[1] | Minimizes inhalation of the compound. |
II. Step-by-Step Handling and Disposal Protocol
A. Preparation and Handling:
-
Area Preparation: Ensure the designated handling area is clean and equipped with a spill kit. Verify that the local exhaust ventilation or ventilated enclosure is functioning correctly.
-
Donning PPE: Before handling this compound, put on all required PPE as specified in the table above. Gloves should be inspected for any signs of damage before use.[1]
-
Weighing and Aliquoting: Conduct all weighing and aliquoting of solid this compound within a ventilated enclosure to minimize the generation and dispersal of dust.
-
Solution Preparation: When preparing solutions, add the solvent to the solid this compound slowly to avoid splashing.
-
Labeling: Clearly label all containers with the name of the compound, concentration, date, and appropriate hazard warnings.
B. Disposal of Waste:
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, gowns, and absorbent pads, must be considered hazardous waste.
-
Waste Containers: Place all contaminated disposable items into a clearly labeled, sealed plastic bag designated for "Hazardous Waste".[3]
-
Sharps: Any sharp items, such as needles or glass ampules, that are contaminated with this compound must be disposed of in a puncture-proof sharps container also labeled as "Hazardous Waste".[3]
-
Bulk Waste: Unused or expired this compound, as well as any solutions containing the compound, must be collected in a dedicated, sealed container for hazardous chemical waste.
-
Final Disposal: All hazardous waste must be disposed of through a licensed hazardous material disposal company, in accordance with federal and local regulations.[1]
III. Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency involving this compound.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing.[1] Wash the affected area thoroughly with soap and plenty of water.[1] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush the eyes with copious amounts of pure water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air.[1] If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Rinse the mouth thoroughly with water.[1] Do not induce vomiting.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention. |
| Minor Spill | Alert people in the immediate area.[4] Wearing appropriate PPE, confine the spill and absorb it with an inert material such as vermiculite or dry sand.[4] Collect the residue in a sealed container for hazardous waste disposal.[4] Clean the spill area thoroughly.[1] |
| Major Spill | Evacuate the area immediately.[4] Alert others and contact the emergency response team.[4] Provide them with information about the spilled material. Do not attempt to clean up a major spill without proper training and equipment. |
IV. Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
